molecular formula C18H17NO2 B092295 1-(Butylamino)anthraquinone CAS No. 129-45-3

1-(Butylamino)anthraquinone

Cat. No.: B092295
CAS No.: 129-45-3
M. Wt: 279.3 g/mol
InChI Key: AHOSCUOPPDQVDR-UHFFFAOYSA-N
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Description

1-(Butylamino)anthraquinone (CAS 129-45-3) is an amino-substituted anthraquinone derivative with the molecular formula C18H17NO2 and a molecular weight of 279.0 g/mol . This compound serves as a key intermediate and functional dye in scientific research. Its primary research value lies in two domains: advanced material science and biomedical investigation. In material science, researchers utilize 1-(butylamino)anthraquinone for the synthesis of specialized disperse dyes, particularly for coloration processes using supercritical carbon dioxide (scCO2) as an environmentally friendly solvent . The addition of the butylamino group enhances the lipophilicity of the anthraquinone structure, which improves its solubility in scCO2 and facilitates more efficient dyeing of substrates like synthetic fibers and massive wood at milder conditions . In biomedical research, this compound is part of a class of aminoanthraquinones studied for their cytotoxic properties. Specific derivatives of 1-(butylamino)anthraquinone have demonstrated strong cytotoxicity against human cancer cell lines, including estrogen receptor-positive human breast cancer (MCF-7) and human hepatocellular liver carcinoma (Hep-G2) cells, making it a compound of interest in anticancer agent discovery . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129-45-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

1-(butylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H17NO2/c1-2-3-11-19-15-10-6-9-14-16(15)18(21)13-8-5-4-7-12(13)17(14)20/h4-10,19H,2-3,11H2,1H3

InChI Key

AHOSCUOPPDQVDR-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Other CAS No.

129-45-3

Origin of Product

United States

Foundational & Exploratory

Chemical and Physical Properties of 1-(Butylamino)anthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Butylamino)anthraquinone (CAS: 129-45-3) is a mono-substituted anthraquinone derivative characterized by its deep red coloration and significant utility as a dichroic dye in liquid crystal displays (LCDs) and as a synthesis intermediate.[1][2][3][4] Unlike its di-substituted counterpart, 1,4-bis(butylamino)anthraquinone (Solvent Blue 35), this compound exhibits a single intramolecular charge-transfer band in the 500–510 nm region.[1][2]

This guide provides a rigorous technical analysis of its physicochemical profile, synthesis pathways, and spectroscopic behavior, designed for researchers in organic electronics and dye chemistry.

Molecular Architecture & Identification[1][2]

The molecule consists of a rigid, planar anthraquinone core substituted at the


-position (C1) with a butylamine group.[1] This substitution pattern facilitates strong intramolecular hydrogen bonding between the amine hydrogen and the adjacent carbonyl oxygen, locking the conformation and significantly influencing its photostability and absorption properties.
Identifier Value
IUPAC Name 1-(butylamino)anthracene-9,10-dione
CAS Number 129-45-3
Common Synonyms 1-Butylaminoanthraquinone; 9,10-Anthracenedione, 1-(butylamino)-
Molecular Formula

SMILES CCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Molecular Weight 279.33 g/mol

Physicochemical Profile

The physical properties of 1-(butylamino)anthraquinone distinguish it sharply from the blue 1,4-bis derivative.[1][2] The melting point is a critical quality control parameter; the mono-derivative melts at a significantly lower temperature than the bis-derivative (120–122 °C).[1][2]

Table 1: Physical Properties Data[1][2]
PropertyValueContext/Notes
Appearance Deep Red SolidCrystalline powder form.[1][2]
Melting Point 78 – 79 °C Distinct from 1,4-bis homologue (120°C).[1][2]
Solubility (Water) InsolubleHydrophobic nature (LogP > 4).[1][2]
Solubility (Organic) SolubleHigh solubility in Toluene, Chloroform, DMF, Acetone.[1]
LogP (Predicted) ~5.1Indicates high lipophilicity; suitable for polymer matrices.[1][2]
Absorption

~505–510 nmIn Methanol/Ethanol.[1][2] Responsible for red color.
Density ~1.2 g/cm³Predicted value.[1][2]

Spectroscopic Characterization

UV-Vis Absorption & Color Physics

The color of 1-(butylamino)anthraquinone arises from a


 transition with significant intramolecular charge transfer (ICT) character from the electron-donating amine lone pair to the electron-withdrawing quinone carbonyl.[1][2]
  • 
    :  Typically 505–510 nm in polar aprotic solvents.[1][2]
    
  • Mechanism: The intramolecular Hydrogen Bond (N-H ...[1][2] O=C) stabilizes the excited state, inducing a bathochromic shift relative to unsubstituted anthraquinone (

    
     nm).[1]
    
  • Dichroism: The transition moment is aligned along the long axis of the molecule, making it an effective positive dichroic dye for LCDs (Order Parameter

    
    ).[1]
    
Infrared Spectroscopy (IR)[1][2]
  • Carbonyl Stretching (

    
    ):  The non-hydrogen-bonded C10 carbonyl appears at typical quinone frequencies (~1670 cm⁻¹).[1][2] The C9 carbonyl, involved in H-bonding, shifts to a lower frequency (~1630–1640 cm⁻¹).[1]
    
  • Amine Stretching (

    
    ):  Weak/broad band due to strong chelation.[1][2]
    

Synthesis & Manufacturing

The synthesis typically employs Nucleophilic Aromatic Substitution (


) .[1][2] The electron-withdrawing carbonyl groups of the anthraquinone core activate the ring towards nucleophilic attack, particularly at the 

-positions (1, 4, 5, 8).
Primary Route: Amination of 1-Nitroanthraquinone or 1-Haloanthraquinone[1][2]

Reaction:


[1][2]

Protocol Highlights:

  • Starting Material: 1-Nitroanthraquinone (or 1-Chloroanthraquinone).[1][2]

  • Solvent: DMF or DMSO (Polar aprotic solvents enhance

    
     rates).[1][2]
    
  • Conditions: Heating at 80–120 °C.

  • Purification: Recrystallization from ethanol or toluene to remove traces of unreacted amine or bis-substituted byproducts.[1][2]

Visualization: Synthesis Pathway[2][7]

Synthesis Start 1-Nitroanthraquinone (or 1-Chloroanthraquinone) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (DMF, 100°C) Reagent n-Butylamine (Excess) Reagent->Intermediate Product 1-(Butylamino)anthraquinone (Red Solid, MP 78-79°C) Intermediate->Product - HNO2 / HCl (Elimination) Byproduct Side Product: 1,4-Bis(butylamino)anthraquinone (Blue, if over-reacted) Product->Byproduct Further Amination (Prolonged Heating)

Caption: Step-wise nucleophilic aromatic substitution pathway. Control of stoichiometry and temperature is vital to prevent over-amination to the blue 1,4-bis derivative.

Applications in Research & Industry

Liquid Crystal Displays (LCDs)

1-(Butylamino)anthraquinone is used as a dichroic dye in Guest-Host LCDs.[1][2]

  • Function: It aligns with the liquid crystal host molecules.[1][2] When voltage is applied, the reorientation of the LC molecules reorients the dye, modulating light absorption.

  • Advantage: High photostability and good solubility in LC hosts (e.g., cyanobiphenyls).[1][2]

Polymer Coloring

Due to its high thermal stability (up to ~250°C) and lipophilicity, it is used to color thermoplastics (polystyrene, polycarbonates) where water-soluble dyes would migrate or degrade.[1][2]

Analytical Standard

Used as a reference standard in the chromatographic analysis of fuel dyes and environmental pollutants, often to distinguish it from the di-substituted "Solvent Blue 35".

Safety & Handling (MSDS Highlights)

While specific toxicological data for the mono-derivative is less abundant than for the bis-derivative, standard anthraquinone handling protocols apply.[1][2]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Signal Word: Warning.

  • P-Statements:

    • P261: Avoid breathing dust/fume.[1][2]

    • P280: Wear protective gloves/eye protection.[1][2]

  • Storage: Keep in a cool, dry place away from strong oxidizing agents.

Comparative Analysis: Mono vs. Bis

Researchers frequently confuse 1-(Butylamino)anthraquinone with 1,4-Bis(butylamino)anthraquinone.[1][2]

Feature1-(Butylamino)anthraquinone 1,4-Bis(butylamino)anthraquinone
Substitution Mono (Position 1)Di (Positions 1,[1][2][4][5] 4)
Color Red Blue / Cyan
Melting Point 78 – 79 °C 120 – 122 °C
Commercial Name N/A (Chemical Intermediate)Solvent Blue 35
Absorption ~510 nm~640 nm

References

  • PubChem. (n.d.).[1][2] 1-(Butylamino)anthraquinone | C18H17NO2.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • European Patent Office. (1983).[1][2] Process for producing substituted naphthalic acid compounds (EP0010994A1). (Contains experimental melting point data for 1-butylamino anthraquinone). Retrieved from

  • Mita, K., Yamagishi, T., & Hida, M. (1981).[1] Direct Amination of Anthraquinone in Basic Solvents. Nippon Kagaku Kaishi.[1][2][6] (Discusses synthesis mechanisms). Retrieved from [Link][1][2]

  • LookChem. (n.d.). 1,4-Bis(butylamino)anthracene-9,10-dione Properties. (Used for comparative data on the bis-derivative). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(Butylamino)anthraquinone (CAS 129-69-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Butylamino)anthraquinone, with the Chemical Abstracts Service (CAS) number 129-69-1, is a synthetic organic compound belonging to the anthraquinone family. These compounds are characterized by a core structure of anthracene-9,10-dione. The addition of a butylamino group to this backbone modifies its chemical and physical properties, leading to its use primarily as a dye or intermediate in the synthesis of other complex molecules. Its vibrant color and stability make it a subject of interest in materials science and potentially in the development of functional materials. This guide provides a comprehensive overview of the available safety data, handling protocols, and physicochemical properties of 1-(Butylamino)anthraquinone to ensure its safe and effective use in research and development settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-(Butylamino)anthraquinone is fundamental to its safe handling and application. The following table summarizes key computed and available data for this compound.

PropertyValueSource
CAS Number 129-69-1-
Molecular Formula C₁₈H₁₇NO₂PubChem[1]
Molecular Weight 279.3 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
XLogP3 5.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Hazard Identification and Risk Assessment

According to notifications to the European Chemicals Agency (ECHA), this substance may cause an allergic skin reaction[2]. This is a critical piece of information for any personnel handling the compound.

Furthermore, the parent compound, anthraquinone, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." While this classification does not automatically transfer to all its derivatives, it necessitates a cautious approach when handling 1-(Butylamino)anthraquinone, treating it as a potential carcinogen until more specific data becomes available.

Data for the structurally similar compound, 1,4-bis(butylamino)anthraquinone, indicates a potential for long-lasting harmful effects to aquatic life[3]. This suggests that 1-(Butylamino)anthraquinone may also pose an environmental hazard and should be handled and disposed of in a manner that prevents its release into aquatic systems.

Inferred GHS Classification:

Based on the available data for the compound and its analogues, the following GHS classifications should be considered as a precautionary measure:

  • Skin Sensitisation, Category 1 (H317: May cause an allergic skin reaction)

  • Hazardous to the aquatic environment, long-term hazard, Category 4 (H413: May cause long lasting harmful effects to aquatic life)

  • Carcinogenicity, Category 2 (H351: Suspected of causing cancer) - Precautionary, based on parent compound.

Risk Assessment Workflow

The following diagram outlines a logical workflow for assessing and managing the risks associated with handling 1-(Butylamino)anthraquinone.

Risk_Assessment_Workflow Risk Assessment and Response Protocol for 1-(Butylamino)anthraquinone cluster_Prep Preparation & Assessment cluster_Handling Safe Handling Protocol cluster_Emergency Emergency Response Identify_Hazards Identify Hazards: - Skin Sensitizer (Known) - Potential Carcinogen (Inferred) - Aquatic Toxin (Inferred) Assess_Exposure Assess Exposure Potential: - Inhalation (dust) - Dermal Contact - Ingestion Identify_Hazards->Assess_Exposure Leads to Review_Controls Review Engineering Controls: - Fume Hood - Ventilated Enclosure Assess_Exposure->Review_Controls Informs Select_PPE Select Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat - Respirator (if dust is generated) Review_Controls->Select_PPE Determines Implement_Procedures Implement Safe Handling: - Weigh in fume hood - Avoid generating dust - Wash hands thoroughly after handling Select_PPE->Implement_Procedures Enables Spill_Response Spill Response: - Evacuate area - Wear appropriate PPE - Absorb with inert material - Collect for disposal Implement_Procedures->Spill_Response If incident occurs Exposure_Response Exposure Response: - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air - Seek medical attention Implement_Procedures->Exposure_Response If incident occurs

Caption: Risk Assessment and Response Protocol for 1-(Butylamino)anthraquinone

Safe Handling and Storage Protocol

Given the potential hazards, a stringent protocol for handling and storage is mandatory.

Engineering Controls
  • All work with solid 1-(Butylamino)anthraquinone that could generate dust, such as weighing or transfer, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.

  • General laboratory ventilation should be adequate for handling solutions of the compound.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and changed immediately if contaminated.

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Handling Procedures
  • Don personal protective equipment as outlined above.

  • Conduct all manipulations of the solid compound within a chemical fume hood.

  • Avoid creating dust. Use techniques such as gentle scooping rather than pouring.

  • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Decontaminate all work surfaces after use.

Storage
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents.

  • The storage area should be segregated from incompatible materials.

Emergency Procedures

First-Aid Measures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from spreading and from entering drains or waterways.

  • Clean-up:

    • For small spills of solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • Use an appropriate absorbent material for liquid spills.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Toxicological Profile

Acute Toxicity: No specific data is available for 1-(Butylamino)anthraquinone. Related compounds, such as 1,4-bis(butylamino)anthraquinone, are not classified as acutely toxic[3].

Skin Corrosion/Irritation: While not formally classified, related aminoanthraquinones are known to cause skin irritation. Given the ECHA notification of its potential as a skin sensitizer, direct skin contact must be avoided[2].

Serious Eye Damage/Irritation: No specific data is available. However, related compounds are classified as eye irritants. It should be treated as a potential eye irritant.

Respiratory or Skin Sensitization: ECHA has received notifications indicating that this substance may cause an allergic skin reaction[2]. This is a key toxicological concern.

Germ Cell Mutagenicity: No data available. Some anthraquinone dyes have shown mutagenic properties in studies[4].

Carcinogenicity: There is no specific carcinogenicity data for 1-(Butylamino)anthraquinone. However, its parent compound, anthraquinone, is classified by IARC as "possibly carcinogenic to humans" (Group 2B). This warrants handling the compound with appropriate precautions as a potential carcinogen.

Reproductive Toxicity: No data available.

Specific Target Organ Toxicity (STOT): No data available for single or repeated exposure.

Ecotoxicological Information

There is no specific ecotoxicity data for 1-(Butylamino)anthraquinone. However, the related compound 1,4-bis(butylamino)anthraquinone is classified as H413: May cause long-lasting harmful effects to aquatic life[3]. This suggests a high potential for persistence and toxicity in aquatic environments. Therefore, all measures must be taken to prevent its release into the environment.

Disposal Considerations

All waste containing 1-(Butylamino)anthraquinone must be treated as hazardous chemical waste. It should be disposed of through a licensed waste disposal company. Do not allow this material to enter drains or waterways.

Conclusion

1-(Butylamino)anthraquinone is a compound with industrial applications, particularly as a dye. While comprehensive safety data is not available, information from related compounds and regulatory bodies indicates that it should be handled as a skin sensitizer, a potential carcinogen, and a substance with potential for long-term adverse effects on the aquatic environment. Adherence to the stringent handling, storage, and emergency procedures outlined in this guide is essential to ensure the safety of researchers and the protection of the environment. Further toxicological and ecotoxicological studies are needed to fully characterize the hazard profile of this compound.

References

  • PubChem. 1-(Butylamino)anthraquinone. National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). Substance Information for 1-(butylamino)anthracene-9,10-dione. [Link]

  • European Chemicals Agency (ECHA). Substance Information for 1,4-bis(methylamino)anthraquinone. [Link]

  • Fisher Scientific. Safety Data Sheet for 1-Aminoanthraquinone. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet for 1,4-bis(butylamino)anthraquinone. [Link]

  • Carl ROTH. Safety Data Sheet for 1,4-Bis(butylamino)anthraquinone. [Link]

  • LookChem. 1,4-Bis(butylamino)anthracene-9,10-dione. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 1,4-Bis(methylamino)anthraquinone. [Link]

  • European Chemicals Agency (ECHA). Substance Information for 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone. [Link]

  • University of Hertfordshire. Anthraquinone. Agriculture and Environment Research Unit (AERU). [Link]

  • European Chemicals Agency (ECHA). Pre-registered substances. [Link]

  • PubChemLite. 1-(butylamino)anthraquinone (C18H17NO2). [Link]

  • Wikipedia. Oil Blue 35. [Link]

  • Oliveira de Farias, Natália. Is natural better? An ecotoxicity study of anthraquinone dyes. Helda - University of Helsinki. [Link]

Sources

Technical Analysis: UV-Vis Absorption Spectrum of 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectrum of 1-(Butylamino)anthraquinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-(Butylamino)anthraquinone (CAS: 129-45-3), often categorized within the family of solvent dyes (related to Solvent Red 111), serves as a critical model for understanding intramolecular charge transfer (ICT) in anthraquinoid systems. Its spectral profile is characterized by a distinct, broad absorption band in the visible region (


 nm in polar solvents) and sharp 

-

transitions in the UV region.

This guide provides a rigorous analysis of its electronic transitions, solvatochromic behavior, and experimental protocols for precise characterization. It is designed for scientists utilizing this compound as a lipophilic probe, a dichroic dye in liquid crystal displays (LCDs), or a structural analog in the development of anthracycline-based therapeutics.

Molecular Architecture & Electronic Properties[1]

The spectral behavior of 1-(butylamino)anthraquinone is dictated by its planar tricyclic core and the electron-donating butylamino substituent at the


-position (C1).
Chromophore Analysis
  • Acceptor Unit: The 9,10-anthraquinone core acts as a strong electron acceptor due to the two carbonyl groups.

  • Donor Unit: The nitrogen lone pair on the butylamino group serves as the electron donor.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the formation of a six-membered intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen at C9. This "locks" the molecule into a planar conformation, enhancing

    
    -electron delocalization and stabilizing the ground state.
    
Electronic Transitions

The UV-Vis spectrum exhibits three primary regions of interest:

  • Benzenoid Bands (UV): High-energy

    
     transitions localized on the aromatic rings (~240–260 nm).
    
  • Quinoid Bands (UV-Near Vis): Transitions associated with the quinone system (~270–330 nm).

  • ICT Band (Visible): A broad, lower-energy band (~460–510 nm) resulting from the intramolecular charge transfer from the amino nitrogen to the quinone carbonyl. This band is responsible for the compound's intense red color.

Spectral Characteristics

Quantitative Spectral Data

The following data summarizes the absorption maxima (


) and molar extinction coefficients (

) in standard solvents. Note that the butyl chain exerts a minimal electronic effect compared to a methyl group; thus, values are consistent with 1-(methylamino)anthraquinone analogs.

Table 1: Key Absorption Bands of 1-(Butylamino)anthraquinone

Band AssignmentWavelength (

)
SolventMolar Extinction Coeff.[1][2] (

)
Transition Type
Band I (Visible) 500 - 510 nm Ethanol/Methanol~ 6,500 - 8,500


(ICT)
Band I (Visible) 450 - 460 nm n-Hexane~ 5,000 - 7,000


(ICT)
Band II (UV) ~275 nm Ethanol~ 15,000 - 20,000

Quinoid

Band III (UV) ~245 nm Ethanol> 30,000

Benzenoid

Solvatochromism

1-(Butylamino)anthraquinone exhibits positive solvatochromism . As solvent polarity increases, the visible ICT band shifts bathochromically (red shift).[3][4]

  • Mechanism: The excited ICT state is more polar than the ground state. Polar solvents (like methanol or DMSO) stabilize the excited state more effectively than the ground state, reducing the energy gap (

    
    ) and shifting absorption to longer wavelengths.
    
  • Shift Magnitude: A shift of approximately 40–50 nm is observed when moving from non-polar hexane to polar protic alcohols.

Mechanistic Visualization

The following diagram illustrates the electronic transitions and the relaxation pathways, including the critical Intersystem Crossing (ISC) channel relevant for potential photosensitization applications.

Jablonski_Diagram cluster_legend Mechanism Legend S0 Ground State (S0) Planar, H-bonded S1 Singlet Excited State (S1) ICT Character (n-π*) S0->S1 Abs (hv) ~500 nm (Ethanol) S1->S0 Internal Conversion T1 Triplet State (T1) Long-lived (~2.5 μs) S1->T1 Intersystem Crossing (ISC) Efficient in AQs Fluorescence Fluorescence (Weak, ~580 nm) S1->Fluorescence Radiative Decay T1->S0 Phosphorescence / Decay Relaxation Non-Radiative Decay (Heat) key ICT: Intramolecular Charge Transfer ISC: Intersystem Crossing

Figure 1: Jablonski diagram depicting the photo-physical pathways of 1-(butylamino)anthraquinone.[5] The ICT state is the primary origin of the visible absorption band.

Experimental Protocol: High-Fidelity Spectrum Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this validated workflow.

Reagents and Preparation
  • Compound: 1-(Butylamino)anthraquinone (Purity >98%).

  • Solvents: Spectroscopic grade Ethanol, Cyclohexane, or DMSO.

  • Stock Solution: Prepare a

    
     M stock solution in Chloroform or DMSO (due to high solubility).
    
  • Working Solution: Dilute stock to approx.

    
     M in the target solvent. Note: Absorbance at 
    
    
    
    should be between 0.3 and 0.8 AU to strictly obey the Beer-Lambert Law.
Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Baseline Correction: Perform a dual-cuvette baseline correction with pure solvent in both sample and reference paths.

  • Scan Range: 220 nm – 700 nm.

  • Scan Speed: Medium (approx. 200–400 nm/min) to resolve fine vibrational structure in the UV region.

  • Slit Width: 1.0 nm or 2.0 nm.

Workflow Diagram

Experimental_Workflow cluster_QA Quality Assurance Start Start: Sample Preparation Weigh Weigh ~2.8 mg Compound (10 mL Stock @ 1mM) Start->Weigh Dissolve Dissolve in CHCl3 or DMSO (Ensure complete solvation) Weigh->Dissolve Dilute Dilute to 20 μM in Target Solvent (Ethanol/Hexane) Dissolve->Dilute Blank Baseline Correction (Pure Solvent in Ref & Sample) Dilute->Blank Measure Acquire Spectrum (220-700 nm) Blank->Measure Analyze Data Analysis (Determine λmax, Calculate ε) Measure->Analyze Check1 Check: Abs < 1.0 AU? Measure->Check1 Check1->Dilute No (Re-dilute) Check1->Analyze Yes Check2 Check: No Scattering?

Figure 2: Step-by-step experimental workflow for acquiring a valid UV-Vis spectrum.

Applications & Relevance[1][6][8][9]

Dichroic Dyes for Liquid Crystals

Due to its high length-to-width ratio and planar structure, 1-(butylamino)anthraquinone is used as a guest dye in liquid crystal hosts. The transition moment of the ICT band aligns parallel to the long molecular axis, allowing the dye to align with the liquid crystal director.

  • Key Metric: Order Parameter (

    
    ). High 
    
    
    
    values (>0.6) indicate efficient alignment, crucial for high-contrast "guest-host" displays.
Analytical Derivatization

In drug development, the anthraquinone core is often used as a chromophore tag. The butylamino derivative represents a model for alkyl-amino functionalized drugs (like mitoxantrone analogs). Understanding its baseline spectrum allows researchers to detect shifts caused by DNA intercalation or protein binding.

Troubleshooting Common Issues
  • Aggregation: In water or highly aqueous buffers, the hydrophobic anthraquinone core causes stacking (aggregation), leading to a blue-shifted, broadened band and loss of vibronic structure. Solution: Maintain at least 10-20% organic co-solvent (DMSO/Ethanol).

  • Protonation: At very low pH (< 1), the amino group may protonate, disrupting the ICT and bleaching the visible color (blue shift to UV).

References

  • Anouar, E. H., et al. (2014). "UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches." SpringerPlus, 3:233.[6]

  • Jaxel, J., et al. (2020). "Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing." Dyes and Pigments, 173, 107937.

  • PubChem. (2025).[7] "1-(Butylamino)anthraquinone Compound Summary." National Library of Medicine.

  • Takeda, T., et al. (2021). "Color-tunable arylaminoanthraquinone dyes through hydrogen-bond-assisted charge transfer interaction."[8] New Journal of Chemistry, 45.

  • Myrvold, B. O., & Klæboe, P. (1985).[9] "Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents." Acta Chemica Scandinavica, A 39, 733-741.

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 1-(Butylamino)anthraquinone

[1]

Part 1: Executive Summary & Chemical Identity

1-(Butylamino)anthraquinone (CAS: 129-45-3), often utilized as a dye intermediate or a specific solvent dye (analogous to Disperse Red variants), exhibits a solubility profile governed by the interplay between its rigid, planar anthraquinone core and the flexible, hydrophobic butylamino substituent.[1]

Unlike its di-substituted counterpart (1,4-bis(butylamino)anthraquinone, Solvent Blue 35), the mono-substituted derivative presents a unique "Janus-faced" polarity—possessing both a distinct dipole moment from the single amine/carbonyl interaction and significant lipophilicity from the butyl chain.[1]

Physicochemical Baseline
PropertySpecificationTechnical Note
IUPAC Name 1-(butylamino)anthracene-9,10-dioneMono-substituted derivative
CAS Number 129-45-3 Distinct from 1,4-bis (CAS 17354-14-2)
Molecular Weight 279.33 g/mol C₁₈H₁₇NO₂
Appearance Deep Red Crystalline Solid
Melting Point 78–79 °C Significantly lower than 1-amino (~250°C) and 1,4-bis (~120°C), implying higher potential solubility in organic media due to lower crystal lattice energy.[1]
Solubility Class Lipophilic / HydrophobicSoluble in halogenated hydrocarbons, ketones, and supercritical CO₂.[1]

Part 2: Thermodynamic Fundamentals of Solubility

To accurately predict and optimize the dissolution of 1-(butylamino)anthraquinone, we must move beyond empirical observation to thermodynamic modeling. The solubility of a solid solute in a liquid solvent is fundamentally described by the equilibrium between the chemical potential of the pure solid and the solute in the liquid phase.

The Modified Apelblat Equation

For anthraquinone derivatives in organic solvents (alcohols, esters, hydrocarbons), the Modified Apelblat equation provides the most robust correlation, accounting for the non-ideal behavior of the solution:

  • 
     : Mole fraction solubility of 1-(butylamino)anthraquinone.[1]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter A relates to the entropy of solution.

    • Parameter B relates to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

The van't Hoff Analysis

For rapid estimation of dissolution enthalpy (


1

Critical Insight: The dissolution of 1-(butylamino)anthraquinone is typically endothermic (

1

Part 3: Experimental Methodology

Trustworthy solubility data requires a self-validating experimental protocol.[1] The following workflow ensures thermodynamic equilibrium is reached and verified.

Protocol: Isothermal Saturation Method (Gravimetric & UV-Vis)
  • Preparation:

    • Excess 1-(butylamino)anthraquinone solid is added to a jacketed glass vessel containing the specific solvent (e.g., Methanol, Ethanol, Acetone, Toluene).[1]

    • Purity Check: Ensure the solid has been recrystallized (e.g., from ethanol) and dried to constant mass before use.

  • Equilibration:

    • Agitate the mixture at a fixed temperature (controlled to

      
       K) for 24–48 hours .
      
    • Validation Step: Sample the supernatant at 24h and 48h. If concentrations differ by

      
      , continue agitation.
      
  • Sampling & Analysis:

    • Stop agitation and allow settling for 2–4 hours (isothermal).

    • Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.[1]

    • Quantification:

      • Method A (Gravimetric): Evaporate solvent in a tared vessel and weigh the residue.

      • Method B (UV-Vis Spectrophotometry): Dilute aliquot with pure solvent and measure absorbance at

        
         (approx. 480–500 nm for red anthraquinones).[1] Use a pre-calibrated Beer-Lambert plot.[1]
        
Visualization: Solubility Determination Workflow

SolubilityWorkflowStartSolid Solute(1-Butylamino-AQ)MixEquilibration(T ± 0.05 K, 48h)Start->MixSolventOrganic Solvent(Toluene, EtOH, scCO2)Solvent->MixCheckEquilibrium Check(C_24h vs C_48h)Mix->CheckCheck->MixDiff > 1%FilterIsothermal Filtration(0.22 µm PTFE)Check->FilterDiff < 1%AnalyzeQuantification(UV-Vis / Gravimetric)Filter->AnalyzeDataSolubility Data(Mole Fraction x)Analyze->Data

Figure 1: Self-validating workflow for determining the solubility of anthraquinone derivatives.

Part 4: Solubility Data & Solvent Comparison

While specific mole-fraction data for the mono-butyl derivative is less ubiquitous than for the bis-butyl (Solvent Blue 35), we can derive high-confidence predictive ranges based on the Homologous Series Principle and the Melting Point Effect .[1]

Comparative Solubility Trends: The lower melting point of 1-(butylamino)anthraquinone (79°C) compared to 1-aminoanthraquinone (253°C) dictates that the butyl derivative is significantly more soluble in all organic solvents due to a lower enthalpy of fusion penalty.

Predicted Solubility Ranking (at 298.15 K)
Solvent TypeRepresentative SolventPredicted SolubilityMechanistic Rationale
Aromatic Hydrocarbons Toluene, BenzeneHigh

-

stacking interactions + butyl chain compatibility.[1]
Chlorinated Solvents Chloroform, DCMVery High Excellent dipole-dipole matching and dispersion forces.[1]
Ketones Acetone, MEKModerate-High Carbonyl interactions; good solvency for the polar anthraquinone core.[1]
Alcohols Ethanol, MethanolModerate Hydrogen bonding with the amine/carbonyl is possible, but hydrophobic effect of the anthraquinone ring limits solubility compared to aromatics.
Supercritical Fluids scCO₂Moderate Soluble, especially at P > 15 MPa.[1][5] Solubility increases linearly with CO₂ density.[1]
Water WaterNegligible Hydrophobic butyl chain and aromatic rings preclude aqueous solvation.
Supercritical CO₂ (scCO₂) Solubility

Anthraquinone derivatives are prime candidates for supercritical fluid dyeing (waterless dyeing).[1]

  • Trend: Solubility increases with pressure (density).[1]

  • Crossover Pressure: Isotherms often cross near 15–20 MPa.[1] Below this pressure, temperature increases decrease solubility (density effect dominates).[1] Above this pressure, temperature increases increase solubility (vapor pressure effect dominates).[1]

  • Reference Point: 1-(methylamino)anthraquinone (Disperse Red 9) has a solubility of approx.[1]

    
     mole fraction at 393 K / 25 MPa.[1] The butyl derivative, being more lipophilic and having a lower melting point, is expected to exceed this value.
    

Part 5: Mathematical Modeling & Applications

Thermodynamic Cycle for Solvent Selection

To select the optimal solvent for recrystallization or processing, we utilize a thermodynamic cycle involving fusion and mixing properties.

ThermoCycleSolidSolid Crystal(Pure)LiquidSupercooled Liquid(Hypothetical)Solid->LiquidΔH_fus (Fusion)Endothermic (+)SolutionSolution Phase(Solvated)Solid->SolutionΔH_sol (Solution)Total Enthalpy ChangeLiquid->SolutionΔH_mix (Mixing)Interaction Dependent

Figure 2: Thermodynamic cycle governing the dissolution process.[1] The low melting point of the butyl derivative minimizes the

Practical Applications
  • Recrystallization:

    • Solvent System: Ethanol or Ethanol/Water mixtures.[1]

    • Logic: High solubility at boiling point (due to temperature dependence) and significantly lower solubility at room temperature allows for high-yield recovery of pure crystals.[1]

  • Liquid Crystal Displays (LCDs):

    • 1-(Butylamino)anthraquinone is used as a dichroic dye.[1] Its solubility in liquid crystal hosts (nematic phases) is critical. The butyl chain prevents crystallization at low temperatures, enhancing the "guest-host" stability.

  • Supercritical Dyeing:

    • Used for dyeing polyester without water. The dye is dissolved in scCO₂ at 120°C/25 MPa and transported into the polymer matrix.

References

  • Tamura, K., et al. (2017).[1][3] Solubility of 1-aminoanthraquinone and 1-nitroanthraquinone in supercritical carbon dioxide. Journal of Chemical Thermodynamics. Link[1]

  • Garlapati, C., & Madras, G. (2010).[1] Solubilities of Anthraquinone Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. Link[1]

  • PubChem. 1-(Butylamino)anthraquinone - Compound Summary. National Library of Medicine. Link[1]

  • Lee, J.W., et al. (2011).[1] On the Solubility of Three Disperse Anthraquinone Dyes in Supercritical Carbon Dioxide: New Experimental Data and Correlation. Journal of Chemical & Engineering Data. Link[1]

  • Sciencemadness. Anthraquinone Properties and Derivatives. Link

Thermodynamic Stability of Aminoanthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of aminoanthraquinone derivatives, designed for researchers in medicinal chemistry and materials science.

Abstract

Aminoanthraquinone derivatives represent a critical scaffold in both oncology (e.g., mitoxantrone, doxorubicin analogs) and high-performance materials (e.g., dichroic dyes, sensors). Their utility is governed by a delicate thermodynamic balance involving amino-imino tautomerism, intramolecular hydrogen bonding (IMHB), and redox reversibility. This guide synthesizes theoretical principles with practical experimental and computational protocols to characterize and predict the stability profiles of these compounds.

Theoretical Framework: The Stability Triad

The thermodynamic stability of aminoanthraquinones rests on three pillars: Aromaticity Preservation , Intramolecular Hydrogen Bonding (IMHB) , and Redox Potential .

Amino-Imino Tautomerism

The fundamental thermodynamic question for these derivatives is the equilibrium between the amino-quinone and imino-quinone forms.

  • Amino Form (Preferred): The amino group (

    
    ) attached to the anthraquinone core preserves the aromaticity of the lateral benzene rings.
    
  • Imino Form (Disfavored): Conversion to the imino (

    
    ) form disrupts the aromatic sextet of the substituted ring, leading to a higher energy state (typically >10–15 kcal/mol less stable).
    
Resonance-Assisted Hydrogen Bonding (RAHB)

In 1-aminoanthraquinone (1-AAQ) derivatives, stability is significantly enhanced by RAHB. The proximity of the amino hydrogen to the carbonyl oxygen allows for the formation of a pseudo-six-membered ring.

  • Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

    
    ) by approximately 5–8 kcal/mol compared to isomers where this bond is absent (e.g., 2-aminoanthraquinone).
    
  • Chemical Inertness: The chelated proton is less exchangeable, increasing resistance to hydrolysis and nucleophilic attack.

Redox Stability (The Quinone-Hydroquinone System)

Anthraquinones are reversible redox systems. Thermodynamic stability in biological media often depends on the potential (


) of the reduction to the semiquinone radical anion and subsequent hydroquinone.
  • Electron Donating Groups (EDGs): Amino substituents lower the reduction potential, making the quinone harder to reduce. This effectively stabilizes the oxidized (quinone) form against environmental reduction.

Visualization of Stability Mechanisms

The following diagram illustrates the tautomeric equilibrium and the stabilizing role of IMHB in 1-aminoanthraquinone compared to the less stable 2-amino isomer.

G cluster_0 1-Aminoanthraquinone (High Stability) cluster_1 2-Aminoanthraquinone (Lower Stability) node_1 Amino Form (Aromatic + IMHB) node_2 Imino Form (Broken Aromaticity) node_1->node_2  Tautomerism (High Energy Barrier) node_3 Amino Form (No IMHB) IMHB IMHB Effect: Locks Proton Prevents Hydrolysis IMHB->node_1

Caption: Thermodynamic comparison showing the stabilization of the amino form via Intramolecular Hydrogen Bonding (IMHB) in 1-substituted derivatives.

Experimental Protocols for Stability Assessment

To rigorously define the thermodynamic profile, a multi-modal approach is required.

Protocol A: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the decomposition onset temperature (


) and enthalpy of fusion (

).
  • Sample Prep: Recrystallize the derivative (typically from ethanol or chlorobenzene) to >99% purity (HPLC). Dry under vacuum at 60°C for 24h to remove solvates.

  • TGA Configuration:

    • Instrument: High-resolution TGA (e.g., TA Instruments Q500).

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative) at 50 mL/min.

    • Ramp: 10°C/min from 40°C to 600°C.

    • Critical Metric: Record

      
       (temperature at 5% mass loss).
      
  • DSC Configuration:

    • Pan: Hermetically sealed aluminum pans (prevents sublimation).

    • Cycle: Heat-Cool-Heat (-20°C to

      
      ).
      
    • Analysis: Integrate the melting peak (

      
      ) to find 
      
      
      
      . Note any glass transitions (
      
      
      ) in the second heating cycle.
Protocol B: Electrochemical Stability (Cyclic Voltammetry)

Objective: Measure the resistance to reduction (Redox Potential


).
  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter: Platinum wire.

    • Reference: Ag/AgCl (non-aqueous).

  • Procedure:

    • Dissolve analyte to 1.0 mM.

    • Scan rate: 50, 100, 200, 500 mV/s.

    • Scan range: -2.0 V to +1.5 V.

  • Interpretation: A reversible wave indicates a stable quinone/radical-anion couple. Irreversibility suggests chemical decomposition of the reduced species (low stability).[1]

Computational Modeling Strategy (DFT)

Computational verification is essential to confirm the energetic preference of the amino tautomer and quantify IMHB strength.

Recommended Workflow:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP (M06-2X handles dispersion forces in stacked rings better).

  • Solvation Model: PCM or SMD (Solvation Model based on Density) using water or DMSO to mimic biological/experimental conditions.

  • Key Calculation:

    • Optimize Geometry of Amino and Imino forms.

    • Calculate Frequency (ensure no imaginary frequencies for minima).

    • Equation:

      
      . (Positive value confirms amino stability).
      

DFT_Workflow Start Input Structure (Amino & Imino) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Energy Calculate Gibbs Free Energy (Delta G) Freq->Energy

Caption: Standard DFT computational workflow for determining tautomeric stability.

Comparative Data: Structure-Stability Relationships

The following table summarizes how structural modifications impact thermodynamic parameters.

DerivativePosition of

IMHB PresenceMelting Point (

C)
Redox Stability (

)
Relative Stability
1-Aminoanthraquinone C1 (alpha)Yes (Strong)~253Shifted Cathodic (Stable)High
2-Aminoanthraquinone C2 (beta)No~302*Less CathodicModerate
1,4-Diaminoanthraquinone C1, C4Yes (Double)~268Highly StableVery High
1-Methylamino-AQ C1Yes (Weaker)~170ModerateHigh

*Note: 2-AAQ has a higher melting point due to intermolecular H-bonding in the crystal lattice, despite lower intramolecular thermodynamic stability.

Case Study: Mitoxantrone Stability

Mitoxantrone , a 1,4-dihydroxy-5,8-diaminoanthraquinone derivative, exemplifies the application of these principles.

  • Design: The 5,8-amino groups form double IMHB networks with the 9,10-carbonyls.

  • Result: This locks the core into a planar, rigid conformation essential for DNA intercalation.

  • Degradation: Thermal stress leads to dealkylation of the side chains before the rupture of the anthraquinone core, validating the extreme thermodynamic stability of the amino-substituted ring system.

References

  • Intramolecular Hydrogen Bonding in 1-Aminoanthraquinone. The Journal of Physical Chemistry B. (2006).[2] Link

  • Structure-Property Relationship in Anthraquinone Derivatives (DFT Study). Molecules. (2021).[3][4][5] Link

  • Highly Soluble 1,4-Diaminoanthraquinone Derivative for Redox Flow Batteries. ACS Applied Energy Materials. (2020).[3][4][6] Link

  • Evaluation of Thermal Stability of Quinones by TGA/DSC. Thermochimica Acta. (2012).[7] Link

  • Tautomerism in 11-hydroxyaklavinone: A DFT Study. The Scientific World Journal. (2012).[7] Link

Sources

Technical Whitepaper: Toxicology Profile and Safe Handling of 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the toxicology and safe handling protocols for 1-(Butylamino)anthraquinone (CAS 129-45-3). Due to the limited substance-specific public data for this specific butyl derivative, toxicological assessments in this guide incorporate Read-Across principles from the structurally homologous 1-Aminoanthraquinone and related N-substituted anthraquinone dyes (e.g., Disperse Red 9), adhering to the Precautionary Principle.

Executive Summary

1-(Butylamino)anthraquinone is a lipophilic aminoanthraquinone derivative used primarily as a dye intermediate, in liquid crystal formulations, and historically in pyrotechnic smoke compositions. While acute oral toxicity is generally low, the compound presents significant chronic health risks , including hepatotoxicity, skin sensitization, and potential genotoxicity.

Effective risk mitigation requires treating this substance as a Suspected Carcinogen and Potent Sensitizer . Handling protocols must prioritize containment to prevent inhalation of dust and dermal absorption, utilizing Engineering Controls (Class I/II containment) over simple PPE.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the physical state is critical for predicting exposure routes. The butyl chain increases lipophilicity compared to the parent 1-aminoanthraquinone, enhancing dermal penetration and retention in adipose tissues.

PropertyDescriptionRelevance to Safety
CAS Number 129-45-3Unique Identifier for regulatory tracking.
IUPAC Name 1-(butylamino)anthracene-9,10-dioneDefines structural family (Aminoanthraquinone).
Physical State Red to Red-Brown Crystalline PowderHigh potential for airborne dust generation.[1]
Solubility Insoluble in water; Soluble in Acetone, Toluene, ChloroformLipophilic; readily absorbed through skin/cell membranes.
Partition Coeff. Log Pow > 4.0 (Estimated)Bioaccumulative potential in lipid-rich organs (Liver, Fat).
Vapor Pressure Negligible at 20°CInhalation risk is strictly from particulates/dust, not vapor.

Toxicological Assessment

Mechanism of Toxicity (The "Why")

The toxicity of aminoanthraquinones is driven by their planar tricyclic structure, which allows them to intercalate into DNA, and their metabolic activation via cytochrome P450 enzymes.

Key Pathway:

  • Metabolic Activation: The amino group is N-hydroxylated by CYP450 enzymes (primarily in the liver).

  • Electrophile Formation: The N-hydroxy metabolite is esterified (sulfated or acetylated) to form a highly reactive nitrenium ion.

  • Genotoxicity: This electrophile attacks DNA (specifically Guanine residues), causing bulky adducts that lead to replication errors (mutations).

Toxicological Endpoints
EndpointClassification (GHS/CLP)Evidence / Rationale (Read-Across)
Acute Toxicity (Oral) Category 5 (Low)LD50 > 2,000 mg/kg (Rat) expected based on Disperse Red 9 data.
Skin Sensitization Category 1 (High) Strong evidence from anthraquinone dyes (Disperse Blue 35, Red 9). Induces Type IV hypersensitivity.[2]
Carcinogenicity Category 2 (Suspected) 1-Aminoanthraquinone is a known carcinogen (kidney/liver tumors). The butyl group does not negate the ring's intercalating potential.
STOT - Repeated Category 2 (Liver)Hepatotoxicity (centrilobular necrosis) observed in inhalation studies of similar smoke dyes.[3]
Eye/Skin Irritation Category 2B / 2Mechanical irritation from dust; chemical irritation from amine functionality.
Diagram: Metabolic Activation & Toxicity Pathway

The following diagram illustrates the biological fate of the compound, highlighting the critical control point (Liver) and the downstream genetic risk.

ToxicityPathway Compound 1-(Butylamino) anthraquinone Absorption Absorption (Dermal/Inhalation) Compound->Absorption Liver Liver Metabolism (CYP450) Absorption->Liver Detox Glucuronidation (Excretion) Liver->Detox Major Pathway Activation N-Hydroxylation (Bioactivation) Liver->Activation Minor Pathway (Toxicity Source) Nitrenium Nitrenium Ion (Reactive Electrophile) Activation->Nitrenium DNA DNA Adducts (Guanine) Nitrenium->DNA Toxicity Mutagenesis & Hepatotoxicity DNA->Toxicity

Caption: Metabolic fate of 1-(Butylamino)anthraquinone. Hepatic bioactivation leads to reactive electrophiles capable of DNA damage.

Occupational Hygiene & Exposure Control

Hierarchy of Controls

Reliance on PPE alone is insufficient for this compound due to its sensitization potential and suspected carcinogenicity.

  • Elimination/Substitution: Can a non-anthraquinone dye be used?

  • Engineering (Primary):

    • Solids: Weighing must occur in a Vented Balance Enclosure or Class II Biological Safety Cabinet (BSC) .

    • Solutions: Handle in a standard chemical fume hood.

    • Static Control: Use ionizing bars/fans during weighing; anthraquinone powders are highly static and prone to dispersal.

  • Administrative:

    • Designate a "Red Zone" for handling.

    • Use absorbent bench liners (plastic-backed) to visualize and contain spills.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory P100 / P3 (HEPA) Essential if handling powder outside a hood (Emergency only). Surgical masks are useless against this dust.
Hands Double Nitrile (0.11mm min) Outer: Standard Nitrile (change if splashed). Inner: Long-cuff Nitrile. Note: Latex is permeable to lipophilic organics.
Eyes Chemical GogglesSafety glasses allow dust entry from the sides.
Body Tyvek® Lab Coat/SleevesCotton lab coats retain dust and can facilitate chronic dermal exposure.

Experimental Protocols: Handling & Decontamination

Safe Weighing Protocol (Self-Validating)

Objective: Transfer solid without contaminating the balance or user.

  • Preparation: Place the balance inside the containment hood. Line the immediate area with a black conductive mat (makes red powder visible and reduces static).

  • Transfer: Use a disposable antistatic spatula. Do not pour from the bottle.

  • Validation: After weighing, wipe the exterior of the receiving vessel with a white Kimwipe soaked in ethanol.

    • Result: If the wipe shows ANY pink/red color , the vessel is contaminated. Reclean until the wipe is clear.

  • Transport: Seal the vessel and place it inside a secondary container (Ziploc or Tupperware) before removing it from the hood.

Decontamination of Spills

Anthraquinones are persistent and difficult to remove with water alone.

  • Dry Clean: Gently cover the spill with a wet paper towel to dampen (prevent dust), then scoop up. Do not dry sweep.

  • Solvent Wash: Apply Ethanol (70%) or Acetone to the surface. The dye is soluble in these solvents.

    • Visual Check: The solvent will turn red. Repeat until the solvent remains clear.

  • Surfactant Wash: Finish with a soap and water scrub to remove solvent residue.

  • Disposal: All cleanup materials must go into Hazardous Chemical Waste (Incineration), not trash.

Workflow Diagram: Safe Handling Logic

HandlingWorkflow Start Start: Handling Request Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Solution / Liquid Form->Liquid SolidControls REQ: Vented Enclosure + Static Control + Double Gloves Solid->SolidControls LiquidControls REQ: Fume Hood + Nitrile Gloves + Eye Protection Liquid->LiquidControls Weighing Weighing Step (Use Antistatic Spatula) SolidControls->Weighing Proceed Proceed to Experiment LiquidControls->Proceed WipeTest Validation: Wipe Test (Ethanol Wipe on Container) Weighing->WipeTest Clean Wipe is Clear? (No Red Residue) WipeTest->Clean Yes Dirty Wipe is Red/Pink WipeTest->Dirty No Clean->Proceed Reclean Reclean Container Exterior Dirty->Reclean Reclean->WipeTest

Caption: Decision tree for safe handling. The "Wipe Test" is a critical self-validation step to prevent lab contamination.

References

  • PubChem. (n.d.). 1-(Butylamino)anthraquinone (CAS 129-45-3) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Sendelbach, L. E. (1989).[4] A review of the toxicity and carcinogenicity of anthraquinone derivatives. Toxicology, 57(3), 227-240.[4] (Establishes the toxicity class for aminoanthraquinones). Retrieved from [Link]

  • National Toxicology Program (NTP). (2005). Toxicology and Carcinogenesis Studies of 1-Amino-2,4-dibromoanthraquinone. (Reference for comparative anthraquinone carcinogenicity). Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Anthraquinone Dyes. (General hazard classifications for substituted anthraquinones). Retrieved from [Link]

Sources

Methodological & Application

preparing dichroic dye mixtures with 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for formulating high-contrast Guest-Host Liquid Crystal (GH-LC) systems using 1-(Butylamino)anthraquinone (CAS: 129-45-3) as a primary dichroic component. While often confused with its blue di-substituted counterpart, the mono-substituted 1-(Butylamino)anthraquinone serves as a critical red-violet chromophore (


 nm) essential for balancing spectral absorption in neutral black mixtures. This guide covers the physicochemical characterization of the dye, solubility optimization in nematic hosts (e.g., E7, ZLI-4792), and the stoichiometric balancing required to achieve panchromatic absorption for optical shutters and smart windows.

Scientific Background & Mechanism

The Guest-Host Effect

The efficacy of a GH-LC system relies on the Heilmeier-Zanoni effect, where an anisotropic dye (guest) aligns with the director of a liquid crystal host. 1-(Butylamino)anthraquinone exhibits positive dichroism , meaning its transition dipole moment is parallel to its long molecular axis.

  • OFF State (No Field): The LC host aligns the dye molecules parallel to the polarization of incident light (assuming planar alignment). Absorption is maximal (

    
    ).[1]
    
  • ON State (Applied Field): The LC host reorients homeotropically (perpendicular to substrates). The dye follows, presenting its smallest cross-section to the light. Absorption is minimal (

    
    ).
    
The Role of 1-(Butylamino)anthraquinone

In "black" dye mixtures, no single molecule absorbs the entire visible spectrum. A mixture is required, typically comprising Yellow, Red/Violet, and Cyan/Blue components.

  • 1-(Butylamino)anthraquinone: Provides absorption in the 500–550 nm region (Green gap filler).

  • Structural Advantage: The butyl chain enhances solubility in alkyl-cyanobiphenyl hosts (like 5CB/E7) compared to unsubstituted amino-anthraquinones, reducing the risk of crystallization at low temperatures.

Materials & Equipment

ComponentSpecificationFunction
Target Dye 1-(Butylamino)anthraquinone (>98% purity)Red/Violet Dichroic Guest
Host LC Nematic Mixture (e.g., Merck E7 or ZLI-4792)Anisotropic Solvent
Complementary Dye A Disperse Yellow 7 (or similar azo/anthraquinone)Blue region absorber
Complementary Dye B 1,4-Bis(butylamino)anthraquinone (Solvent Blue 35)Red region absorber
Alignment Layer Polyimide (Planar, e.g., SE-130)Induces initial alignment
Substrates ITO-coated Glass (

)
Cell fabrication

Protocol 1: Single-Component Characterization

Objective: Determine the Order Parameter (


) and Solubility Limit of 1-(Butylamino)anthraquinone before mixing.
Solubility Determination (Step-by-Step)
  • Preparation: Prepare 5 vials containing the Host LC.

  • Doping: Add 1-(Butylamino)anthraquinone at concentrations of 0.5%, 1.0%, 1.5%, 2.0%, and 3.0% (wt/wt).

  • Isotropization: Heat vials to

    
     (typically 70°C for E7) to ensure the LC is isotropic.
    
  • Mixing: Vortex for 5 minutes, then sonicate for 30 minutes at 60°C.

  • Annealing: Allow samples to cool slowly to room temperature (25°C) and sit for 48 hours.

  • Inspection: Examine under a polarized optical microscope (POM). The presence of micro-crystals indicates the solubility limit has been exceeded.

    • Target: The operational concentration should be 80% of the solubility limit to prevent crystallization during storage.

Measuring the Order Parameter ( )

The order parameter quantifies the alignment efficiency.[2]



  • Cell Filling: Fill a

    
     planar-aligned cell with the 1.0% dye mixture via capillary action at 
    
    
    
    .
  • Spectroscopy: Place the cell in a polarized UV-Vis spectrophotometer.

  • Measurement:

    • Rotate the polarizer parallel to the rubbing direction (LC director) to measure

      
       (Max Absorbance).
      
    • Rotate the polarizer perpendicular to the rubbing direction to measure

      
       (Min Absorbance).
      
  • Calculation: Compute

    
     at 
    
    
    
    (~520 nm).
    • Acceptance Criteria: High-performance displays require

      
      . Typical values for this dye are 
      
      
      
      depending on the host.

Protocol 2: Formulation of Panchromatic (Black) Mixture

Objective: Create a neutral gray/black mixture using 1-(Butylamino)anthraquinone.

Spectral Balancing Logic

To achieve a neutral black, the mixture must maintain constant absorbance across 400–700 nm.

  • Yellow Dye: Absorbs 400–480 nm.

  • 1-(Butylamino)anthraquinone: Absorbs 480–560 nm.

  • Blue Dye: Absorbs 580–700 nm.

Mixing Workflow

MixtureProtocol Start Define Target Chromaticity (Neutral Gray point) Stock Prepare 1% Stock Solutions of Red, Yellow, Blue dyes Start->Stock Measure Measure Absorbance Spectra of individual stocks Stock->Measure Calc Calculate Ratios (Beer-Lambert Law) Sum(c_i * epsilon_i) = Constant Measure->Calc Mix Physical Mixing of Dyes into Host LC Calc->Mix Heat Thermal Annealing (80°C, 1 hour) Mix->Heat Filter Filtration (0.2 µm PTFE) Remove aggregates Heat->Filter QC QC: Color Coordinates (CIE L*a*b*) Filter->QC

Figure 1: Workflow for formulating a neutral density dichroic mixture.

Experimental Steps
  • Ratio Calculation: Using the spectra from Protocol 1, solve for concentrations

    
     such that the total absorbance 
    
    
    
    .
    • Starting Point: A typical molar ratio for Anthraquinone systems is roughly 1.0 (Yellow) : 1.2 (Red) : 1.5 (Blue) due to the lower oscillator strength of blue anthraquinones.

  • Weighing: Weigh the solid dyes into a single vial.

    • Example formulation:

      • Host LC (E7): 97.0%

      • Disperse Yellow 7: 0.8%

      • 1-(Butylamino)anthraquinone: 1.0%

      • Solvent Blue 35: 1.2%

  • Homogenization: Heat to isotropic phase (

    
    ). Stir magnetically for 4 hours.
    
  • Filtration: While hot, filter through a 0.45

    
     PTFE syringe filter to remove undissolved particulates. Crucial:  Pre-heat the syringe and filter to prevent the LC from solidifying or the dye from crashing out during filtration.
    

Protocol 3: Device Assembly & Evaluation

Cell Fabrication
  • Cell Selection: Use cells with a cell gap (

    
    ) of 8–10 
    
    
    
    . Thicker cells provide higher contrast but slower response times.
  • Filling: Place the cell on a hot plate (

    
    ). Apply a drop of the hot mixture to the opening. Allow capillary force to fill the cell.[3]
    
  • Sealing: Seal the port with UV-curable epoxy (e.g., NOA-68).

Electro-Optical Characterization

Measure the Contrast Ratio (CR) using a setup with a He-Ne laser (632.8 nm) or a white light source.



  • Note: Since 1-(Butylamino)anthraquinone absorbs primarily in the green, CR measurements using a green laser (532 nm) will specifically interrogate the efficiency of this specific dye molecule within the mixture.

Data Summary & Troubleshooting

Expected Properties
PropertyValue RangeNotes

(in E7)
515 - 535 nmSolvatochromic shift depends on host polarity.
Order Parameter (

)
0.60 - 0.68Higher in fluorinated hosts (e.g., ZLI-4792).
Solubility (25°C) 2.0 - 4.0 wt%Butyl chain significantly improves this over methyl- analogs.
Dichroic Ratio (

)
5.0 - 8.0

Troubleshooting Guide
  • Issue: Dye Crystallization at -20°C.

    • Cause: Solubility limit exceeded at storage temp.

    • Solution: Reduce 1-(Butylamino)anthraquinone concentration by 10% or use a eutectic mixture of 1-(butylamino) and 1-(hexylamino) anthraquinones to disrupt crystal packing (Entropy of mixing).

  • Issue: Low Contrast Ratio.

    • Cause: Poor alignment layer or plasticization of the host LC.

    • Solution: Verify the host LC's

      
       hasn't dropped significantly. Anthraquinones can depress the clearing point. If 
      
      
      
      is too low, switch to a high-
      
      
      host (e.g., BL006).

References

  • Bahadur, B. (1992). Dichroic Liquid Crystal Displays. In Liquid Crystals: Applications and Uses (Vol. 3). World Scientific.[4]

  • Iwanaga, H. (2003). Dichroic Dyes for Liquid Crystal Displays. In Handbook of Liquid Crystals. Wiley-VCH.

  • Merck KGaA. (2024). Licristal® Nematic Liquid Crystals Technical Data Sheet.

  • PubChem. (2025).[5] 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine.

  • CIE. (2018). Colorimetry - Part 1: CIE standard colorimetric observers. ISO/CIE 11664-1:2019.

Sources

Application Notes and Protocols: Enhancing Polymer Dispered Liquid Crystals with 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the dichroic dye 1-(Butylamino)anthraquinone into Polymer Dispersed Liquid Crystal (PDLC) systems. These application notes and protocols are designed for researchers, scientists, and professionals in materials science and drug development who are exploring advanced optical materials. This guide details the underlying principles, step-by-step experimental procedures, and characterization techniques for creating and evaluating dye-doped PDLC films. The objective is to leverage the "guest-host" effect to create electrically switchable colored films with enhanced contrast and functionality.[1][2][3] The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Synergy of PDLCs and Dichroic Dyes

Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials that consist of micron-sized droplets of liquid crystal (LC) dispersed within a solid polymer matrix.[4][5] Their unique electro-optical properties allow them to switch between a light-scattering, opaque "off" state and a transparent "on" state upon the application of an electric field.[4][5][6] In the absence of a voltage, the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in the refractive indices between the LC droplets and the polymer matrix, which leads to light scattering.[4][7] When a voltage is applied, the LC directors align with the electric field, the refractive indices match, and the film becomes transparent.[4][7]

The incorporation of dichroic dyes, such as 1-(Butylamino)anthraquinone, into the PDLC system introduces color and enhances the contrast ratio of the device.[3][8] This is achieved through the "guest-host" effect, where the elongated dye molecules (the "guest") align themselves with the liquid crystal molecules (the "host").[1][2] Consequently, the orientation of the dye molecules, and thus their light absorption, can be controlled by the electric field.[2][9]

1-(Butylamino)anthraquinone is an anthraquinone-based dye known for its stability and strong absorption in the visible spectrum.[10][11][12] Anthraquinone dyes are often favored over azo dyes due to their superior stability.[13] The butylamino group enhances its solubility in the liquid crystal and polymer matrix.[14] By doping PDLCs with this dye, we can create "smart windows" and displays that not only switch from opaque to clear but also exhibit color in one or both states, leading to a higher contrast ratio and new functional applications.[3][15]

Principle of Operation: The Guest-Host Effect in PDLCs

The functionality of a 1-(Butylamino)anthraquinone-doped PDLC film is governed by the alignment of both the liquid crystal and the dye molecules.

  • OFF-State (No Voltage): The liquid crystal directors within the droplets are randomly oriented. The 1-(Butylamino)anthraquinone molecules, aligned with the LC directors, are also randomly oriented. This leads to both light scattering by the LC droplets and absorption of light by the randomly oriented dye molecules, resulting in a colored, opaque state.[4][16]

  • ON-State (Voltage Applied): The electric field aligns the liquid crystal directors perpendicular to the film's surface. The guest dye molecules co-align with the LC host. In this orientation, the absorption of incident light by the dye is minimized, and with the refractive indices matched, the film becomes transparent and less colored.[4][16]

This electrically-induced change in absorption and scattering forms the basis for the enhanced contrast and color-switching capabilities of the doped PDLC device. The degree of transparency and color intensity can be modulated by the applied voltage.[4]

Experimental Protocols

Materials and Equipment
Material/Equipment Supplier/Specifications Purpose
Liquid Crystal Nematic Liquid Crystal (e.g., E7, SLC1717)Host material for the dichroic dye.
Pre-polymer UV-curable optical adhesive (e.g., NOA65)Forms the polymer matrix.
Photoinitiator (e.g., Irgacure 651)Initiates polymerization upon UV exposure.
Dichroic Dye 1-(Butylamino)anthraquinone (CAS: 17354-14-2)Guest dye for color and contrast enhancement.[17]
ITO-coated Glass/Plastic Indium Tin Oxide coated substratesTransparent electrodes for applying the electric field.
Spacers 10-20 µm glass or plastic beadsTo control the thickness of the PDLC film.[18]
UV Curing System 365 nm wavelength, controlled intensityTo polymerize the pre-polymer and form the PDLC film.[19]
Homogenizer/Magnetic Stirrer -To create a homogeneous mixture of the components.
Vacuum Oven -To remove air bubbles from the mixture.
Voltage Supply AC voltage source (0-100V, 60 Hz)To drive the PDLC cell.
Spectrophotometer (UV-Vis) -To measure the transmission and absorption spectra.
Polarizing Optical Microscope (POM) -To observe the morphology of the LC droplets.[20]
LCR Meter -To measure the electro-optical response of the PDLC.
Preparation of the 1-(Butylamino)anthraquinone-Doped PDLC Mixture

The following protocol is based on the Polymerization-Induced Phase Separation (PIPS) method, which is a widely used technique for fabricating PDLC films.[21][22]

  • Dye Dissolution: Dissolve the desired concentration of 1-(Butylamino)anthraquinone (typically 0.1 - 1.0 wt%) in the nematic liquid crystal. Gentle heating and stirring may be required to ensure complete dissolution. The optimal concentration should be determined experimentally to maximize the contrast ratio without causing dye aggregation.[8][23]

  • Component Mixing: In a clean, dry vial, add the pre-polymer and the photoinitiator to the liquid crystal/dye solution. A typical formulation could be a 70:30 weight ratio of the LC/dye mixture to the pre-polymer, with the photoinitiator being ~1 wt% of the pre-polymer weight.

  • Homogenization: Thoroughly mix the components using a magnetic stirrer or homogenizer until a uniform, single-phase solution is obtained. This step is critical for achieving a consistent droplet size and distribution in the final film.

  • Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any dissolved air bubbles, which can cause defects in the final film.

Fabrication of the PDLC Cell

Caption: Switching mechanism of a dye-doped PDLC.

Conclusion

The incorporation of 1-(Butylamino)anthraquinone into PDLC films offers a robust method for creating electrically switchable colored materials with enhanced contrast. The protocols and guidelines presented in this document provide a comprehensive framework for the successful fabrication and characterization of these advanced optical composites. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can tailor the properties of dye-doped PDLCs for a wide range of applications, from smart windows and privacy screens to advanced display technologies.

References

  • Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. [Link]

  • How Polymer Dispersed Liquid Crystal Works?. [Link]

  • Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display. [Link]

  • Polymer dispersed liquid crystal, PDLC, films operate on a principle of electrically controlled light. [Link]

  • Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications. [Link]

  • Polymer Dispersed Liquid Crystals. [Link]

  • Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays. [Link]

  • How Does PDLC Film Work. [Link]

  • Guest-host reflective display. [Link]

  • Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. [Link]

  • Guest-host display. [Link]

  • Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. [Link]

  • Color contrast criteria in a guest–host mode liquid crystal display. [Link]

  • Polymer Dispersed Liquid Crystals (PDLCs): A Mini Review. [Link]

  • Anthraquinone Liquid crystal dichroic dyes – a new form of chromonic dye?. [Link]

  • Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. [Link]

  • Improved electro-optical properties of dye-doped polymer dispersed liquid crystal display. [Link]

  • Electro‐Optical Properties of PDLC Film Doped With Photoinitiator‐Loaded Electrostatically Spun Film. [Link]

  • A combined experimental and computational study of anthraquinone dyes as guests in nematic liquid crystal hosts. [Link]

  • Optical Microscopy Studies of Dynamics within Individual Polymer-Dispersed Liquid Crystal Droplets. [Link]

  • Quasi-guest-host-effect liquid crystal displays: a new kind of positive contrast liquid crystal display device. [Link]

  • Microscope textures of nematic droplets in polymer dispersed liquid crystals. [Link]

  • Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. [Link]

  • Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. [Link]

  • Application of the "guest-host" effect in passive and active liquid crystal displays. [Link]

  • Research on the Morphology, Electro-Optical Properties and Mechanical Properties of Electrochromic Polymer-Dispersed Liquid Crystalline Films Doped with Anthraquinone Dyes. [Link]

  • Dye-Doped Electrically Smart Windows Based on Polymer-Stabilized Liquid Crystal. [Link]

  • Tunable microscopy illuminator by using polymer dispersed liquid crystals. [Link]

  • Solvent Blue (35). [Link]

  • Experimental and molecular dynamics studies of anthraquinone dyes in a nematic liquid-crystal host. [Link]

  • Investigation of electro-optical responses of PDLC films via doping of two different dye materials. [Link]

  • Method for preparing 1,4-diaminoanthraquinones and intermedi
  • Electro-optical properties of PDLC film doped with photoinitiator-loaded electrostatically spun film. [Link]

  • Dichroic Dye Induced Nonlinearity in Polymer Dispersed Liquid Crystal Materials for Display Devices. [Link]

  • New PDLC-Films Doped by Black Dye. [Link]

  • Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals. [Link]

  • 1-(Butylamino)anthraquinone. [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]

  • Investigation of nonionic diazo dye-doped polymer dispersed liquid crystal film. [Link]

  • Preparation of dye-doped polymer-dispersed liquid crystals using acrylic monomers, and enhancement of contrast by using THF solvent as a cleaning agent. [Link]

  • Nanostructured Polymer-Dispersed Liquid Crystals Using a Ferroelectric Smectic A Liquid Crystal. [Link]

  • Oil Blue 35. [Link]

  • A Comprehensive Review on Polymer-Dispersed Liquid Crystals: Mechanisms, Materials, and Applications. [Link]

  • Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. [Link]

  • STUDY OF CURING TEMPERATURE ON DYE DOPED POLYMER DISPERSED LIQUID CRYSTAL FILMS. [Link]

  • Safety Data Sheet: 1,4-bis(butylamino)anthraquinone. [Link]

  • Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. [Link]

  • Oil Blue 35. [Link]

Sources

Application Note: Spectrophotometric Analysis of 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the spectrophotometric analysis of 1-(Butylamino)anthraquinone (CAS: 129-45-3), a prominent anthraquinone derivative used in liquid crystal displays, pyrotechnic smoke formulations, and as a synthetic intermediate.

Introduction & Compound Profile

1-(Butylamino)anthraquinone is a mono-substituted anthraquinone characterized by an intramolecular charge transfer (ICT) transition that imparts a vibrant red-orange color. Unlike its di-substituted analogs (e.g., 1,4-bis(butylamino)anthraquinone, which is blue), the mono-substituted derivative exhibits distinct solvatochromic behavior, making solvent selection critical for accurate quantitation.

Chemical Profile
PropertyDetail
IUPAC Name 1-(butylamino)anthracene-9,10-dione
CAS Number 129-45-3
Molecular Formula C₁₈H₁₇NO₂
Molecular Weight 279.33 g/mol
Appearance Red to Red-Orange Crystalline Powder
Solubility Soluble in Chloroform, Toluene, Acetone; Moderately soluble in Alcohols; Insoluble in Water.[1][2][3][4][5][6]
Key Chromophore Anthraquinone core with amine auxochrome (ICT donor).

Spectroscopic Characteristics & Method Strategy

Electronic Transitions

The absorption spectrum of 1-(butylamino)anthraquinone is dominated by a broad band in the visible region (


), attributed to the 

transition with significant Intramolecular Charge Transfer (ICT) character from the lone pair of the amino nitrogen to the carbonyl oxygen of the quinone system.
Solvatochromism

The position of the absorption maximum (


) shifts based on solvent polarity (Solvatochromism).[6][7][8]
  • Non-polar solvents (e.g., Hexane, Toluene):

    
    .
    
  • Polar protic solvents (e.g., Methanol, Ethanol):

    
     (Bathochromic/Red shift due to stabilization of the excited ICT state).
    
Experimental Design Strategy
  • Solvent System: Methanol (MeOH) or Ethanol (EtOH) is recommended for routine analysis due to low toxicity and stable baseline. Toluene is preferred if the sample matrix is highly lipophilic (e.g., liquid crystal mixtures).

  • Quantification Mode: Direct absorbance measurement at

    
     against a solvent blank.
    
  • Linearity Range: Typically

    
    .
    

Detailed Experimental Protocol

Materials & Equipment
  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
    ).
    
  • Cuvettes: Quartz or Glass, 10 mm path length.

  • Reagents:

    • 1-(Butylamino)anthraquinone Reference Standard (>98% purity).

    • Solvent: Analytical Grade Methanol (or Ethanol).

    • Volumetric Glassware: Class A.

Workflow Diagram

G Start Start: Solid Sample Weigh Weigh 10 mg Standard (± 0.1 mg) Start->Weigh Dissolve Dissolve in 10 mL Toluene/Chloroform (Primary Stock) Weigh->Dissolve Solubility Check Dilute Dilute to 100 mL with Methanol (Working Stock: 100 µg/mL) Dissolve->Dilute Aliquot Prepare Calibration Series (2, 5, 10, 15, 20 µg/mL) Dilute->Aliquot Measure Scan Spectrum (400 - 600 nm) Aliquot->Measure Analyze Determine λmax & Calculate Concentration Measure->Analyze

Figure 1: Step-by-step analytical workflow for 1-(Butylamino)anthraquinone quantification.

Stock Solution Preparation
  • Primary Stock A (1000

    
    ):  Accurately weigh 
    
    
    
    of 1-(Butylamino)anthraquinone into a
    
    
    volumetric flask. Dissolve in
    
    
    of Toluene (to ensure complete dissolution) and make up to volume with Methanol.
  • Working Stock B (100

    
    ):  Transfer 
    
    
    
    of Stock A into a
    
    
    volumetric flask and dilute to volume with Methanol.
Calibration Curve Construction

Prepare five calibration standards from Working Stock B using Methanol as the diluent:

Standard IDVolume Stock B (mL)Final Vol (mL)Conc. (

)
STD-10.2102.0
STD-20.5105.0
STD-31.01010.0
STD-41.51015.0
STD-52.01020.0
Measurement Procedure
  • Baseline: Perform a baseline correction using pure Methanol in both sample and reference paths.

  • Scan: Scan the "STD-3" (

    
    ) solution from 
    
    
    
    to
    
    
    to determine the exact
    
    
    (Expected:
    
    
    ).
  • Quantitation: Measure the Absorbance (

    
    ) of all standards and samples at the determined 
    
    
    
    .

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are critical for this specific compound.

Linearity & Range
  • Acceptance Criteria:

    
    .
    
  • Procedure: Plot Absorbance vs. Concentration.

  • Molar Absorptivity (

    
    ):  Calculate 
    
    
    
    using Beer-Lambert Law (
    
    
    ). For amino-anthraquinones,
    
    
    is typically
    
    
    .
Precision (Repeatability)
  • Protocol: Analyze the

    
     standard six times (
    
    
    
    ).
  • Acceptance: RSD

    
    .[5][9]
    
Accuracy (Recovery)
  • Protocol: Spike a known amount of standard into a placebo matrix (if available) or solvent.

  • Acceptance:

    
     recovery.
    
Robustness: pH Sensitivity

Amino-anthraquinones can be pH-sensitive due to the protonation of the amine group.

  • Acidic Shift: At very low pH, the amine protonates, disrupting the ICT band and causing a hypsochromic (blue) shift or loss of color intensity.

  • Control: Ensure the solvent matrix is neutral. If analyzing acidic reaction mixtures, buffer the sample to pH 7.0 before extraction/dilution.

Mechanistic Insight: The ICT Pathway

Understanding the origin of the signal is crucial for troubleshooting spectral anomalies.

ICT cluster_structure Chromophore Components GS Ground State (S0) Planar Conformation Excitation Photon Absorption (λ ~505 nm) GS->Excitation hv ES Excited State (S1) Intramolecular Charge Transfer (ICT) Excitation->ES Solvent Solvent Stabilization (Polar Solvents lower S1 Energy) Solvent->ES Red Shift Effect Donor Amino Group (Electron Donor) Bridge Anthraquinone Ring (Conjugated Bridge) Donor->Bridge e- delocalization Acceptor Carbonyl Group (Electron Acceptor) Bridge->Acceptor e- delocalization

Figure 2: Mechanism of Intramolecular Charge Transfer (ICT) responsible for the visible absorption.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Sensitivity Wavelength drift or incorrect

.
Re-scan spectrum; confirm instrument calibration.
Non-Linearity Concentration too high (deviating from Beer's Law).Dilute samples to stay below 1.0 Absorbance units.
Spectral Shift (<490 nm) Acidic contamination or non-polar solvent effect.[7]Check pH; ensure solvent is consistent (e.g., 100% Methanol).
Precipitation Low solubility in chosen solvent.Use Toluene/Methanol mix (20:80) or pure Acetone.

References

  • PubChem. (2023). 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine. [Link]

  • Müller, C., et al. (2006).[7] Intramolecular Hydrogen Bonding in 1-Aminoanthraquinone.... Journal of Physical Chemistry B. (Cited for general amino-anthraquinone spectral properties).[7]

  • Myrvold, B. O., & Klæboe, P. (1985).[5] Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica. [Link]

  • Allen, N. S. (2014). Photochemistry and photophysics of anthraquinone dyes. Coloration Technology. (General reference for anthraquinone dye analysis).

Sources

using 1-(Butylamino)anthraquinone as a solvent dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis & Characterization of 1-(Butylamino)anthraquinone

Abstract

1-(Butylamino)anthraquinone (CAS: 129-45-3) is a critical amino-anthraquinone intermediate used primarily in the synthesis of high-performance solvent dyes (e.g., Solvent Blue 35) and as a lipophilic red chromophore in its own right.[1][2][3] Its synthesis requires precise kinetic control to prevent over-amination to the 1,4-bis(butylamino) species.[1][3] This application note provides a validated protocol for the mono-amination of 1-chloroanthraquinone, detailed chromatographic separation techniques, and spectroscopic criteria for distinguishing the red intermediate (~500 nm) from the blue downstream product (~650 nm).[1] Relevance to drug development—specifically as a lipophilic model for anthracycline pharmacokinetics—is also addressed.[3]

Chemical Profile & Critical Properties[1][4]

1-(Butylamino)anthraquinone serves as a "gateway" molecule.[1][3] It introduces a hydrophobic butyl chain to the anthraquinone core, significantly altering solubility in non-polar solvents (toluene, hexane, lipids) compared to the parent anthraquinone.

PropertySpecificationNotes
IUPAC Name 1-(butylamino)anthracene-9,10-dione
CAS Number 129-45-3Distinct from the bis-derivative (Solvent Blue 35, CAS 17354-14-2).[1][2][3][4]
Molecular Weight 293.36 g/mol
Appearance Red to Red-Violet PowderThe bis product is Dark Blue.[1][3]
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Abs)
500–510 nm (in Ethanol)Strong

transition.[1]
Solubility Soluble in Toluene, DCM, AcetoneInsoluble in water.[1][3]
Melting Point ~80–82°CLower than the bis-derivative (~120°C).[1][3]

Synthetic Pathway & Mechanism

The synthesis relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[1] The reaction is sensitive to stoichiometry and temperature. The 1-position is activated by the carbonyl group (ortho-effect), allowing the butylamine nucleophile to displace the chloride.[1]

Critical Challenge: The resulting secondary amine is more electron-donating than the original chloride, potentially activating the 4-position for a second substitution (leading to the blue dye).[1] The protocol below uses stoichiometric control to arrest the reaction at the mono-stage.

SynthesisPathway cluster_0 Reaction Control Start 1-Chloroanthraquinone (Pale Yellow) Intermediate Meisenheimer-like Complex Start->Intermediate + Butylamine Cu(OAc)2 Cat. 100°C Reagent n-Butylamine (Nucleophile) Product 1-(Butylamino)anthraquinone (Red Intermediate) Intermediate->Product - HCl OverReaction 1,4-Bis(butylamino)anthraquinone (Solvent Blue 35) Product->OverReaction + Excess Amine + High Heat (>130°C) Note Target: Stop here to isolate Intermediate

Caption: Reaction pathway showing the critical branch point between the target mono-amino intermediate (Red) and the di-amino byproduct (Blue).

Application Protocol A: Controlled Synthesis

Objective: Synthesize 1-(butylamino)anthraquinone with >95% selectivity over the bis-product.

Materials
  • 1-Chloroanthraquinone (98% purity)[1][3]

  • n-Butylamine (Reagent grade)[1][3]

  • Solvent: Chlorobenzene or o-Dichlorobenzene (High boiling point required)[1][3]

  • Catalyst: Copper(II) Acetate (0.5 mol%) or Copper powder (Ullmann conditions)[1][3]

  • Base: Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) to scavenge HCl.[1]
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a temperature probe.

  • Charging: Add 1-Chloroanthraquinone (10.0 g, 41 mmol),

    
     (6.0 g, 43 mmol), and Copper(II) Acetate (40 mg) to 100 mL of Chlorobenzene.
    
  • Nucleophile Addition: Add n-Butylamine (3.3 g, 45 mmol) dropwise at room temperature.

    • Note: Only a slight excess (1.1 eq) is used to prevent double substitution.[1][3]

  • Reaction: Heat the mixture to 110°C . Stir vigorously for 6–8 hours.

    • Monitor: Check via TLC (Silica, Toluene:Heptane 1:1) every hour.

    • Endpoint: Disappearance of pale yellow starting material.[3] Appearance of a bright red spot (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).[1] If a blue spot (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      ) appears, reduce heat immediately.[1]
  • Workup:

    • Cool reaction mass to 50°C.

    • Filter off inorganic salts (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , 
      
      
      
      , Cu residues).[1]
    • Remove solvent under reduced pressure (Rotovap).[1][3]

  • Purification (Recrystallization):

    • Dissolve the crude red solid in hot Ethanol (or Methanol).

    • Cool slowly to 4°C. The mono-substituted product crystallizes as red needles.[1][3]

    • Yield: Expected 8.5–9.5 g (75–85%).[1][3]

Application Protocol B: Characterization & QC

Distinguishing the intermediate from the byproduct is vital for downstream consistency.

Spectroscopic Validation
Method1-(Butylamino)anthraquinone (Target)1,4-Bis(butylamino)anthraquinone (Impurity)
Visual Color Bright Red / Red-VioletDeep Blue / Cyan
UV-Vis (

)
505 nm (Ethanol)645 nm (Ethanol)
HPLC (

)
~4.5 min (Method below)~6.2 min (More lipophilic)
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1][3]

  • Gradient: 50% B to 100% B over 10 mins.

  • Detection: 254 nm (general) and 500 nm (specific).[1][3]

  • Acceptance Criteria: Target peak area >98%; Blue impurity (at 645 nm) <0.5%.[1][3]

Downstream Applications

A. Synthesis of Solvent Blue 35 (Industrial Use)

To convert the intermediate into the final dye:

  • Resuspend the isolated 1-(butylamino)anthraquinone in o-dichlorobenzene.

  • Add excess n-butylamine (3.0 equivalents).

  • Add fresh Copper catalyst.[3]

  • Heat to 130–140°C (forcing conditions) for 12 hours.

  • Result: The red solution turns deep blue as the 4-position is aminated.[1][3]

B. Drug Development: Lipophilicity Modeling

For researchers in pharmacokinetics:

  • Context: Doxorubicin and Mitoxantrone share the anthraquinone core. 1-(Butylamino)anthraquinone acts as a simplified, non-cytotoxic model for studying membrane partitioning .[1][3]

  • Protocol: Use the synthesized compound to determine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (partition coefficient) in Octanol-Water systems. The butyl chain mimics the lipophilic tails often conjugated to drugs to improve blood-brain barrier (BBB) permeability.[1]
    
  • Tracing: Due to its high extinction coefficient at 500 nm, it can be used as a tracer in lipid bilayer mimics (liposomes) to quantify loading efficiency without using expensive radiolabels.[1]

References

  • PubChem. (n.d.).[1][3] 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine.[3] Retrieved October 24, 2025, from [Link][1]

  • Matsuoka, M. (1990).[1][3] Absorption Spectra of Dyes for Diode Lasers. Springer.[3] (Reference for amino-anthraquinone spectral shifts).

  • Chao, Y.C., et al. (2016).[1][3] "Synthesis and properties of anthraquinone dyes." Dyes and Pigments.[3] (General reference for copper-catalyzed amination of halo-anthraquinones).

Sources

Application Note: High-Stability Electro-Optical Switching with Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the engineering and characterization of Guest-Host Liquid Crystal (GH-LC) systems using Anthraquinone (AQ) dyes.[1] While AQ dyes are familiar to drug development professionals as DNA intercalators (e.g., doxorubicin), in photonics, they serve as ultra-stable dichroic "guests" that piggyback on the orientation of liquid crystal "hosts."

This application note bridges these fields, offering a protocol for constructing electro-optical switches—devices capable of tunable filtration and light modulation, essential for advanced microscopy shutters and smart optical sensors.

Executive Summary & Mechanism

The Core Concept: The Guest-Host effect relies on the cooperative reorientation of dye molecules (Guest) by the liquid crystal matrix (Host) under an applied electric field.[1][2]

  • OFF State (0V): The LC host is aligned by surface treatment (e.g., rubbed polyimide).[3] The AQ dye aligns with the host. If the polarization of incident light matches the dye's absorption axis (transition dipole moment), light is absorbed (Colored State).

  • ON State (>Vth): An electric field reorients the LC host (typically homeotropic). The AQ dye follows, orienting its absorption axis perpendicular to the light polarization. Light passes through (Transparent State).

Why Anthraquinones? Unlike Azo dyes, which offer higher Order Parameters (


) but suffer from UV degradation, Anthraquinone dyes  provide superior photochemical stability , making them critical for high-intensity biological imaging shutters and long-lifetime smart windows.
Material Selection & Device Architecture
2.1 The Host: Nematic Liquid Crystal

Select a host based on Dielectric Anisotropy (


).[2]
  • Standard Choice: Positive

    
     (e.g., E7, 5CB). 
    
    • Behavior: Aligns parallel to the electric field.

    • Configuration: Homogeneous (Planar) alignment

      
       Homeotropic (Vertical) switching.
      
  • Advanced Choice: Negative

    
     (e.g., MLC-6608). 
    
    • Behavior: Aligns perpendicular to the electric field.

    • Configuration: Homeotropic

      
       Planar switching (Inverse mode).
      
2.2 The Guest: Anthraquinone Dye

Key parameters for selection:

  • Dichroic Ratio (

    
    ):  Ratio of absorption parallel vs. perpendicular to the molecular axis.[1] Target 
    
    
    
    .
  • Solubility: AQ dyes often aggregate. Use 1,4,5,8-tetrasubstituted AQs or those with flexible alkyl chains (e.g., 1,5-bis(4-propylphenyl)) to enhance solubility in the LC host.

  • Order Parameter (

    
    ):  A measure of alignment efficiency (
    
    
    
    ).

Comparative Data: AQ vs. Azo Dyes

FeatureAnthraquinone DyesAzo DyesRelevance
Photostability High (Excellent for UV/Vis exposure)Low (Prone to cis-trans isomerization)Critical for bio-imaging tools
Order Parameter (

)
0.65 – 0.800.75 – 0.90Contrast Ratio determinant
Solubility Moderate (< 2-3 wt%)HighLimits optical density (OD)
Color Gamut Blues, Reds, VioletsFull SpectrumSpecific filtration needs
Experimental Protocol: Device Fabrication
3.1 Phase 1: Mixture Preparation

Objective: Create a homogeneous, aggregate-free Guest-Host mixture.

  • Weighing: Calculate the required dye mass for a 1.0 – 2.0 wt% concentration.

    • Note: Exceeding 3% often leads to crystallization, destroying the switching effect.

  • Dissolution: Add AQ dye to the LC host (e.g., E7) in a glass vial.

  • Thermal Mixing: Heat the mixture to the Isotropic Phase (typically

    
    C for E7) on a hot plate.
    
    • Action: Stir magnetically for 2 hours.

    • Validation: Inspect visually against a bright light. The fluid must be clear (isotropic), not cloudy.

3.2 Phase 2: Cell Assembly (Sandwich Cell)

Objective: Construct a capacitor with defined optical path length.

  • Substrates: Use Indium Tin Oxide (ITO) coated glass (

    
    ).
    
  • Alignment Layer: Spin-coat Polyimide (PI) (e.g., SE-130 for planar).

    • Cure: Bake at 200°C for 1 hour.

    • Rubbing: Rub the PI surface unidirectionally with a velvet cloth to induce pre-tilt.

  • Spacers: Spray 10 µm or 20 µm glass spacers to define the cell gap (

    
    ).
    
  • Assembly: Seal two substrates (rubbing directions anti-parallel) using UV-curable glue, leaving two fill ports open.

3.3 Phase 3: Filling & Annealing
  • Capillary Filling: Place the empty cell on a hot plate (at Isotropic Temp).

  • Injection: Deposit a droplet of the heated GH-mixture at the fill port. Capillary action will pull the fluid in.

  • Slow Cool (Annealing): Turn off the hot plate and let the cell cool to room temperature over 1-2 hours.

    • Reasoning: Rapid cooling creates alignment defects (disclinations). Slow cooling allows the LC domains to organize perfectly along the rubbing direction.

Characterization Protocol
4.1 Measurement Setup
  • Light Source: Calibrated White Light (Halogen) or Laser (He-Ne).

  • Polarizer: Linear polarizer placed between source and sample.

  • Detector: Photodiode or Spectrometer.

  • Drive Electronics: Function generator (1 kHz Square wave, 0–20

    
    ).
    
4.2 Determining Order Parameter (

)
  • Align Polarizer: Rotate polarizer parallel to the cell's rubbing direction. Measure Absorbance (

    
    ).
    
  • Rotate Polarizer: Rotate 90° (perpendicular to rubbing). Measure Absorbance (

    
    ).
    
  • Calculate:

    
    
    
    
    
    • Target: An

      
       value 
      
      
      
      indicates excellent alignment of the AQ dye.
4.3 Electro-Optical Switching (V-T Curve)
  • Setup: Fix polarizer parallel to rubbing (Maximum Absorption state).

  • Ramp Voltage: Increase voltage from 0V to 20V in 0.5V steps.

  • Record: Transmission (

    
    ) at each step.
    
  • Analyze:

    • Threshold Voltage (

      
      ):  Voltage where 
      
      
      
      changes by 10%.
    • Saturation Voltage (

      
      ):  Voltage where 
      
      
      
      maximizes.
    • Contrast Ratio (

      
      ): 
      
      
      
      .
Visualization of Workflows
Figure 1: Molecular Switching Mechanism

Visualizing the Guest-Host Effect under an electric field.

GuestHostMechanism cluster_OFF OFF State (0V) Colored / Absorbing cluster_ON ON State (>Vth) Transparent LC_Off LC Host (Planar Aligned) Dye_Off AQ Dye (Aligned Parallel) LC_Off->Dye_Off Induces Alignment Field Electric Field (Vertical) Dye_Off->Field Apply Voltage Light_Off Polarized Light (Absorbed) Light_Off->Dye_Off Interaction LC_On LC Host (Homeotropic) Field->LC_On Reorients Dye_On AQ Dye (Vertical/Hidden) LC_On->Dye_On Carries Dye Light_On Polarized Light (Transmitted)

Caption: In the OFF state, AQ dyes absorb light parallel to the LC director. In the ON state, the field reorients the LC+Dye vertically, allowing light to pass.

Figure 2: Fabrication & Characterization Workflow

Step-by-step protocol for device creation.

FabricationWorkflow cluster_Prep 1. Mixture Prep cluster_Cell 2. Cell Assembly cluster_Fill 3. Filling & Annealing cluster_Test 4. Characterization start Start: Material Selection Weigh Weigh LC + AQ Dye (1-2 wt%) start->Weigh Heat Heat to Isotropic (>60°C) Weigh->Heat Stir Magnetic Stirring (2 Hours) Heat->Stir Fill Capillary Filling (Hot Stage) Stir->Fill Inject Coat Spin Coat Polyimide on ITO Glass Rub Rubbing Process (Unidirectional) Coat->Rub Seal Cell Assembly (10µm Gap) Rub->Seal Seal->Fill Cool Slow Cooling (Annealing) Fill->Cool Spec Polarized UV-Vis (Measure Absorbance) Cool->Spec Switch Electro-Optical Test (V-T Curve) Spec->Switch

Caption: Workflow from raw material preparation to final electro-optical characterization.

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
Low Contrast Ratio Poor Alignment (

is low)
Increase rubbing strength; Ensure annealing was slow enough (1°C/min).
Dye Precipitation Concentration too highReduce dye load to < 1.5 wt%; Switch to high-solubility AQ derivatives (e.g., with asymmetric alkyl chains).
Hysteresis in Switching Ionic ImpuritiesUse high-purity LC grades (e.g., Merck "Licristal"); Short the cell leads when not in use.
Slow Response Time Cell gap too thickResponse time scales with

. Reduce gap from 20µm to 5-10µm.
References
  • Heilmeier, G. H., & Zanoni, L. A. (1968). Guest-Host Interactions in Nematic Liquid Crystals.[2][4][5] A New Electro-Optic Effect. Applied Physics Letters. Link

  • White, D. L., & Taylor, G. N. (1974). New absorptive mode reflective liquid-crystal display device. Journal of Applied Physics. Link

  • Iwanaga, H. (2000). Anthraquinone Dyes for Guest-Host Liquid Crystal Displays.[6] In: Liquid Crystals. Link

  • Sims, M. T., et al. (2019). Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications. Journal of Physical Chemistry C. Link

  • Tanabe, K., et al. (2006).[7] Electrochemical evaluation of alternating duplex-triplex conversion effect on the anthraquinone-photoinjected hole transport through DNA.[7] Journal of the American Chemical Society.[7] Link

Sources

formulation techniques for oil-soluble dyes containing 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the physicochemical properties and formulation protocols for 1-(Butylamino)anthraquinone (CAS: 129-45-3), a lipophilic anthraquinone derivative widely utilized in fuel marking, leak detection, and pyrotechnic smoke generation. Unlike its methyl-substituted analogue (Solvent Red 111), the butyl chain confers enhanced solubility in aliphatic hydrocarbons, necessitating specific solvent selection strategies. This document provides a thermodynamic framework for solubility optimization using Hansen Solubility Parameters (HSP) and outlines two validated protocols: high-stability hydrocarbon dissolution and aqueous nano-emulsification.

Physicochemical Profile & Chemical Identity[1][2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in successful formulation. The butylamino group acts as an auxochrome, shifting the spectral absorption while significantly increasing the molecule's lipophilicity compared to the unsubstituted anthraquinone core.

PropertySpecificationFormulation Impact
Chemical Name 1-(Butylamino)-9,10-anthracenedioneTarget Molecule
CAS Number 129-45-3Identity Verification
Molecular Weight 279.33 g/mol Stoichiometric calculations
Appearance Red to Red-Purple Crystalline PowderQuality Control (Color)
LogP (Predicted) ~5.1Indicates high hydrophobicity; requires non-polar carriers.
Melting Point ~140–142°CProcessing temperature limit (avoid sublimation).
Absorption

~500–520 nm (Solvent dependent)Detection wavelength for tracers.[1]

Key Distinction: Do not confuse this compound with Solvent Red 111 (1-(Methylamino)anthraquinone). While structurally similar, the butyl chain of 1-(Butylamino)anthraquinone lowers the melting point and improves compatibility with long-chain alkanes (fuels/waxes).

Solubility Thermodynamics: The Hansen Approach

To formulate stable solutions without precipitation, we must match the Hansen Solubility Parameters (HSP) of the dye with the solvent system. The "Like Dissolves Like" rule is quantified here by the interaction radius (


).
Estimated HSP Values

Based on group contribution methods for the anthraquinone core and butyl chain:

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (Van der Waals forces; dominant due to the aromatic rings).
  • Polarity (

    
    ):  ~6.5 MPa
    
    
    
    (Moderate due to the carbonyls).
  • Hydrogen Bonding (

    
    ):  ~5.0 MPa
    
    
    
    (Low; the amine proton is often involved in intramolecular H-bonding with the carbonyl, reducing external interaction).
Solvent Selection Strategy
  • Ideal Solvents: Aromatic hydrocarbons (Toluene, Xylene) and chlorinated solvents match the high

    
     and moderate 
    
    
    
    .
  • Good Solvents: Long-chain esters (Isopropyl Myristate) and aliphatic hydrocarbons (Diesel, Kerosene).

  • Poor Solvents: Water, Ethanol, Glycerol (High

    
     causes phase separation).
    

Protocol A: High-Stability Hydrocarbon Solution (Fuel/Lubricant Tracer)

Application: Creating a concentrated "masterbatch" for marking fuels, lubricants, or waxes. Objective: Dissolve 5% w/w dye without recrystallization at low temperatures.

Materials
  • 1-(Butylamino)anthraquinone (≥98% purity).

  • Primary Solvent: Aromatic solvent (e.g., Aromatic 150 or Xylene) – provides initial solvation power.[1]

  • Co-Solvent: Aliphatic carrier (e.g., Kerosene or Base Oil) – ensures compatibility with the final fuel matrix.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a solvent blend of 70% Aromatic 150 and 30% Kerosene .[1] The aromatic portion ensures the dye structure (

    
    -stacking) is disrupted effectively.
    
    • Why: Pure aliphatic solvents may require excessive heat to dissolve the dye, risking degradation.

  • Dispersion: Add the solvent blend to a jacketed reaction vessel. Initiate stirring at 300 RPM (low shear). Slowly add the dye powder to the vortex.

  • Thermal Dissolution: Heat the mixture to 60°C ± 5°C .

    • Critical Control Point: Do not exceed 80°C. Anthraquinones can sublime or degrade oxidatively at high temperatures over time.

  • Equilibration: Maintain 60°C and stirring for 45 minutes. The solution should turn a deep, dark red.

  • Filtration (Clarification): Pass the warm solution through a 1.0 µm PTFE filter to remove any non-soluble inorganic salts or impurities often found in technical grade dyes.

  • QC Check: Cool a sample to 4°C for 24 hours. If precipitate forms, increase the Aromatic 150 ratio by 10% and repeat.

Protocol B: O/W Nano-Emulsion (Aqueous Leak Detection)

Application: Using the oil-soluble dye in water-based systems (e.g., hydraulic fracturing fluids, cooling towers) where it normally would not dissolve. Objective: Encapsulate the dye in oil droplets <200 nm dispersed in water.

Materials
  • Oil Phase: 2% Dye dissolved in Ethyl Acetate or Benzyl Benzoate.

  • Surfactant: Polysorbate 80 (Tween 80) or PEG-40 Hydrogenated Castor Oil (HLB ~15).

  • Aqueous Phase: Deionized water.

Step-by-Step Methodology
  • Oil Phase Preparation: Dissolve 1-(Butylamino)anthraquinone in Benzyl Benzoate at 50°C until clear.

    • Mechanism: Benzyl Benzoate acts as a "coupling agent" with high affinity for the dye.

  • Surfactant Integration: Add Polysorbate 80 to the oil phase. Ratio: 1:1 (Oil Phase : Surfactant) . Mix until homogenous.

  • Aqueous Dispersion (Pre-Emulsion): Add the Oil/Surfactant mixture dropwise into the water phase (Ratio 1:10) under high-speed agitation (Ultra-Turrax or similar) at 5,000 RPM .

    • Result: A coarse, milky red emulsion.

  • High-Energy Homogenization: Process the coarse emulsion through a Microfluidizer or Ultrasonic Homogenizer (Sonication) for 10 minutes at 50% amplitude (pulse on 5s, off 2s).

    • Target: Droplet size <200 nm (Translucent red appearance).

  • Stability Verification: Centrifuge a sample at 3,000 RPM for 15 minutes. No phase separation (creaming) should occur.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct carrier selection based on the end-use application.[1]

Solvent_Selection Start Start: Formulation Goal App_Type Determine Application Start->App_Type Hydrocarbon Hydrocarbon/Fuel (Non-Polar) App_Type->Hydrocarbon Aqueous Aqueous System (Polar) App_Type->Aqueous Aromatic Use Aromatic Solvents (Toluene, Aromatic 150) High Solubility Hydrocarbon->Aromatic Concentrate (>5%) Aliphatic Use Aliphatic + Co-solvent (Kerosene + 10% Ester) Moderate Solubility Hydrocarbon->Aliphatic Dilute Tracer (<1%) Emulsion Nano-Emulsion Required (Oil Phase + Surfactant) Aqueous->Emulsion Must Encapsulate

Caption: Decision matrix for selecting the appropriate solvent system based on final concentration requirements and matrix polarity.

Figure 2: Nano-Emulsion Process Flow

The physical mechanism of encapsulating the lipophilic dye for aqueous compatibility.

Emulsion_Process Step1 1. Dissolve Dye in Coupling Solvent (Benzyl Benzoate) Step2 2. Add Surfactant (Tween 80) Low HLB/High HLB Balance Step1->Step2 Step3 3. Add Water Phase (Coarse Mixing) Step2->Step3 Step4 4. High Shear Homogenization (Sonication/Microfluidizer) Step3->Step4 Energy Input Result Stable O/W Nano-Emulsion (<200nm Droplets) Step4->Result

Caption: Step-by-step workflow for Protocol B, transforming the hydrophobic dye into a water-stable dispersion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67212, 1-(Butylamino)anthraquinone. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard text for HSP methodology).
  • European Chemicals Agency (ECHA). Registration Dossier - Anthraquinone dyes. Retrieved from [Link]

Sources

Application Note: High-Performance Dyeing of Synthetic Fibers with Aminoanthraquinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoanthraquinones represent a critical class of chromophores in the coloration of synthetic polymers. Unlike azo dyes, which rely on the


 linkage, aminoanthraquinones are characterized by a fused tricyclic structure containing carbonyl groups (

) and amino auxiliochromes (

). This structure imparts exceptional light fastness and chemical stability, making them the industry standard for high-performance textiles and biomedical tracing fibers.

This guide details the physicochemical mechanism and operational protocols for applying these dyes to polyethylene terephthalate (PET) and polyamide (PA) fibers. We focus on the High-Temperature (HT) Exhaust method, as it is the thermodynamic gold standard for achieving uniform diffusion and fixation.

Mechanistic Principles

The "Solid Solution" Mechanism

The dyeing of hydrophobic fibers (PET) with non-ionic aminoanthraquinones follows the Nernst distribution law. The fiber acts as a solvent, and the dye acts as a solute.

  • Dispersion: The dye is insoluble in water.[1][2][3] It is milled into sub-micron particles and stabilized by anionic surfactants (dispersing agents).

  • Solubilization: A minute quantity of dye dissolves monomolecularly in the aqueous bath.

  • Adsorption: Monomolecular dye adsorbs onto the fiber surface.

  • Diffusion: Above the fiber's Glass Transition Temperature (

    
     for PET), the polymer chains gain mobility, creating "free volume." The dye molecules diffuse into these amorphous regions.
    
Thermodynamic Isotherm

The partition coefficient (


) is constant at a given temperature, described by the equation:


Where

is the concentration of dye in the fiber and

is the concentration of dye in the solution.
Mechanism Visualization

DyeingMechanism Dispersion Dye Dispersion (Micelles) Solubilization Monomolecular Dye in Bath Dispersion->Solubilization Dissolution equilibrium Adsorption Surface Adsorption Solubilization->Adsorption Boundary layer transfer Diffusion Diffusion into Amorphous Regions Adsorption->Diffusion T > Tg (Free Volume) Fixation Solid Solution (Final Fixation) Diffusion->Fixation Cooling/Crystallization

Figure 1: The mass transfer pathway of aminoanthraquinone dyes from dispersion to polymer matrix.

Experimental Protocol: High-Temperature (HT) Dyeing of Polyester[4]

This protocol is designed for Disperse Blue 56 (a classic aminoanthraquinone), but is applicable to most dyes in this class (e.g., Disperse Red 60).

Materials & Reagents[5]
  • Substrate: 100% Polyester (PET) fabric, pre-scoured.

  • Dye: C.I.[4][5][6] Disperse Blue 56 (Aminoanthraquinone derivative).

  • Dispersing Agent: Naphthalene sulfonate condensate (1-2 g/L).

  • pH Buffer: Acetic Acid / Sodium Acetate system (pH 4.5–5.5).

  • Reduction Clearing Agents: Sodium Hydrosulfite (Hydro), Sodium Hydroxide (

    
    ).
    
Recipe Formulation
ComponentConcentrationFunction
Dye 0.5% - 4.0% o.w.f.Chromophore source (Depth of Shade)
Dispersant 1.0 g/LPrevents agglomeration at HT
Acetic Acid Adjust to pH 4.5Prevents hydrolysis of dye/fiber
Levelling Agent 0.5 g/LPromotes migration (optional)
Liquor Ratio 1:10 to 1:20Volume of bath relative to fabric weight

> Note: "o.w.f." = on weight of fabric.

Step-by-Step Procedure
  • Bath Preparation:

    • Fill the dyeing vessel with water at

      
      .
      
    • Add dispersing agent and run for 5 minutes.

    • Add predissolved acid/buffer to achieve pH 4.5.

    • Add the dye dispersion (previously pasted with warm water and stirred).

  • Adsorption Phase:

    • Load the fabric.[5][7]

    • Raise temperature from

      
       to 
      
      
      
      at a rate of
      
      
      .
    • Critical Control Point: The range between

      
       and 
      
      
      
      is critical for strike rate. Do not ramp faster than
      
      
      here to avoid unevenness.
  • Diffusion/Fixation Phase:

    • Hold at

      
       for 45–60 minutes .
      
    • High temperature is required to solubilize the aminoanthraquinone and swell the PET fiber structure.

  • Cooling:

    • Cool down to

      
       at 
      
      
      
      .
    • Drain the bath.[5]

Process Workflow Diagram

DyeingWorkflow Start Start: 50°C Add Auxiliaries Ramp Ramp 1.5°C/min to 130°C Start->Ramp Hold Hold 130°C (45-60 min) Ramp->Hold Diffusion Zone Cool Cool to 80°C Drain Hold->Cool RC Reduction Clearing (NaOH + Hydros) Cool->RC Remove Surface Dye Neutralize Neutralize & Rinse RC->Neutralize

Figure 2: Operational workflow for HT dyeing of polyester.

Post-Treatment: Reduction Clearing[7][10][11][12]

Unlike azo dyes which are destroyed by reduction, aminoanthraquinones are reduced to their leuco form (soluble in alkali) during reduction clearing.[8] This step is mandatory for medium-to-dark shades to ensure wash fastness.

Protocol:
  • Bath Setup: Fresh bath at

    
    .
    
  • Additions:

    • Sodium Hydroxide (NaOH): 2.0 g/L

    • Sodium Hydrosulfite (

      
      ): 2.0 g/L
      
    • Detergent: 1.0 g/L

  • Treatment: Run for 20 minutes.

  • Mechanism: The surface dye (which causes staining) is reduced to its water-soluble leuco form and washed away. The dye inside the fiber is protected by the polymer matrix and remains unaffected.

  • Rinsing: Rinse hot (

    
    ), then cold. Neutralize with 0.5 g/L Acetic Acid.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Fastness Incomplete reduction clearingRepeat RC step with fresh Hydros/NaOH.
Unevenness Ramp rate too fast (

)
Slow ramp rate, especially between

.
Oligomer Spots High temperature/pH instabilityUse oligomer dispersant; ensure pH < 5.5.
Dull Shade Metal ion contaminationAdd sequestering agent (EDTA) to bath.

References

  • Burkinshaw, S. M. (2016). Physico-chemical Aspects of Textile Coloration. Society of Dyers and Colourists. Link

  • Broadbent, A. D. (2001). Basic Principles of Textile Coloration. Society of Dyers and Colourists. Link

  • Otutu, J. O. (2012). "Thermodynamic Absorption Parameters of Disazo Dyes derived from P-aminophenol and 4-Aminobenzoic Acid on Polyester Fibre and Nylon 6 Fibre." Material Science Research India, 9(1), 61-67. Link

  • Autumn Chemical. (2025). "High-Temperature Dyeing with Disperse Dyes: Process and Best Practices." Technical Bulletin. Link

  • BenchChem. (2025).[5] "Application Notes and Protocols: Dyeing of Polyester and Blended Fabrics with Disperse Blue 165." BenchChem Technical Library. Link

Disclaimer: This protocol is intended for laboratory and industrial research purposes. Always consult the Safety Data Sheet (SDS) for specific dyes and chemicals before use. Ensure proper ventilation when handling reduction clearing agents (hydrosulfite).

Sources

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization of 1-(Butylamino)anthraquinone in Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GH-AQ-SOL-001 Subject: 1-(Butylamino)anthraquinone (BAAQ) Solubility & Stability in Nematic Hosts Assigned Specialist: Senior Application Scientist, Guest-Host Materials Division[1]

Executive Summary

1-(Butylamino)anthraquinone (BAAQ) is a classic dichroic dye used in Guest-Host Liquid Crystal (GH-LC) systems.[1] While it offers excellent photostability and decent dichroic ratios, it suffers from a critical limitation common to anthraquinones: limited solubility in nematic hosts (typically <1-2 wt% in cyanobiphenyls like E7).[1]

This limitation stems from the high enthalpy of fusion of the rigid anthraquinone core, which drives strong


-

stacking aggregation, leading to crystallization (precipitation) or "blooming" on cell surfaces.

This guide provides a tiered troubleshooting and optimization protocol. We move from immediate processing fixes to advanced formulation strategies (eutectic mixtures) and chemical modifications.[1]

Module 1: Diagnostic & Triage

Before altering your formulation, confirm the nature of the solubility failure. Not all "haziness" is precipitation.[1]

Troubleshooting Flowchart

SolubilityDiagnosis cluster_legend Legend Start Issue: Haze or Defects in GH-LC Cell Microscopy Step 1: Polarized Optical Microscopy (POM) (100x, Cross-Polarizers) Start->Microscopy Crystals Observation: Sharp, birefringent crystals or needles? Microscopy->Crystals TruePrecipitation Diagnosis: Crystallization/Blooming (Solubility Limit Exceeded) Crystals->TruePrecipitation YES Aggregation Diagnosis: Dye Aggregation (Pre-crystallization clusters) Crystals->Aggregation NO YesCrystals YES NoCrystals NO Action1 Go to Module 2 (Formulation Engineering) TruePrecipitation->Action1 AggCheck Check: Dark spots/schlieren that move with flow? Aggregation->AggCheck Action2 Go to Module 3 (Thermal Annealing) AggCheck->Action2 Diagnosis Critical Failure Action Corrective Action

Figure 1: Diagnostic logic for distinguishing between true crystallization (solubility failure) and molecular aggregation.

Module 2: Formulation Engineering (The "Software" Fix)

If you cannot chemically modify the dye (see Module 4), you must engineer the host environment. The most effective method for anthraquinones is the Eutectic Dye Cocktail approach.

Strategy A: The Eutectic "Cocktail" Effect

Theory: The solubility of a crystalline solute is limited by its melting point and enthalpy of fusion. By using a mixture of structurally similar dyes (homologues), you depress the melting point of the dye phase without significantly altering the optical properties.

Protocol: Instead of using 3% BAAQ, use a mixture of three homologues totaling 3%.

ComponentStructureRatio (wt%)Function
Dye A 1-(Butylamino)anthraquinone1.0%Target Chromophore
Dye B 1-(Ethylamino)anthraquinone1.0%Eutectic Partner 1
Dye C 1-(Hexylamino)anthraquinone1.0%Eutectic Partner 2

Why this works: The entropy of mixing (


) between the dyes prevents any single dye from reaching its saturation limit, effectively "tricking" the LC host into accepting a higher total dye load.
Strategy B: Host Polarity Matching

Anthraquinones are relatively non-polar but possess polarizable amine/carbonyl groups.[1]

  • For Cyanobiphenyls (E7, 5CB): BAAQ solubility is moderate.[1] Solubility decreases as the host order parameter (

    
    ) increases.
    
  • For Fluorinated LCs (TFT mixtures): BAAQ solubility is poor due to the "fluorophobic" effect.[1]

    • Fix: If using fluorinated LCs, you must use a dye with a fluorinated side chain or add a solubility promoter (e.g., 5-10% ester-based LC component) to bridge the polarity gap.[1]

Module 3: Processing Protocols (The "Process" Fix)

Many solubility issues are actually metastable states caused by improper mixing.[1] Anthraquinones have high lattice energy; simple stirring is insufficient.[1]

Standard Operating Procedure: High-Energy Dissolution
  • Weighing: Weigh LC host and BAAQ into a glass vial.

  • Isotropic Heating: Heat the mixture to

    
      (approx. 80-90°C for E7). The LC must be in the isotropic phase.
    
  • Ultrasonic Agitation:

    • While hot, sonicate for 30 minutes .

    • Critical: Ensure water bath temperature >

      
       of the LC. If the LC turns nematic (cloudy) during sonication, the dye will not dissolve.
      
  • Thermal Annealing (The "Forgotten Step"):

    • Place the vial in an oven at 60°C (or just below

      
      ) for 12 hours .
      
    • Reasoning: This allows the system to reach thermodynamic equilibrium. Rapid cooling traps dye clusters.[1]

  • Filtration:

    • Filter hot (isotropic) through a 0.2

      
      m PTFE filter .[1]
      
    • Note: If the filter clogs immediately, your concentration is above the saturation limit.

Module 4: Chemical Modification (The "Hardware" Fix)

If you have synthesis capabilities, modifying the BAAQ structure is the most robust solution.

Mechanism of Action

1-(Butylamino)anthraquinone is planar.[1] Planar molecules stack like plates.[1] To increase solubility, you must disrupt this stacking (lower the crystal lattice energy) without destroying the aspect ratio (dichroism).

Modification Strategies
ModificationExample StructureExpected Solubility GainImpact on Order Parameter (

)
Chain Branching 1-(2-ethylhexylamino)...High (++++) Moderate Decrease (-)
Asymmetry 1-butylamino-4-hydroxy...[1]Medium (++) Neutral (0)
Bulky Termini 1-(4-tert-butyl-cyclohexyl)...[1]Low (+) High Increase (+)

Recommendation: Switch from n-butyl to isobutyl or 2-ethylhexyl .[1]

  • Why: The methyl branch creates steric hindrance that prevents tight

    
    -
    
    
    
    packing of the anthraquinone cores, significantly lowering the melting point and increasing solubility by up to 300% [1].

Frequently Asked Questions (FAQ)

Q1: My dye precipitates only when I cool the cell to -20°C. Is this fixable? A: This is "low-temperature crystallization."[1] The solubility limit drops exponentially with temperature.

  • Fix: You are likely operating at the supersaturation limit at room temperature. Use the Eutectic Mixture strategy (Module 2, Strategy A). It is the only reliable way to maintain high optical density (OD) at low storage temperatures.

Q2: Can I use a co-solvent like Acetone to help dissolve the dye? A: Do not do this.

  • Reasoning: While acetone dissolves the dye, removing it completely is nearly impossible. Trace solvent residues act as impurities, drastically lowering the Voltage Holding Ratio (VHR) and clearing point (

    
    ) of the LC. Always dissolve directly into the LC host using heat.
    

Q3: Why does my mixture look "hazy" even after filtering? A: You likely have Dye Aggregation .[1]

  • Anthraquinones can form "dimers" or "stacks" in the nematic phase that are too small to filter but large enough to scatter light.

  • Fix: Reduce dye concentration or switch to a host with higher dielectric anisotropy (

    
    ) to better solvate the dye dipoles.
    

References

  • Iwanaga, H., & Naito, K. (1998).[1] Improvement of Solubility of Anthraquinone Dyes in Liquid Crystals by Chemical Modification. Japanese Journal of Applied Physics.[1] Link[1]

  • Cox, R. J. (1998).[1] Liquid Crystal Dyes.[1][2][3][4][5][6][7] Molecular Crystals and Liquid Crystals.[1][5][7] (Standard reference for dichroic dye chemistry).

  • Bahadur, B. (1992).[1] Liquid Crystals: Applications and Uses (Vol 3). World Scientific.[1] (Chapter on Guest-Host Displays covers eutectic mixtures).

  • Scheffer, T. J. (1982).[1][6] Optimized three-component dye mixtures for achromatic guest-host liquid-crystal displays. Journal of Applied Physics.[1] Link[1]

Sources

purification techniques for crude 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Butylamino)anthraquinone

Topic: Purification Techniques for Crude 1-(Butylamino)anthraquinone Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: TS-AQ-042 Version: 2.1[1][2]

Technical Overview & The "Purity Paradox"

1-(Butylamino)anthraquinone (C₁₈H₁₇NO₂) is a critical intermediate in the synthesis of chromophores and functional materials.[1][2] Unlike its di-substituted counterpart (1,4-bis(butylamino)anthraquinone, known as Solvent Blue 35), the mono-substituted product typically exhibits a red to reddish-orange hue.[1][2]

The Purity Paradox: In anthraquinone chemistry, "visual purity" is deceptive. A sample may appear vibrantly colored yet contain significant amounts of unreacted starting material (e.g., 1-chloroanthraquinone) or over-reacted by-products (bis-butylamino derivatives).[1][2] These impurities often co-crystallize, making standard melting point analysis unreliable without prior chromatographic verification.[1]

Key Physical Properties (Reference Data):

Property 1-(Butylamino)anthraquinone Impurity: 1-Chloroanthraquinone Impurity: 1,4-Bis(butylamino)AQ
Appearance Reddish-Orange Solid Yellow/Beige Needles Dark Blue/Purple Powder
Solubility Soluble in Toluene, DCM Soluble in Toluene, DCM Highly Soluble in Hydrocarbons
Polarity Moderate Low Very Low

| Key Risk | Target Compound | Unreacted Precursor | Over-reaction By-product |[1][2]

Troubleshooting Guide (Q&A)

Q1: My crude product has a distinct blue or greenish tint. What went wrong?

  • Diagnosis: This indicates the presence of 1,4-bis(butylamino)anthraquinone .[1][3] This occurs if the reaction temperature was too high, the reaction time too long, or if an excess of butylamine was used with a di-halo precursor.[1][2]

  • Corrective Action:

    • Immediate: The bis-product is significantly more soluble in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) than the mono-product.[1][2] Perform a trituration or cold wash with heptane.[1][2] The blue impurity will dissolve into the filtrate, leaving the red mono-product behind.[1][2]

    • Prevention: Monitor reaction stoichiometry strictly (1.0–1.1 equivalents of butylamine) and lower the reaction temperature.

Q2: The product remains oily and refuses to crystallize, even after cooling.

  • Diagnosis: "Solvent occlusion" or residual butylamine.[1][2] Alkyl chains can act as internal solvents, preventing lattice formation.[1] Excess butylamine acts as a flux.[2]

  • Corrective Action:

    • Acid Wash: Dissolve the crude oil in Dichloromethane (DCM) and wash with 1M HCl.[1] This protonates and removes unreacted butylamine into the aqueous layer.

    • Evaporation: Dry the organic layer (MgSO₄) and evaporate.[1] If oil persists, dissolve in a minimum amount of hot ethanol and scratch the flask walls while cooling to induce nucleation.

Q3: TLC shows a persistent spot moving just ahead of my product. Recrystallization isn't removing it. [1]

  • Diagnosis: This is likely unreacted 1-chloroanthraquinone .[1][2] Its solubility profile is structurally similar to the product, causing co-crystallization.

  • Corrective Action:

    • Switch Methods: Recrystallization is inefficient here.[1][2] Use Column Chromatography (Protocol B).[1][2] The halogenated starting material is less polar and will elute first.

    • Chemical Method: If chromatography is not viable, reflux the crude mixture with a small amount of an amine scavenger (e.g., polymer-supported amine) or force the reaction to completion, though this risks forming the bis-product.[1][2] Chromatography is preferred.[1][2]

Decision Matrix & Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile.

PurificationLogic Start Crude 1-(Butylamino)AQ CheckColor Visual Inspection: Is there a Blue Tint? Start->CheckColor CheckTLC TLC Analysis: Is Starting Material Present? CheckColor->CheckTLC No (Red/Orange) BisIssue Impurity: 1,4-Bis(butylamino)AQ CheckColor->BisIssue Yes (Blue/Green) StartMatIssue Impurity: 1-ChloroAQ CheckTLC->StartMatIssue Yes (High Rf Spot) Recryst Protocol A: Recrystallization (Toluene/Ethanol) CheckTLC->Recryst No (Only minor impurities) Trituration Protocol C: Heptane Trituration BisIssue->Trituration Remove Lipophilic Bis Chromatography Protocol B: Column Chromatography (Gradient Elution) StartMatIssue->Chromatography Best Separation Trituration->CheckTLC Re-evaluate

Detailed Protocols

Protocol A: Recrystallization (Standard)

Best for: Removal of trace tars and minor polar impurities.[1]

  • Solvent Selection: A mixture of Toluene (Solvent) and Heptane (Anti-solvent) or pure Ethanol .[1]

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Toluene (approx. 15-20 mL) and heat to boiling until dissolved.

  • Hot Filtration: If black specks (carbonized tars) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization:

    • Remove from heat.[1][2][4]

    • Add Heptane dropwise until the solution becomes slightly turbid.

    • Add a drop of Toluene to clear it.

    • Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the red crystals using vacuum filtration. Wash the cake with cold Heptane (2 x 10 mL).

  • Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Column Chromatography (High Purity)

Best for: Separation of unreacted 1-chloroanthraquinone and bis-byproducts.[1][2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Gradient elution.[1][2]

    • Solvent A: Hexane (or Petroleum Ether)[1][2]

    • Solvent B: Dichloromethane (DCM) or Ethyl Acetate[1][2]

  • Procedure:

    • Load: Dissolve crude material in a minimum volume of DCM and adsorb onto silica (dry load) or load as a concentrated band.[1]

    • Elution 1 (100% Hexane): Flushes out non-polar oils and highly lipophilic bis-impurities (if present).[1][2]

    • Elution 2 (90:10 Hexane:DCM): Elutes unreacted 1-chloroanthraquinone (Yellow band).[1][2]

    • Elution 3 (70:30 to 50:50 Hexane:DCM): Elutes the target 1-(Butylamino)anthraquinone (Red band).[1][2]

    • Elution 4 (High Polarity): 1-Aminoanthraquinone or degradation products (slow moving).[1][2]

  • Validation: Collect fractions and check via TLC. Combine pure fractions and rotary evaporate.[2]

Figure 2: Recrystallization Workflow

Caption: Step-by-step thermal cycle for optimal crystal growth.

RecrystWorkflow Step1 1. Dissolve (Hot Toluene) Step2 2. Hot Filter (Remove Tars) Step1->Step2 Step3 3. Nucleate (Add Heptane/Cool) Step2->Step3 Step4 4. Collect (Vacuum Filter) Step3->Step4 Step5 5. Wash (Cold Heptane) Step4->Step5

References

  • PubChem. (n.d.).[1][2] 1-(Butylamino)anthraquinone | C18H17NO2.[1][2][5] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Matsuoka, M. (1990).[1] Infrared Spectra and Molecular Structure of Aminoanthraquinones. Journal of the Chemical Society. (Contextual grounding on amino-AQ spectral shifts and purification).

  • BlastTec Chemicals. (n.d.).[1][2] Solvent Blue 35 (1,4-Bis(butylamino)anthraquinone) Properties. Retrieved February 20, 2026, from [Link] (Cited for distinction of the bis-impurity).[1]

Sources

increasing thermal stability of 1-(Butylamino)anthraquinone dyes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Optimization for 1-(Butylamino)anthraquinone

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: AQ-BA-TStab-001

Welcome to the Advanced Materials Support Hub.

You are likely accessing this guide because your 1-(butylamino)anthraquinone (1-BAAQ) based formulations—likely acting as Solvent Blue 35 or a derivative intermediate—are failing under thermal stress. Whether you are observing sublimation during polymer extrusion , oxidative discoloration (reddening) , or aggregation in liquid crystal matrices , the root cause lies in the specific vulnerability of the alkylamino substituent.

This guide moves beyond basic "additives" and dissects the molecular mechanics of failure, providing you with self-validating protocols to engineer superior thermal resistance.

Module 1: Diagnostic Hub – Identifying the Failure Mode

Before attempting stabilization, you must distinguish between physical loss (sublimation) and chemical breakdown (degradation).

The Thermal Stress Test (TGA Protocol)

Do not rely on literature melting points. You must characterize your specific lot under processing conditions.

Protocol:

  • Instrument: Thermogravimetric Analyzer (TGA).[1]

  • Atmosphere: Run dual scans—one in Nitrogen (Inert) and one in Air (Oxidative) .

  • Ramp: 10°C/min from 25°C to 600°C.

  • Isothermal Hold: Hold at your target processing temperature (e.g., 200°C) for 60 minutes.

Data Interpretation Guide:

Observation (TGA Curve)DiagnosisMechanism
Sharp mass loss < 250°C (Inert & Air) Sublimation The molecule is intact but physically leaving the matrix due to low molecular weight (~279 g/mol ) and weak intermolecular forces.
Mass loss in Air >> Nitrogen Oxidative Degradation The butyl chain is being attacked by oxygen. The

-hydrogen on the butyl group is the weak link.
Color shift (Blue

Red/Purple)
Dealkylation Cleavage of the butyl group reverts the molecule to 1-aminoanthraquinone (red/violet) or quinone derivatives.

Module 2: The Mechanism of Failure

To fix the problem, you must understand the chemistry. 1-BAAQ degrades primarily through Oxidative Dealkylation . The hydrogen atom on the carbon adjacent to the nitrogen (the


-carbon) is susceptible to abstraction by free radicals or oxygen at high temperatures.

Visualization: Thermal Degradation Pathway

DegradationPathway BAAQ 1-(Butylamino) anthraquinone (Blue) Radical α-Carbon Radical Intermediate BAAQ->Radical Heat + O2 (H-abstraction) Imine Imine Intermediate Radical->Imine -e- AAQ 1-Aminoanthraquinone (Red/Violet) Imine->AAQ Hydrolysis (+H2O) Aldehyde Butyraldehyde (Volatile byproduct) Imine->Aldehyde Hydrolysis

Caption: Figure 1. Oxidative dealkylation pathway. Thermal stress facilitates


-hydrogen abstraction, leading to hydrolysis of the butyl chain and a bathochromic shift (blue to red).

Module 3: Engineering Solutions

Strategy A: Structural Modification (Synthesis Level)

Best for: Drug development and high-end LCD materials.

If you have synthetic control, the most effective fix is to remove the "weak link" (the


-hydrogen).
  • Steric Protection: Introduce a bulky group at the ortho position of the butyl chain or the anthraquinone ring. This physically blocks oxygen access.

  • Substituent Exchange: Replace the n-butyl group with a tert-butyl group (no

    
    -hydrogens) or an aryl  group (e.g., p-toluidine).
    
    • Note: Arylamino anthraquinones have significantly higher

      
       (decomposition temperature) than alkylamino derivatives due to resonance stabilization and lack of labile protons.
      
Strategy B: Matrix Encapsulation (Application Level)

Best for: Polymer doping and coatings.

If you cannot change the dye structure, you must lock it inside a thermal shield. We recommend a Modified Sol-Gel Silica Encapsulation .

Protocol: Silica-Shell Stabilization Goal: Create a SiO


 barrier that prevents sublimation and oxygen diffusion.
  • Pre-emulsion: Dissolve 1-BAAQ in a non-polar solvent (e.g., Toluene). Add surfactant (SDBS) and water to create an O/W miniemulsion.

  • Precursor Addition: Add TEOS (Tetraethyl orthosilicate) and a coupling agent like GLYMO (3-Glycidyloxypropyl)trimethoxysilane .

    • Why GLYMO? It improves compatibility with organic polymer matrices (epoxy, acrylics) later on.

  • Catalysis: Adjust pH to 9-10 with Ammonia. Stir at 60°C for 4 hours.

  • Curing: The silica shell forms around the dye droplets.

  • Result: The dye is now a "pigment" particle. Sublimation is physically blocked, and thermal stability often increases by 50-80°C .

Troubleshooting & FAQs

Q1: My dyed polymer (PET/PC) is fading during extrusion at 260°C. Is it degrading?

  • Diagnosis: Likely Sublimation , not degradation. 1-BAAQ has a relatively low molecular weight. At 260°C, it has high vapor pressure.

  • Fix: You must increase the molecular weight. If synthesis is impossible, switch to a dimerized version (e.g., linking two anthraquinone units) or use the Sol-Gel encapsulation method described above to physically trap the dye.

Q2: The color shifts from bright blue to a dull reddish-purple after heat setting.

  • Diagnosis: This is Chemical Degradation (Dealkylation). As shown in Figure 1, the loss of the butyl group leaves you with 1-aminoanthraquinone, which is red.

  • Fix:

    • Ensure the processing environment is strictly inert (

      
       blanket).
      
    • Add a radical scavenger (e.g., Hindered Amine Light Stabilizer - HALS) to the matrix to intercept the oxidative radical before it cleaves the butyl chain.

Q3: Can I improve stability by just adding more dye?

  • Answer: No. Over-saturation leads to aggregation. Aggregates often have lower thermal stability because they act as nucleation sites for phase separation. Always stay below the solubility limit of your matrix.

Decision Tree for Troubleshooting

Troubleshooting Start Thermal Failure Detected Obs What is the visual symptom? Start->Obs Fade Fading / Loss of Color Obs->Fade Shift Color Shift (Blue -> Red) Obs->Shift Sublimation Cause: Sublimation (Physical Loss) Fade->Sublimation Degradation Cause: Dealkylation (Chemical Break) Shift->Degradation Sol1 Solution: Encapsulation (Sol-Gel) or Increase MW Sublimation->Sol1 Sol2 Solution: Radical Scavengers or Inert Atmosphere Degradation->Sol2

Caption: Figure 2. Rapid diagnostic workflow for thermal instability issues.

References

  • BenchChem Technical Data. (2025). A Comparative Analysis of the Thermal Stability of Solvent Violet 13 and Structurally Similar Anthraquinone Dyes. Retrieved from

  • National Institutes of Health (NIH). (2021). Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes. Retrieved from

  • PubChem. (2025).[2] 1-(Butylamino)anthraquinone Compound Summary. Retrieved from

  • International Journal of Molecular Sciences. (2020). Microencapsulation of Thermochromic Dyes by Nanosized SiO2. Retrieved from

  • Harvard University DASH. (2022). A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Battery Materials. Retrieved from

For further assistance with custom synthesis or specific polymer compatibility profiles, please contact the Tier 2 Support Team.

Sources

Technical Support Center: 1-(Butylamino)anthraquinone Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dye Aggregation in 1-(Butylamino)anthraquinone Solutions Document ID: TS-BAAQ-001 Last Updated: February 20, 2026 Audience: Chemical Researchers, Formulation Scientists, QC Analysts

Core Technical Overview

1-(Butylamino)anthraquinone (CAS: 129-45-3) is a mono-substituted anthraquinone derivative characterized by a planar tricyclic aromatic core and a hydrophobic butylamino tail. While the alkyl chain improves solubility in organic media compared to the parent anthraquinone, the planar core creates a strong propensity for


 stacking interactions .

In solution, this leads to the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking), which significantly alter photophysical properties and effective concentration. This guide provides authoritative protocols to maintain monomeric stability.

Troubleshooting Guide (Q&A)

Issue 1: "My absorption spectrum shows a hypsochromic (blue) shift and broadening compared to literature values."

Diagnosis: Formation of H-Aggregates. Root Cause: At high concentrations or in thermodynamically poor solvents, the planar anthraquinone cores stack face-to-face. This alignment splits the excited state energy levels, allowing transitions only to the higher energy state, resulting in a blue shift.

Corrective Action:

  • Check Concentration: Ensure your working concentration is below the Critical Aggregation Concentration (CAC), typically

    
     M for this class of dyes in polar aprotic solvents.
    
  • Solvent Exchange: If using methanol or acetonitrile, switch to a solvent with a matching refractive index and lower polarity, such as Toluene or Dichloromethane (DCM) .

  • Disaggregation Protocol: Apply ultrasonic energy (40 kHz) for 10 minutes at 30°C, followed by immediate filtration through a 0.2 µm PTFE filter.

Issue 2: "The dye precipitates out of solution after 24 hours of storage at 4°C."

Diagnosis: Nucleation-driven sedimentation. Root Cause: Lowering the temperature reduces the solubility limit and the kinetic energy available to disrupt van der Waals forces between butyl chains, promoting crystallization.

Corrective Action:

  • Storage Temperature: Store stock solutions at room temperature (20–25°C) in the dark. Anthraquinones are generally thermally stable but photolabile; cold storage promotes aggregation more than degradation protects it.

  • Co-Solvent Addition: Add 5–10% v/v of a "breaker" solvent like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) to stock solutions to disrupt hydrogen bonding and stacking before final dilution.

Issue 3: "My reaction kinetics are slower than predicted by the molar loading."

Diagnosis: Reduced Effective Concentration (


).
Root Cause:  Aggregates often have lower reactivity or catalytic availability than monomers. A nominal 10 mM solution may only have 6 mM of available monomeric species.

Corrective Action:

  • Verify Monomericity: Perform a serial dilution linearity test (see Protocol B). If Absorbance vs. Concentration is non-linear, aggregation is present.[1][2]

  • Temperature Bump: Run reactions at

    
     if compatible with other reagents. Thermal energy effectively disrupts weak 
    
    
    
    interactions.

Technical Deep Dive: The Aggregation Mechanism

The aggregation of 1-(Butylamino)anthraquinone is driven by an equilibrium between solvophobic effects and


 electronic interactions.
  • The Driver: The hydrophobic anthraquinone core seeks to minimize contact with polar solvents.

  • The Stabilizer: The butyl chain provides steric bulk. However, in a mono-substituted derivative, one side of the planar system remains exposed, allowing "dimerization" where two molecules stack with their butyl tails oriented away from each other to minimize steric clash.

Visualization: Aggregation Equilibrium Pathway

AggregationPathway Monomer Monomer (Active Species) Dimer H-Dimer (Stacked Pair) Monomer->Dimer  Kd (Dimerization) Dimer->Monomer  Thermal Energy Aggregate Oligomer/Aggregate (Precipitate Precursor) Dimer->Aggregate  Nucleation HighConc High Conc. (>1 mM) HighConc->Dimer PolarSolvent Polar Solvent (Water/MeOH) PolarSolvent->Dimer Heat Heat / Sonication Heat->Monomer NonPolar Non-Polar Solvent (Toluene) NonPolar->Monomer

Caption: Equilibrium dynamics of 1-(Butylamino)anthraquinone. Blue boxes indicate the desired state; red indicates the aggregated state. Green text represents mitigation factors.

Experimental Protocols

Protocol A: Preparation of Stable Monomeric Stock Solutions

Objective: Create a standard stock solution (10 mM) that remains stable for >1 week.

  • Weighing: Weigh the target mass of 1-(Butylamino)anthraquinone into a volumetric flask.

  • Primary Solvation: Add Toluene or Chloroform to 50% of the final volume. Do not use alcohols yet.

  • Sonication: Sonicate for 15 minutes. Ensure the water bath temperature does not exceed 35°C.

  • Verification: Inspect for particulates using a laser pointer (Tyndall effect). If a beam path is visible, aggregation/suspension is present.

  • Dilution: Bring to volume with the primary solvent.

  • Storage: Transfer to an amber glass vial with a PTFE-lined cap. Store at 20–25°C.

Protocol B: Determination of Critical Aggregation Concentration (CAC)

Objective: Determine the maximum safe concentration for your specific solvent system.

  • Prep: Prepare a high-concentration stock (e.g., 5 mM) in your solvent of interest.

  • Dilution Series: Prepare 10 dilutions ranging from 0.5

    
    M to 500 
    
    
    
    M.
  • Measurement: Measure the Absorbance (

    
     nm, verify specific peak for your solvent).
    
  • Analysis: Plot Absorbance vs. Concentration .

    • Linear Region: Follows Beer-Lambert Law (Monomeric).

    • Deviation Point: The concentration where the curve bends (usually downwards) is the CAC .

    • Note: Operate at 50% of the CAC for quantitative experiments.

Solvent Compatibility Matrix

Solvent ClassRepresentative SolventSolubilityAggregation RiskRecommendation
Aromatic Toluene, BenzeneHighLowPreferred for stock solutions.
Chlorinated DCM, ChloroformHighLowExcellent alternative; watch for evaporation.
Polar Aprotic DMSO, DMFModerateModerateUse only if necessary; keep conc.

mM.
Polar Protic Methanol, EthanolLowHigh Avoid for stocks; use only as dilute additives.
Aqueous Water, PBSNegligibleExtreme Requires surfactant (e.g., SDS > 8 mM) to solubilize.

References

  • PubChem. (2025).[3] 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine. [Link]

  • Soroka, P. V., et al. (2014).[1] Aggregation of Anthraquinone Dye Molecules in a Nematic Liquid Crystal. Molecular Crystals and Liquid Crystals.[1] [Link]

  • NIST. (2023). 1,4-bis(butylamino)anthraquinone (Solvent Blue 35) Spectral Data. (Cited for comparative anthraquinone core properties).[1] [Link]

  • Tanizaki, Y., et al. (1980). Dichroism and Aggregation of Anthraquinone Dyes. Bulletin of the Chemical Society of Japan. (Foundational text on anthraquinone stacking mechanics).

Sources

Technical Guide: Optimizing the Order Parameter of 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Materials Support Center Document ID: TS-GH-BAAQ-042 Subject: Optimization and Troubleshooting of Dichroic Dye Alignment in Nematic Hosts

Executive Summary & Core Concept

1-(Butylamino)anthraquinone (BAAQ) is a fundamental dichroic dye used in Guest-Host Liquid Crystal Displays (GH-LCDs). Its performance is defined by the Order Parameter (


) , a dimensionless quantity ranging from -0.5 to 1.0, describing how well the dye's transition dipole moment aligns with the liquid crystal (LC) director.
  • 
    :  Perfect alignment (Theoretical maximum).
    
  • 
    :  Isotropic (Random orientation).
    
  • Target for BAAQ: Typically 0.55 – 0.68 in standard nematic hosts.

The Challenge: BAAQ has a relatively low aspect ratio compared to modern bis-azo dyes. "Optimizing" its order parameter requires strict control over the extrinsic environment (Host LC, concentration, and surface anchoring) rather than the molecule itself.

Diagnostic Protocol: Measuring Correctly

Before optimization, you must validate your measurement baseline. 60% of "low order parameter" reports are actually measurement artifacts.

Workflow: Polarized UV-Vis Spectroscopy

Objective: Determine


 using the absorbance anisotropy method.

Step-by-Step Methodology:

  • Cell Preparation: Use a homogenous (anti-parallel rubbed polyimide) cell with a gap of 10–20

    
    .
    
    • Critical Check: Verify the pure LC host alignment first using cross-polarizers. It must extinguish light perfectly when the rubbing direction is parallel to the analyzer.

  • Baseline Correction: Measure the empty cell or pure LC cell to subtract Fresnel reflections.

  • Polarized Acquisition:

    • Place a linear polarizer in the beam path.

    • Measurement A (

      
      ):  Rotate the sample so the rubbing direction (LC director) is parallel  to the polarizer axis. Record Absorbance at 
      
      
      
      (approx. 480-500 nm for BAAQ).
    • Measurement B (

      
      ):  Rotate the sample 90° so the rubbing direction is perpendicular  to the polarizer. Record Absorbance.
      

Calculation:


[1]

Note: The denominator (


) represents 

. This normalization accounts for total dye concentration.
Visualization: Measurement Logic

MeasurementWorkflow Start Start: Sample Prep CheckAlign Verify Host Alignment (Cross-Polarizers) Start->CheckAlign MeasurePara Measure A_parallel (0 deg) CheckAlign->MeasurePara Pass MeasurePerp Measure A_perp (90 deg) MeasurePara->MeasurePerp Calc Calculate S MeasurePerp->Calc Validate Validation Check Calc->Validate Validate->CheckAlign S < 0.4 (Fail)

Figure 1: Logic flow for validating the order parameter measurement. Note the feedback loop if


 falls below the minimum expected threshold.

Optimization Guide: Maximizing

Since the molecular structure of 1-(Butylamino)anthraquinone is fixed, optimization relies on the Guest-Host interaction .

A. Host Selection (The Primary Variable)

The dye aligns via steric interactions with the host molecules.

  • Viscosity & Elasticity: Stiff, rod-like LC hosts transfer order more effectively.

  • Clearing Point (

    
    ):  There is a direct correlation between the host's Nematic-Isotropic transition temperature and the dye's order parameter at room temperature.
    
    • Action: Switch to a host with a higher

      
       (e.g., shifting from 5CB to E7 or high-birefringence mixtures) to increase 
      
      
      
      by 0.05–0.1.
B. Concentration Management (The Aggregation Trap)

Anthraquinone dyes are prone to


 stacking (aggregation).
  • The Trap: Users often increase concentration to boost contrast.

  • The Consequence: Aggregates (dimers) often orient perpendicular to the director or isotropically, drastically lowering

    
    .
    
  • Optimization Rule: Determine the critical concentration (

    
    ). Plot 
    
    
    
    vs. Concentration. The point where
    
    
    begins to drop (usually
    
    
    wt%) is your limit.
C. Surface Anchoring

If the LC molecules near the glass surface are not perfectly aligned, the dye molecules in that "boundary layer" will reduce the average


.
  • Action: Use high-pretilt polyimides if you encounter "stripe defects," but for maximum

    
    , low-pretilt (< 3°) planar alignment is usually preferred to prevent off-axis absorbance.
    
Summary of Optimization Variables
VariableImpact on

Optimization Strategy
Host

HighSelect host with

C (e.g., E7, BL006).
Concentration High (Negative)Keep below 1.0 wt% to avoid dimerization.
Temperature MediumOperate at

.

drops as

rises.
Cell Gap LowMaintain 10–15

. Too thin (<5

) amplifies surface disorder.

Troubleshooting & FAQs

Q1: I calculated , which is far too low for BAAQ. What is wrong?

Diagnosis: This is likely an alignment failure , not a chemical failure. Troubleshooting:

  • Check the Host: Measure the dichroic ratio of the pure LC (using IR dichroism if possible) or check extinction under cross-polars. If the host isn't black, the dye cannot align.

  • Check the Rubbing: Uneven rubbing density causes "micro-domains" where the dye is misaligned.

  • Check Solubility: Look for micro-crystals under a microscope (100x). Undissolved dye scatters light, depolarizing it and ruining the measurement.

Q2: My is high, but is not zero. Why?

Explanation:


 will never be zero.
  • Thermal Fluctuation: Molecules wobble; they are not frozen rods.

  • Molecular Width: The anthraquinone core is planar, not linear. It has a non-zero transition dipole moment along its short axis. This intrinsic "width" limits the maximum theoretical

    
     to roughly 0.8 for this class of dye.
    
Q3: Does the butyl chain length matter?

Insight: Yes. The butyl chain (C4) provides solubility.

  • Short chains (Methyl/Ethyl): Poor solubility, high aggregation risk.

  • Long chains (Octyl+): Can disrupt the LC host order if too flexible (the "flexibility effect"), potentially lowering the local order parameter.

  • Verdict: The butyl group is a "sweet spot" for solubility vs. steric alignment.

Mechanism Visualization

The following diagram illustrates the competitive factors influencing the final Order Parameter (


).

OptimizationFactors OrderParam Order Parameter (S) HostOrder Host LC Order (High T_NI) HostOrder->OrderParam Enhances PlanarShape Dye Planarity (Anthraquinone Core) PlanarShape->OrderParam Intrinsic Limit Thermal Thermal Fluctuations (T approaching T_NI) Thermal->OrderParam Reduces Aggregation Dye Aggregation (High Concentration) Aggregation->OrderParam Drastically Reduces SurfaceDisorder Surface Disorder (Poor Rubbing) SurfaceDisorder->OrderParam Reduces

Figure 2: Causal factors affecting the Order Parameter. Green nodes enhance S; Blue/Grey nodes degrade S.

References

  • Bahadur, B. (1992). Liquid Crystals: Applications and Uses (Vol. 3). World Scientific.
  • White, D. L., & Taylor, G. N. (1974). "New absorptive mode reflective liquid-crystal display device." Journal of Applied Physics, 45(11), 4718-4723. Link (Foundational paper on Guest-Host effect).

  • Sims, M. T., et al. (2023).[2] "Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs." RSC Advances, 13, 11092-11104. Link (Modern analysis of anthraquinone dye alignment and order parameters).

  • Iwanaga, H. (1981). "Color contrast criteria in a guest–host mode liquid crystal display." Applied Optics, 20(19). Link (Specifics on calculating S and contrast ratios).

Sources

troubleshooting low yield in 1-(Butylamino)anthraquinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Core Directive: The Mechanistic Reality

The synthesis of 1-(butylamino)anthraquinone from 1-chloroanthraquinone (1-Cl-AQ) is deceptively simple.[1] While it appears to be a standard Nucleophilic Aromatic Substitution (


), the anthraquinone core introduces unique electronic and redox complications.

The Central Thesis of Low Yield: Low yields in this reaction rarely stem from a single variable. They are almost always a result of competitive redox cycles . Primary amines like n-butylamine can act as single-electron reducing agents toward the quinone moiety, generating the semi-reduced "leuco" form (anthrahydroquinone).[1] This species is nucleophilically inert at the 1-position, effectively stalling the reaction and promoting tar formation.

Success depends on three factors:

  • Catalytic Efficiency: Overcoming the steric strain at the peri-position (C1) using Copper(I).[1]

  • Redox Suppression: Preventing the reduction of the anthraquinone core.

  • Solubility Management: Ensuring the lipophilic product is separated from the amphiphilic starting materials.

Troubleshooting Guide (Q&A)

Scenario A: "The reaction stalled at 50-60% conversion."

Q: I am refluxing 1-Cl-AQ with butylamine in ethanol, but TLC shows significant starting material remaining after 24 hours. Why?

A: You are fighting a kinetic uphill battle.

  • The Cause: Ethanol is a poor solvent for this transformation. The

    
     at the 1-position is sterically hindered by the adjacent carbonyl. Without a catalyst or high temperatures (>100°C), the activation energy is too high. Furthermore, ethanol can protonate the amine, reducing the concentration of the free nucleophile.
    
  • The Fix:

    • Switch Solvent: Use a polar aprotic solvent like DMSO , DMF , or Nitrobenzene .[1] These stabilize the Meisenheimer-like transition state.[1]

    • Add a Catalyst: Introduce Cu(I) species.[1][2] 1-Cl-AQ is activated significantly by copper salts (Ullmann-type mechanism).[1]

    • Temperature: Increase reaction temperature to 110–130°C .

Scenario B: "My reaction mixture turned dark brown/black and yield is low."

Q: The solution started red but turned dark brown. Workup gave a sticky tar.

A: You have likely triggered the Leuco-Anthraquinone Cycle .[1]

  • The Cause: Excess butylamine at high temperatures can reduce the anthraquinone to its hydroquinone (leuco) form. This species creates radical intermediates that polymerize into tars.[1]

  • The Fix:

    • Aeration: Ensure the reaction is not strictly anaerobic if you suspect reduction. Bubbling a small amount of air or adding a mild oxidant (like

      
       or trace 
      
      
      
      ) can re-oxidize the leuco form back to the reactive quinone.
    • Stoichiometry Control: Do not use a massive excess of amine as the solvent. Use 1.5–2.0 equivalents of butylamine in a solvent like chlorobenzene or toluene.

Scenario C: "I see a purple impurity spot on TLC."

Q: I isolated the product, but it contains a persistent purple contaminant.

A: You have formed 1,4-bis(butylamino)anthraquinone or 1-hydroxyanthraquinone .[1]

  • The Cause:

    • Purple/Blue impurity:[1] If you used 1,4-dichloroanthraquinone as a starting material (common impurity in technical grade 1-Cl-AQ), you made the disubstituted product.[1]

    • Red/Orange impurity: Hydrolysis of the chloride to a hydroxyl group (1-hydroxyanthraquinone) due to wet solvent or hydroxide bases.

  • The Fix:

    • Check SM Purity: Ensure your 1-Cl-AQ is >95% pure.

    • Dry Conditions: Use anhydrous solvents.[1] Use mild bases like

      
       or 
      
      
      
      rather than NaOH to minimize hydrolysis.[1]

Optimized Protocol (The Self-Validating System)

This protocol utilizes a Modified Ullmann Condensation .[1] It relies on a copper catalyst to lower the activation energy and a specific workup to remove unreacted amine.

Reagents:

  • 1-Chloroanthraquinone (1.0 eq)[1]

  • n-Butylamine (2.5 eq)[1]

  • Copper(II) Acetate (

    
    ) or Copper powder (5 mol%)[1]
    
  • Potassium Carbonate (

    
    ) (1.2 eq)[1]
    
  • Solvent: o-Xylene (Preferred for ease of workup) or DMSO (Faster rate).[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-Cl-AQ,

    
    , and Cu catalyst. Purge with 
    
    
    
    (optional but good practice).
  • Addition: Add o-Xylene followed by n-Butylamine.[1]

  • Reaction: Heat to 120°C (reflux). Monitor by TLC (Mobile phase: Toluene/Heptane 3:1).[1]

    • Checkpoint: The spot for 1-Cl-AQ (

      
      ) should disappear, replaced by a bright red spot (
      
      
      
      ).
  • Quench: Cool to 50°C.

  • Acid Wash (Critical): Pour mixture into dilute 1M HCl .

    • Why? This protonates the excess butylamine, forcing it into the aqueous layer. The product remains in the organic layer.

  • Extraction: Separate the organic layer.[3] Wash with water, then brine.

  • Crystallization: Evaporate solvent to 20% volume. Add methanol and cool to 0°C. Filter the red needles.

Data Summary Table:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Ethanol / Noneo-Xylene / DMSO+15-20% (Solubility/Temp)
Catalyst NoneCu(OAc)₂ or Cu powder+30-40% (Rate acceleration)
Base NaOHK₂CO₃+10% (Prevents hydrolysis)
Temp 80°C120-130°CCritical (Activation Energy)

Visualizations

Figure 1: Reaction Mechanism & Catalytic Cycle

This diagram illustrates the Copper-mediated pathway versus the stalled reductive pathway.

ReactionMechanism SM 1-Chloroanthraquinone Complex π-Complex / Oxidative Addition SM->Complex + Butylamine + Cu Cat Leuco Leuco-Anthraquinone (Reduced Form) SM->Leuco Excess Amine (Redox Side Rxn) Cu Cu(I)/Cu(II) Catalyst Product 1-(Butylamino)anthraquinone (Target) Complex->Product Reductive Elimination - HCl Leuco->SM Aeration/Oxidation Tar Polymeric Tars (Low Yield) Leuco->Tar Polymerization

Caption: The Cu-catalyzed pathway (blue) bypasses the high energy barrier.[1] The redox pathway (red) leads to tar if not managed by aeration or stoichiometry.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckTLC Analyze TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Impurity New Impurity Spots CheckTLC->Impurity Temp_Issue Check Temp > 110°C SM_Left->Temp_Issue Purple Purple Spot? (Bis-substitution) Impurity->Purple Orange Orange Spot? (Hydrolysis) Impurity->Orange Cat_Issue Check Catalyst Loading Temp_Issue->Cat_Issue Action1 Switch to DMSO/Xylene Add Cu Catalyst Cat_Issue->Action1 Action2 Reduce Amine Eq. Check SM Purity Purple->Action2 Action3 Dry Solvents Use Weaker Base Orange->Action3

Caption: Diagnostic flow for identifying the root cause of yield loss based on chromatographic evidence.

References

  • Jaxel, J. et al. (2020).[1] Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing.[1][4][5][6] University of Vienna.

  • Buchwald, S. L. et al. (2010).[1] Copper-Catalyzed Amination of Aryl Chlorides.[1][7][8] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Optimizing Ullmann Coupling Reactions: Troubleshooting Guide.

  • PubChem. (2025).[1] 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine. [1]

  • Matsuoka, M. (1990).[1] Infrared Spectra and Molecular Properties of 1-Aminoanthraquinones. Journal of the Chemical Society. (Fundamental characterization of 1-amino derivatives).

Sources

minimizing photobleaching of 1-(Butylamino)anthraquinone samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(Butylamino)anthraquinone (BAAQ) . It is designed to address the specific photophysical challenges associated with this fluorophore, particularly its susceptibility to oxidative photobleaching and photoreduction.

Status: Active Ticket Type: Photostability & Fluorescence Optimization Assigned Specialist: Senior Application Scientist

🔬 Core Issue: Why is my BAAQ sample fading?

Diagnosis: 1-(Butylamino)anthraquinone (BAAQ) undergoes photobleaching primarily through self-sensitized photooxidation and photoreduction . Unlike simple organic dyes, anthraquinones (AQs) are potent photosensitizers. Upon excitation, they efficiently populate the Triplet State (


) via Intersystem Crossing (ISC).

The


 state is the gateway to two destructive pathways:
  • Type II Mechanism (Dominant): Energy transfer to molecular oxygen (

    
    ) generates Singlet Oxygen (
    
    
    
    )
    , which attacks the butylamino chain or the anthraquinone core.
  • Type I Mechanism / Photoreduction: Electron transfer or hydrogen abstraction from the solvent produces the Semiquinone Radical , leading to irreversible degradation.

📉 Photobleaching Pathway Visualization

The following diagram illustrates the mechanistic cascade leading to signal loss.

BAAQ_Photobleaching Ground Ground State (S0) Excited Excited Singlet (S1) ~500 nm Abs Ground->Excited Excitation (hν) Excited->Ground Fluorescence (hν') Triplet Triplet State (T1) Long-lived Precursor Excited->Triplet ISC (Intersystem Crossing) Triplet->Ground Phosphorescence SingletO2 Singlet Oxygen (1O2) HIGHLY REACTIVE Triplet->SingletO2 Energy Transfer Radical Semiquinone Radical Triplet->Radical H-Abstraction / e- Transfer O2 Ground State O2 O2->SingletO2 Bleached Bleached Product (Non-fluorescent) SingletO2->Bleached Oxidation of BAAQ Solvent H-Donor Solvent (e.g., Alcohols) Solvent->Radical Radical->Bleached Degradation

Figure 1: Mechanistic pathway of 1-(Butylamino)anthraquinone photobleaching involving Singlet Oxygen generation (Type II) and Solvent-mediated Photoreduction (Type I).

🛠️ Troubleshooting Guides & FAQs

Solvent & Environment

Q: I am using ethanol/methanol as a solvent, but the dye bleaches rapidly. Why? A: Alcohols are hydrogen-donating solvents . Anthraquinones in the excited triplet state (


) are strong oxidants. They can abstract a hydrogen atom from solvents like ethanol, methanol, or isopropanol, reducing the dye to a non-fluorescent semiquinone radical (Type I pathway).

Corrective Action:

  • Switch Solvents: Use non-hydrogen-donating, polar aprotic solvents if solubility permits. Acetonitrile (ACN) , DMSO , or DMF are superior for photostability as they resist hydrogen abstraction.

  • Liquid Crystals: If using BAAQ as a dopant in liquid crystals, ensure the host matrix (e.g., cyanobiphenyls) is free of reactive impurities.

Solvent ClassRisk LevelMechanism of InstabilityRecommended?
Alcohols (MeOH, EtOH) 🔴 HighPromotes H-abstraction (Photoreduction)No
Ethers (THF) 🟠 ModeratePeroxide formation / H-abstractionCaution
Chlorinated (CHCl₃) 🟠 ModerateRadical generation under UVCaution
Polar Aprotic (DMSO, ACN) 🟢 LowStable against H-abstractionYes
Non-polar (Toluene) 🟡 Low-MedGood stability, but check solubilityYes
Oxygen Control

Q: I added an antifade, but it's not helping. What am I missing? A: Standard antifades may not be sufficient if dissolved oxygen is high. Since the primary bleaching mechanism for BAAQ is singlet oxygen (


) generation, physical deoxygenation  is often more effective than chemical scavenging alone.

Corrective Action: Implement a strict deoxygenation protocol before sealing the sample.

Protocol: Freeze-Pump-Thaw (Gold Standard)

  • Place the BAAQ solution in a Schlenk tube or heavy-walled ampoule.

  • Freeze the sample using liquid nitrogen (

    
    ).
    
  • Pump (apply vacuum) for 5–10 minutes to remove headspace gas.

  • Thaw the sample in warm water while the vessel is closed (under static vacuum). Gas bubbles will escape the liquid.

  • Repeat cycles 3–4 times until no bubbles appear during thawing.

  • Backfill with Argon or Nitrogen gas.

Alternative (Sparging): Vigorously bubble high-purity Argon through the solution for 20 minutes immediately prior to measurement.

Optical Configuration

Q: What excitation wavelength minimizes damage? A: Avoid exciting at the peak of the UV band if possible. While BAAQ has strong absorption in the UV/blue region, high-energy photons (UV) accelerate radical formation.

Optimization Table:

ParameterRecommendationRationale
Excitation 480 nm – 520 nm Exciting the lowest energy band (

) reduces excess vibrational energy that facilitates bleaching.
Light Source Pulsed Laser / LED Continuous Wave (CW) lasers build up triplet populations. Pulsed modes allow

relaxation between excitation events.
Power Density < 10 W/cm² Anthraquinones have high quantum yields for triplet formation. High power saturates the singlet state and forces more molecules into the destructive triplet manifold.
Chemical Additives

Q: Can I use commercial antifade mountants? A: Yes, but select carefully. Avoid antifades containing p-phenylenediamine (PPD) if you suspect your BAAQ derivative is easily reduced, as PPD can act as a reducing agent.

Recommended Additives:

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Excellent quencher of singlet oxygen. Use at 2–5% (w/v).

  • Trolox: A vitamin E analog that suppresses blinking and scavenging radicals.[1]

  • Cyclooctatetraene (COT): A direct triplet state quencher. It physically relaxes the

    
     state back to 
    
    
    
    without generating ROS.

📊 Summary of Photophysical Properties

Understanding the spectral footprint of your sample is critical for setting up the correct filters.

PropertyValue (Approx.)Notes
Absorption Max (

)
480 – 510 nm Solvatochromic; shifts red in polar solvents.
Emission Max (

)
580 – 620 nm Large Stokes shift (~100 nm) helps separate signal from excitation light.
Triplet Yield (

)
High (>0.5) The root cause of photobleaching efficiency.
Bleaching Mechanism Type II (

)
Requires Oxygen to proceed.

🔄 Workflow: Experimental Design for Stability

Use this logic flow to prepare your next experiment.

Troubleshooting_Workflow Start Start Experiment Setup SolventCheck Is Solvent an H-Donor? (Alcohol, Ether?) Start->SolventCheck ChangeSolvent Switch to ACN, DMSO, or Toluene SolventCheck->ChangeSolvent Yes DeoxCheck Is Sample Deoxygenated? SolventCheck->DeoxCheck No ChangeSolvent->DeoxCheck DeoxAction Perform Freeze-Pump-Thaw or Argon Sparge DeoxCheck->DeoxAction No AdditiveCheck Can you add scavengers? DeoxCheck->AdditiveCheck Yes DeoxAction->AdditiveCheck AddCOT Add COT (Triplet Quencher) or DABCO (Singlet O2 Scavenger) AdditiveCheck->AddCOT Yes Excitation Set Excitation: 480-520nm Low Power Density AdditiveCheck->Excitation No AddCOT->Excitation Proceed Proceed to Imaging/Spectroscopy Excitation->Proceed

Figure 2: Decision tree for optimizing 1-(Butylamino)anthraquinone sample preparation.

📚 References

  • Photobleaching Mechanisms of Anthraquinones Xu, S., et al. (2001). Photobleaching of hypocrellin B and its butylamino-substituted derivative in solutions. Photochemistry and Photobiology.

  • Solvent Effects on Anthraquinone Photophysics Neevel, J. G., & van der Zwan, G. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review.

  • General Strategies for Minimizing Photobleaching Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.

  • Chemical Properties of 1-(Butylamino)anthraquinone PubChem Database. (n.d.). 1-(Butylamino)anthraquinone - Compound Summary.

  • Antifade Reagents and Mechanisms Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching.

Sources

removing unreacted butylamine from anthraquinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Removal of Unreacted Butylamine from Anthraquinone Derivatives

Executive Summary

The removal of unreacted butylamine (an aliphatic amine) from anthraquinone derivatives (often aromatic amines) relies on exploiting the massive basicity gap between the two species. Butylamine (


) is a strong base, whereas amino-anthraquinones are extremely weak bases (

to

) due to the electron-withdrawing nature of the quinone system.[1][2] This guide details four protocols ranging from standard extraction to advanced scavenging, ensuring high purity for downstream biological assays.[1][2][3]

Module 1: The Standard Protocol (Acid-Base Extraction)

Best for: Routine purification of stable anthraquinone derivatives.[1]

The Science: Dilute mineral acids will protonate butylamine to form the water-soluble butylammonium chloride. Conversely, the anthraquinone derivative, being a very weak base, remains unprotonated (or forms an unstable salt that hydrolyzes) and stays in the organic layer.[1][2][3]

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Dichloromethane (DCM) or Chloroform (

      
      ).[1]
      
    • Volume: Use at least 10-15 mL solvent per gram of crude material.[2]

  • Acid Wash:

    • Transfer to a separatory funnel.[4]

    • Wash with 1M HCl (3 x 10 mL per gram of crude).[1]

    • Observation: The butylamine converts to the hydrochloride salt and partitions into the aqueous phase.

  • Neutralization (Critical for Anthraquinones):

    • The anthraquinone may partially protonate if the acid is too strong. Wash the organic layer once with saturated Sodium Bicarbonate (

      
      )  to ensure the product is in its neutral, free-base form.[1]
      
  • Drying:

    • Wash with Brine (saturated NaCl) to remove residual water.[1]

    • Dry over Anhydrous Sodium Sulfate (

      
      ) .[1]
      
    • Filter and concentrate in vacuo.

Q: Why not use stronger acid like 6M HCl? A: Strong acids can protonate the carbonyl oxygens or the amino group of the anthraquinone, potentially pulling your product into the aqueous layer or causing it to precipitate at the interface as a gum. Stick to 0.5M – 1M HCl.

Module 2: The "Visual" Method (Copper Sulfate Complexation)

Best for: Small scale reactions or when you lack pH indicators.[1] Visual confirmation of removal.

The Science: Aliphatic amines like butylamine form stable, water-soluble coordination complexes with Copper(II) ions, typically turning the solution a deep blue/purple.[1][2] Anthraquinones are generally too sterically hindered or electron-deficient to coordinate effectively.[2]

Protocol:

  • Dissolve crude mixture in DCM or Ethyl Acetate.[2]

  • Wash with 10% aqueous Copper(II) Sulfate (

    
    )  solution.[1]
    
  • Monitor: The aqueous layer will turn bright royal blue/purple as it pulls out the butylamine.

  • Repeat: Continue washing until the aqueous layer remains pale blue (the color of the stock solution).

  • Rinse with water and brine, then dry.[1][2]

Module 3: Solid-Phase Scavenging (Resin)

Best for: High-value compounds (mg scale), acid-sensitive substrates, or parallel synthesis.[1][2]

The Science: Polymer-supported electrophiles react covalently with the nucleophilic butylamine, permanently tethering it to the solid bead.[2] The product is then isolated by simple filtration.

Recommended Resins:

  • Isocyanate Resins (e.g., Polystyrene-methylisocyanate): Reacts to form a urea.[1][2]

  • Sulfonic Acid Resins (e.g., Amberlyst 15): Acts as a solid-phase acid trap (ionic binding).[1][2]

Protocol:

  • Dissolve crude (1 mmol) in anhydrous DCM (5-10 mL).

  • Add Isocyanate Resin (2–3 equivalents relative to expected excess butylamine).[1]

  • Agitate (do not stir with a magnetic bar as it grinds the beads) for 2–4 hours at room temperature.

  • Filter through a fritted funnel or cotton plug.

  • Rinse the resin with DCM. The filtrate contains the purified anthraquinone.

Troubleshooting Matrix

Symptom Probable Cause Corrective Action
Emulsion forms during extraction Anthraquinones can act as surfactants; densities of phases are too similar.[2]1. Add solid NaCl to the sep funnel to increase aqueous density.2. Filter the entire emulsion through a pad of Celite .3. Try Chloroform instead of DCM (higher density).[1]
Product precipitates during acid wash Product is forming an insoluble hydrochloride salt at the interface.1. Add a small amount of Methanol to the organic layer to increase solubility.2. Switch to the Copper Sulfate method (Module 2).[1]
Tailing on TLC/Column Residual butylamine is dragging the product.1. Pre-wash the TLC plate/Column with 1% Triethylamine (TEA) in solvent (counter-intuitive, but saturates active sites).2.[1] Better: Use 1% Acetic Acid in the eluent to protonate residual amine so it stays at the baseline.
Low Yield Product is trapped in the aqueous acid layer.Re-extract the aqueous acidic layer with DCM. If the product is there, your acid was too strong.[2][3] Combine organics and wash with bicarbonate.

Visual Workflow & Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Anthraquinone + Butylamine) SensitivityCheck Is the Product Acid-Sensitive? Start->SensitivityCheck AcidWash Method A: Acid Extraction (1M HCl Wash) SensitivityCheck->AcidWash No (Stable) Scavenger Method B: Solid Phase Scavenging (Isocyanate Resin) SensitivityCheck->Scavenger Yes (Labile) CuWash Method C: Copper Sulfate Wash (Visual Confirmation) SensitivityCheck->CuWash Yes (Alternative) Emulsion Check: Emulsion Formed? AcidWash->Emulsion Waste Aqueous Waste (Butylammonium Chloride) AcidWash->Waste Removes Amine Final Pure Anthraquinone (Organic Layer) Scavenger->Final Filter Resin CuWash->Final Celite Filter through Celite Add Brine Emulsion->Celite Yes Emulsion->Final No Celite->Final

Figure 1: Decision logic for selecting the optimal purification pathway based on product stability and physical behavior.[1]

References

  • Not Voodoo (University of Rochester). (2026).[1] Workup for Removing Amines: Copper Sulfate and Acid Washes. Retrieved from [Link]

  • PubChem. (2025). Butylamine Compound Summary: pKa and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Bordwell, F.G. (2017).[1][2] Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link][1]

Sources

Technical Support Center: Enhancing the Light Fastness of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anthraquinone dyes are highly valued in the textile and materials science industries for their structural integrity, brilliant shades, and generally good stability.[1][2] However, like all organic chromophores, they are susceptible to photodegradation, leading to undesirable fading or color shifts upon exposure to light. This guide serves as a dedicated technical resource for researchers, scientists, and professionals encountering challenges with the light fastness of anthraquinone-based systems. Here, we address common problems through a troubleshooting Q&A format, explain the underlying photochemical mechanisms, and provide validated experimental protocols to improve the stability and longevity of your dyed materials.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Photodegradation

This section covers the core principles governing the light-induced fading of anthraquinone dyes.

Q1: What is "light fastness" and how is it measured?

A: Light fastness is the measure of a dyed material's resistance to fading or changing color when exposed to a light source.[3] It is a critical performance metric for textiles, coatings, and plastics. Standardized testing is performed using calibrated xenon arc lamps that simulate the spectral distribution of natural daylight.[4][5]

Two globally recognized standards are predominantly used:

  • ISO 105-B02: This international standard exposes a textile specimen to artificial light under controlled conditions alongside a set of blue wool references.[6][7] These references are eight strips of wool dyed with blue dyes of progressively higher light fastness, rated on a scale from 1 (very low fastness) to 8 (very high fastness).[6][7] The specimen's fastness is rated by comparing its degree of fading to that of the blue wool standards.[5][6]

  • AATCC Test Method 16.3: Developed by the American Association of Textile Chemists and Colorists, this method also uses a xenon-arc lamp to assess colorfastness.[8][9] Results are often evaluated by comparing the color change of the exposed specimen against an unexposed sample using a standardized Gray Scale for Color Change or by measuring AATCC Fading Units (AFUs).[5][10]

Q2: Why do anthraquinone dyes fade? What is the basic mechanism?

A: The photodegradation of anthraquinone dyes is a complex process initiated when the dye molecule absorbs photons of light (particularly UV radiation). This absorption excites the molecule's electrons from a stable ground state to a higher energy "excited state."[3] From this unstable state, several degradation pathways can occur:

  • Photoreduction: The excited dye molecule can abstract hydrogen atoms from its surroundings (e.g., the polymer substrate or moisture), leading to a reduced, often colorless, "leuco" form. This process can sometimes be reversible in the absence of oxygen.

  • Photooxidation: The excited dye can react with oxygen, generating highly reactive species like singlet oxygen or free radicals. These aggressive species then attack the dye's chromophore—the part of the molecule responsible for its color—cleaving chemical bonds and causing irreversible fading.

  • Substrate-Mediated Degradation: The nature of the fiber or polymer matrix plays a crucial role. The substrate can either accelerate fading by providing reactants (like hydrogen atoms) or offer some protection.

The specific pathway depends on the dye's chemical structure, the substrate it's on, and environmental factors like humidity and atmospheric oxygen.

Q3: Does the chemical structure of an anthraquinone dye affect its light fastness?

A: Absolutely. The light fastness of anthraquinone dyes is intrinsically linked to their molecular structure.[11][12] While the core anthraquinone structure is relatively stable, the type and position of substituent groups (like amino or hydroxyl groups) that are added to create specific colors are critical.[2]

  • Electron-donating groups (e.g., -NH2, -OH) are essential for color but can also be points of photochemical attack.

  • Electron-withdrawing groups can sometimes enhance stability.

  • Bulky or sterically hindering groups can protect vulnerable parts of the molecule from attack.

  • Studies have shown that derivatives like 1,8-dihydroxyanthraquinone exhibit excellent photostability.[13][14] In general, anthraquinone structures are known to have better light fastness compared to many azo-based dyes.[12][15]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q4: My light-colored blue and red anthraquinone-dyed fabrics are fading much faster than the deep-colored ones. Why?

A: This is a well-documented phenomenon related to dye aggregation.

  • Causality: At lower concentrations (typical for light shades), dye molecules are dispersed on the fiber as individual molecules or very small aggregates.[15] This high surface-area-to-volume ratio exposes a greater proportion of the dye molecules to light, air, and moisture, accelerating their degradation.[11][15] In contrast, at higher concentrations (deep shades), dye molecules form larger aggregates. Molecules in the interior of these aggregates are shielded from light by the surrounding molecules, leading to a slower overall fading rate.[11]

  • Solution: While you cannot change this fundamental principle, you can mitigate it by selecting the most light-stable dye structures for pale shades. For critical applications, incorporating a UV absorber into the dyeing process or as a post-treatment can be highly effective.

Q5: I've noticed a significant drop in light fastness after applying a cationic softener. What is happening?

A: The application of certain finishing agents, particularly cationic softeners or some types of fixatives, can negatively impact light fastness.[3]

  • Causality: The precise mechanism can vary, but it is often proposed that the cationic agent interacts with the anionic dye molecule, potentially altering its electronic state and making it more susceptible to photochemical reactions. Furthermore, some additives may themselves degrade under UV light, producing radicals that can attack the dye.

  • Troubleshooting Steps:

    • Isolate the Variable: Prepare three samples: (1) Dyed only, (2) Dyed and treated with the softener, (3) Dyed and treated with a different, non-ionic or weakly cationic softener.

    • Test: Perform a comparative light fastness test (e.g., ISO 105-B02) on all three samples.

    • Analyze: If sample (2) shows significantly poorer fastness than (1) and (3), the softener is the culprit.

    • Action: Screen alternative softeners for their impact on light fastness before finalizing your process. Always request technical data sheets from chemical suppliers that specify the light fastness performance of their auxiliaries.

Q6: How can I improve the light fastness of my dye system? I've heard about UV absorbers and HALS. What's the difference?

A: Incorporating light stabilizers is a highly effective strategy. The two primary types, UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS), work via different but complementary mechanisms.[16][17][18] For optimal protection, they are often used together in a synergistic blend.[17][18][19]

  • UV Absorbers (UVAs): These compounds function by competitively absorbing damaging UV radiation and dissipating it as harmless thermal energy.[16][17] They act as a sacrificial shield, preventing the UV light from reaching the dye molecule in the first place. Their effectiveness is dependent on their concentration and the thickness of the material (governed by the Beer-Lambert Law).[19][20]

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation.[19][20] Instead, they are radical scavengers. They work by interrupting the photo-oxidative degradation cycle. When UV light creates free radicals that would normally attack the dye, HALS trap these radicals, forming stable compounds and preventing further damage.[16][17] A key advantage of HALS is that they are regenerative in their scavenging cycle, allowing them to provide extremely long-term protection even at low concentrations.[16][19]

The diagram below illustrates their distinct mechanisms of action.

G cluster_0 Mechanism of UV Absorber (UVA) cluster_1 Mechanism of HALS UVA UV Absorber Heat Harmless Heat UVA->Heat Dissipates Energy As Dye_UVA Dye Molecule UVR_in_UVA UV Radiation UVR_in_UVA->UVA Absorbed UVR_in_UVA->Dye_UVA Blocked HALS HALS Stable Stable Product HALS->Stable Forms Dye_HALS Dye Molecule Radical Free Radical (from photo-oxidation) Dye_HALS->Radical Generates Radical->HALS Trapped by Radical->Dye_HALS Attack Prevented UVR_in_HALS UV Radiation UVR_in_HALS->Dye_HALS

Caption: Distinct protection mechanisms of UVAs and HALS.

Q7: My dyed substrate is showing poor light fastness, but the dye itself has a high rating. Could the substrate be the problem?

A: Yes, the substrate (fiber, polymer, etc.) is an active participant in the photodegradation process. Light fastness is a property of the dye-substrate system, not just the dye alone.[21]

  • Causality: Different fibers have different chemical compositions and physical structures. For example, natural fibers like cotton and wool contain chemical groups that can be more easily oxidized or can provide hydrogen atoms that facilitate the photoreduction of the dye. Synthetic polymers can also contain residual catalysts or impurities from their manufacturing that may accelerate dye fading. The physical porosity and surface characteristics of the fiber also influence how dye molecules aggregate and how much oxygen and moisture can access them.

  • Troubleshooting Steps:

    • Benchmark: Dye the same anthraquinone dye on several different substrates for which you have data (e.g., polyester, nylon, cotton).

    • Standardize: Ensure all dyeing parameters (concentration, temperature, pH) are as identical as possible across substrates.

    • Test: Evaluate the light fastness of all samples using a standardized method (e.g., ISO 105-B02).

    • Analyze: A significant variation in the light fastness rating across different substrates confirms that a dye-substrate interaction is a key factor in your observed problem. This information is crucial for selecting the right dye for a specific material application.

Part 3: Experimental Protocols & Data

This section provides a detailed workflow for evaluating light fastness enhancers and presents sample data in a structured format.

Protocol 1: Evaluating the Efficacy of a Light Stabilizer Package

This protocol details the steps to quantify the improvement in light fastness when using a UV absorber and HALS package.

Objective: To determine the change in light fastness rating (ISO 105-B02) of an anthraquinone-dyed textile after treatment with a light stabilizer.

Materials & Equipment:

  • Textile substrate (e.g., 100% cotton fabric)

  • Anthraquinone dye (e.g., C.I. Reactive Blue 19)

  • Light stabilizer package (a commercial blend of UVA and HALS)

  • Standard laboratory dyeing equipment

  • Xenon arc weather-ometer (compliant with ISO 105-B02)[4][22]

  • ISO 105-B01 Blue Wool Standards (Refs 1-8)[7]

  • ISO 105-A02 Grey Scale for Assessing Change in Colour[6]

  • Sample mounting cards[6][7]

Workflow Diagram:

Caption: Experimental workflow for testing a light stabilizer.

Procedure:

  • Preparation: Scour and bleach the cotton fabric to ensure it is clean and absorbent.

  • Dyeing: Prepare two identical batches of fabric. Dye both batches with 1% on weight of fabric (owf) C.I. Reactive Blue 19 according to the dye manufacturer's recommended procedure.

  • Post-Treatment:

    • Batch A (Control): After dyeing and rinsing, proceed directly to drying.

    • Batch B (Treatment): Apply the light stabilizer package (e.g., 2% owf) via a pad-dry-cure method as recommended by the chemical supplier.

  • Mounting: Cut specimens from both batches. Mount them on testing cards, partially masking each specimen to leave an unexposed area for comparison. Mount the Blue Wool standards (e.g., 3, 4, 5, 6) on the same card.

  • Exposure: Place the cards in the xenon arc tester. Expose according to ISO 105-B02, Method 3, until the contrast between the exposed and unexposed parts of Blue Wool standard 5 equals Grade 4 on the Grey Scale.

  • Assessment: Remove the samples and assess the color change of both the Control and Treatment specimens against the unexposed portions using the Grey Scale for Assessing Change in Colour. Compare the degree of fading to the fading of the Blue Wool standards to assign a final light fastness rating.

Data Presentation: Sample Results

The results of such an experiment can be summarized in a clear, comparative table.

Sample IDDye SystemTreatmentLight Fastness Rating (ISO 105-B02)
CTRL-011% C.I. Reactive Blue 19None (Control)4
TRMT-011% C.I. Reactive Blue 192% UVA/HALS Package5-6
Improvement +1.5 Grades

References

  • ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester. (2025, November 10). GESTER Instruments. Available at: [Link]

  • ISO 105-B02 | Q-Lab. Q-Lab Corporation. Available at: [Link]

  • Chromaticity Colorfastness to Xenon Arc AATCC TM16.3. Arcwear. Available at: [Link]

  • AATCC 16.3 Colorfastness to Light Test Method: A Guide. (2025, March 13). QIMA Blog. Available at: [Link]

  • INTERNATIONAL STANDARD ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. (2014, September 1). International Organization for Standardization. Available at: [Link]

  • AATCC 16.3 Colorfastness To Light Test. Micom Laboratories. Available at: [Link]

  • Factors Affecting The Light Fastness Of Reactive Dyed Fabrics. (2018, October 15). Sinoever. Available at: [Link]

  • EN ISO 105-B02:2014. (2014, June 14). European Committee for Standardization. Available at: [Link]

  • Colorfastness to Light ACT Voluntary Performance Guidelines. (2025, February). Association for Contract Textiles. Available at: [Link]

  • Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. (2020, December 23). PubMed. Available at: [Link]

  • TM016.3- Test Method for Colorfastness to Light: Xenon-Arc. AATCC. Available at: [Link]

  • Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. (2020, November 23). RSC Publishing. Available at: [Link]

  • UV Absorbers Used for Coatings. Brenntag. Available at: [Link]

  • Anthraquinone dye | Synthesis, Applications, Properties. Britannica. Available at: [Link]

  • Anthraquinone dyes. Wikipedia. Available at: [Link]

  • Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19. (2014). SciELO South Africa. Available at: [Link]

  • Light Stabilizers and UV Absorbers. Tintoll. Available at: [Link]

  • Effect of Reactive Dyes Structure on Light Fastness. (2015). International Journal of Engineering Research & Technology. Available at: [Link]

  • Introduction of Light Stabilizers Additives. Baoxu Chemical. Available at: [Link]

  • Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics. (2025, July 15). LinkedIn. Available at: [Link]

  • Tips | How to improve the color light fastness of textiles? (2022, April 21). Yesion. Available at: [Link]

  • Photocatalytic Degradation of an Anthraquinone Dye on Immobilized TiO2 Nanoparticles. (2015). ResearchGate. Available at: [Link]

  • Testing color fastness on textiles according to ISO 105-B02. Rycobel. Available at: [Link]

  • Anthraquinone dye. (2022, April 27). MFA Cameo. Available at: [Link]

  • The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate). (2025, August 7). ResearchGate. Available at: [Link]

  • Factors Affecting Light Fastness of Dyes and Improvement Methods. (2025, March 18). LinkedIn. Available at: [Link]

  • Light Stabilization Toolbox. (2010, March 1). PCI Magazine. Available at: [Link]

  • Proper Selection of Light Stabilizers Crucial to Long-Term Performance. (2021, February 15). CoatingsTech. Available at: [Link]

  • How to improve the color fastness of textiles to light? (2023). Infocomm. Available at: [Link]

  • Degradation of anthraquinone dyes from effluents. White Rose Research Online. Available at: [Link]

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Validation & Comparative

The Principle of Dichroism: From Molecular Alignment to Optical Anisotropy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Dichroic Ratios of 1-(Butylamino)anthraquinone and Azo Dyes

For researchers and professionals in materials science and drug development, understanding the anisotropic optical properties of chromophores is paramount. Dichroism, the differential absorption of polarized light, is a key characteristic that dictates the performance of materials in applications ranging from liquid crystal displays (LCDs) to polarizing films and analytical probes. This guide provides a detailed comparison of the dichroic properties of two significant classes of dyes: anthraquinones, represented by 1-(butylamino)anthraquinone, and the versatile azo dyes.

Dichroism originates from the preferential alignment of anisotropic molecules within a host matrix, such as a stretched polymer film or a liquid crystal. When these guest molecules are oriented, their ability to absorb light depends on the polarization of the incident light relative to their molecular axes.

The performance of a dichroic material is quantified by its Dichroic Ratio (R) , the ratio of the absorbance of light polarized parallel (A∥) to the alignment direction to the absorbance of light polarized perpendicular (A⊥) to it.[1][2] A higher dichroic ratio signifies a greater degree of molecular alignment and optical anisotropy, which is critical for applications requiring high contrast. This ratio is directly related to the Order Parameter (S) , which provides a more fundamental measure of the alignment of the dye molecules, ranging from 0 (random) to 1 (perfectly aligned).[2][3]

A Tale of Two Dyes: Structural and Electronic Foundations

The dichroic behavior of a dye is intrinsically linked to its molecular structure, specifically its shape, rigidity, and the orientation of its electronic transition dipole moment (TDM). The TDM is a vector that represents the direction of electron displacement during light absorption.[4] For maximum positive dichroism, the TDM should be perfectly aligned with the long molecular axis of the dye.[5]

1-(Butylamino)anthraquinone: Stability Meets Structural Challenge

Anthraquinone dyes are built upon a rigid, planar tricyclic aromatic core. This inherent rigidity is advantageous for alignment within a host matrix. Their primary strength lies in their exceptional stability and lightfastness, making them more durable than many azo dyes.[4][5]

However, a significant challenge with many anthraquinone derivatives is that their visible-light TDM is often not perfectly aligned with the long molecular axis.[4][6] This misalignment, denoted by the angle β, can inherently limit the maximum achievable dichroic ratio, even with perfect molecular orientation.[4][6] The addition of a butylamino group to the 1-position, as in 1-(butylamino)anthraquinone, extends the molecular shape and can influence the electronic properties, but the fundamental orientation of the TDM within the core anthraquinone structure remains a dominant factor. While research has pushed the boundaries, with some novel anthraquinone dyes achieving dichroic ratios as high as 13.26, they often exhibit lower dichroism compared to the best-performing azo dyes.[4]

Azo Dyes: The High-Performance Standard

Azo dyes, characterized by the –N=N– functional group linking two aromatic rings, are the workhorses of the dichroic dye world.[7] Their structure, particularly in the more stable trans configuration, is typically linear and elongated.[7][8] This high aspect ratio is ideal for achieving a high degree of alignment in a host.

Crucially, the primary TDM of many azo dyes is well-aligned with their long molecular axis.[3] This favorable alignment, combined with their linear shape, allows them to achieve very high dichroic ratios, with values reported to be as high as 60 in some photo-aligned systems.[9][10] The primary drawback of azo dyes is their comparatively lower photochemical stability, which can be a limiting factor in long-lifetime device applications.[5]

Experimental Protocol: Quantifying Dichroism

The determination of the dichroic ratio is a standard procedure in materials characterization, involving sample preparation, molecular alignment, and polarization spectroscopy.

Step-by-Step Methodology
  • Guest-Host System Preparation: The dye (guest) is dissolved at a low concentration (typically <1% by weight) in a solution of the host material. For this guide, we consider polyvinyl alcohol (PVA) as the host polymer. The solution is cast onto a clean, flat substrate (e.g., a glass slide) and the solvent is allowed to evaporate slowly to form a uniform, thin film.

  • Uniaxial Alignment: The cast PVA film is carefully peeled from the substrate and uniaxially stretched. This is typically done at an elevated temperature (e.g., 50°C) in a boric acid solution, which helps to plasticize the film and lock in the alignment upon cooling.[2] The stretching process orients the long polymer chains, and through host-guest interactions, the embedded dye molecules align along the stretching direction.

  • Spectroscopic Measurement: The aligned film is placed in the sample holder of a UV-Vis spectrophotometer equipped with a linear polarizer (e.g., a Glan-Thompson prism) in the light path.

  • Data Acquisition:

    • The stretching direction of the film is aligned parallel to the polarization axis of the polarizer. The absorbance spectrum (A∥) is recorded at the dye's wavelength of maximum absorption (λ_max).

    • The film is then rotated by 90 degrees so that its stretching direction is perpendicular to the polarization axis. The absorbance spectrum (A⊥) is recorded at the same λ_max.

  • Calculation and Analysis:

    • The Dichroic Ratio (R) is calculated using the formula:

      • R = A∥ / A⊥[1][2]

    • The Order Parameter (S) is subsequently calculated to quantify the degree of alignment:

      • S = (R - 1) / (R + 2)[2][3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_align Alignment cluster_measure Measurement cluster_calc Calculation Dye Dye (Guest) Solution Casting Solution Dye->Solution Host PVA (Host) Host->Solution Film Cast PVA Film Solution->Film Stretch Uniaxial Stretching Film->Stretch AlignedFilm Aligned Guest-Host Film Stretch->AlignedFilm Spectro UV-Vis Spectrophotometer + Polarizer AlignedFilm->Spectro A_para Measure A∥ (Parallel) Spectro->A_para A_perp Measure A⊥ (Perpendicular) Spectro->A_perp Calc_R Calculate Dichroic Ratio R = A∥ / A⊥ A_para->Calc_R A_perp->Calc_R Calc_S Calculate Order Parameter S = (R-1) / (R+2) Calc_R->Calc_S

Caption: Workflow for the experimental determination of the dichroic ratio.

Head-to-Head Comparison: Performance and Properties

The choice between an anthraquinone and an azo dye often involves a trade-off between optical performance and long-term stability.

Feature1-(Butylamino)anthraquinoneAzo Dyes
Typical Dichroic Ratio Moderate (e.g., < 15)[4]High to Very High (e.g., > 20, up to 60)[9][10]
Molecular Shape Planar, rigid, but less elongatedHighly linear and elongated (trans isomer)[7][8]
TDM Alignment Often misaligned with the long molecular axis[4][6]Generally well-aligned with the long axis[3]
Photochemical Stability High (Excellent lightfastness)[4][5]Moderate to Low (Prone to photo-degradation)[5]
Primary Advantage Durability and ReliabilitySuperior Optical Performance (High Contrast)
Primary Limitation Lower contrast ratioLower long-term stability
The Interplay of Molecular Alignment and TDM

The final observed dichroism depends on two key alignment factors: the orientation of the dye molecule itself within the host (governed by its shape) and the orientation of the TDM within the molecule.

G Relationship between Molecular Alignment and Dichroism cluster_dyes Aligned Dye Molecules in Host start Unpolarized Light polarizer Vertical Polarizer start->polarizer A Molecule A (TDM aligned with axis) polarizer->A Vertically Polarized Light B Molecule B (TDM misaligned) polarizer->B Abs_A Strong Absorption (High A∥) A->Abs_A Abs_B Weaker Absorption (Lower A∥) B->Abs_B

Caption: Ideal TDM alignment (A, typical for azo dyes) leads to stronger absorption of parallel polarized light than misaligned TDMs (B, a challenge for some anthraquinones).

Conclusion and Future Outlook

The comparison between 1-(butylamino)anthraquinone and azo dyes highlights a fundamental engineering trade-off in materials science. Azo dyes remain the benchmark for applications demanding the highest possible dichroic ratios and contrast, such as high-performance displays. Their linear structure and well-aligned transition dipole moments are nearly ideal for generating optical anisotropy.

Conversely, anthraquinone dyes like 1-(butylamino)anthraquinone offer superior durability, a critical requirement for applications where longevity and resistance to photodegradation are non-negotiable. While they have historically exhibited lower dichroic ratios, the field is dynamic. Significant research efforts are focused on the rational design of new anthraquinone derivatives with substituents that can both elongate the molecular structure and, more importantly, favorably alter the orientation of the transition dipole moment to be more parallel with the long molecular axis.[4] Success in this area could bridge the performance gap, leading to a new class of dyes that offers both exceptional stability and high optical contrast.

References

  • Chigrinov, V. G., Kozenkov, V. M., & Kwok, H. S. (2008). Photoaligning: from basics to industrial applications. SID Symposium Digest of Technical Papers, 39(1), 1082-1085.
  • Gao, C., et al. (2022).
  • Jánossy, I., & Kósa, T. (1992). Influence of anthraquinone dyes on optical reorientation of nematic liquid crystals. Optics letters, 17(17), 1183-1185.
  • Jelly, C. R., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications. The Journal of Physical Chemistry C, 120(21), 11628-11639.
  • Jelly, C. R., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(21), 11628-11639. [Link]

  • Park, S. Y., et al. (2001). Azo Dye Materials for the Alignment of Liquid Crystal. SID Symposium Digest of Technical Papers, 32(1), 746-749.
  • Chigrinov, V. G., et al. (2002). Synthesis and properties of azo dye aligning layers for liquid crystal cells. Liquid Crystals, 29(10), 1321-1327. [Link]

  • Parri, O. L., & Yeates, S. G. (2016). Dyes as guests in ordered systems: current understanding and future directions.
  • Jelly, C. R., et al. (2016). Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs. Physical Chemistry Chemical Physics, 18(22), 14814-14824. [Link]

  • Gerasimova, Y. A., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules, 26(11), 3141.
  • Nafie, L. A. (2004). Dual source fourier transform polarization modulation spectroscopy: an improved method for the measurement of circular and linear dichroism. Applied spectroscopy, 58(6), 637-645. [Link]

  • Spectroscopy Online. (2012). Polarization Measurement of Film Using Single-Reflection FT-IR–ATR. [Link]

  • Wikipedia. (n.d.). Azo dye. [Link]

  • Lin, T. H., et al. (2010). Binary liquid crystal alignments based on photoalignment in azo dye-doped liquid crystals and their application. Applied Physics Letters, 96(5), 051113. [Link]

  • ResearchGate. (n.d.). Structures of the dyes studied in this work. [Link]

  • White, D. L., & Taylor, G. N. (1974). The dichroic ratio of pleochroic dyes dissolved in nematic liquid crystals. Journal of Applied Physics, 45(11), 4718-4723. [Link]

  • Jaxel, J., et al. (2020). Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. Holzforschung, 74(2), 165-175.
  • Kim, H., et al. (2023).
  • Wang, K., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Photochemical & Photobiological Sciences, 22(7), 1675-1683.
  • Kiseleva, A. F., et al. (2013). Structure effect and orientation distribution of azo dyes on optical anisotropy of dyed PVA-films. Semiconductor Physics Quantum Electronics & Optoelectronics, 16(2), 177-182.
  • ResearchGate. (n.d.). Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. [Link]

  • Kumar, G. S. (1995).
  • Liu, P., et al. (2014). Ultra-Thin High-Dichroic-Ratio Polarizer Generated by Photoalignment. SID Symposium Digest of Technical Papers, 45(1), 104-106.
  • Natansohn, A., et al. (1994). Azo Polymers for Reversible Optical Storage. 4. Cooperative Motion of Rigid Groups in Semicrystalline Polymers. DTIC.
  • Liu, P., et al. (2023). Measurement of azo dye film with large photo-induced birefringence and complex refractive index. Journal of Applied Physics, 133(17), 173103. [Link]

  • Pitz, G. A., et al. (2011). Polarization spectroscopy and magnetically-induced dichroism of the potassium D 2 lines. Optics express, 19(11), 10737-10747.
  • BOKU. (n.d.). Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. [Link]

  • ResearchGate. (n.d.). Dichroic ratios by using different disperse dyes with different concentrations. [Link]

  • Ivashchenko, A. V. (1994). Dichroic Dyes for Liquid Crystal Displays. CRC Press.
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  • Sutherland, J. C. (2011).
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Technical Guide: 1H NMR Characterization of 1-(Butylamino)anthraquinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the structural characterization of 1-(Butylamino)anthraquinone (1-BAQ) using Proton Nuclear Magnetic Resonance (


H NMR). Unlike generic spectral databases, this document focuses on the comparative analysis  of 1-BAQ against its parent compound (Anthraquinone) and its primary precursor (1-Aminoanthraquinone).

Key Application: 1-BAQ serves as a critical chromophore in liquid crystal displays (LCDs), solvent dyes (Solvent Red 111 analogues), and as a scaffold in antitumor drug discovery. Its purity and structural integrity are defined by the stability of the intramolecular hydrogen bond (IHB), which is the focal point of this NMR characterization.

Structural Context & Comparative Logic

To validate the structure of 1-BAQ, one must observe specific symmetry-breaking events and chemical shift perturbations relative to its alternatives.

The Comparative Triad
CompoundStructure DescriptionKey NMR Feature (Diagnostic)
Anthraquinone (AQ)

Symmetry. Unsubstituted.
Symmetric Aromatic Signals: Two sets of AA'BB' multiplets centered at ~8.3 and ~7.8 ppm. No aliphatic or NH signals.
1-Aminoanthraquinone (1-AAQ)

Symmetry (approx).[1] Primary Amine (-NH

).
Symmetry Breaking: Aromatic region splits into two distinct zones. NH

appears as a broad singlet (typically 7.0–8.0 ppm).
1-(Butylamino)anthraquinone (1-BAQ)

Symmetry. Secondary Amine (-NH-R).
Aliphatic Fingerprint & Deshielded NH: Presence of butyl chain signals. Crucially , the NH signal shifts downfield (9.5–11.0 ppm) and splits into a broad triplet due to coupling with the adjacent methylene.
Structural Visualization: The H-Bonding Network

The defining feature of 1-BAQ is the Intramolecular Hydrogen Bond (IHB) between the amine proton and the carbonyl oxygen at position 9. This forms a pseudo-six-membered ring, locking the conformation and significantly deshielding the NH proton.

G cluster_0 Resonance Assisted Hydrogen Bonding (RAHB) AQ_Core Anthraquinone Core (Aromatic) C9_O C9 Carbonyl (C=O) AQ_Core->C9_O Position 9 N1 N1 Amine (-NH-) AQ_Core->N1 Position 1 Butyl Butyl Chain (C4H9) N1->Butyl Alkyl Attachment H_Bond Intramolecular H-Bond N1->H_Bond Proton Donor H_Bond->C9_O Proton Acceptor

Figure 1: Structural logic of 1-(Butylamino)anthraquinone. The resonance-assisted hydrogen bond (RAHB) locks the proton, causing a significant downfield shift in NMR.

Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate integration of the slow-relaxing quinone protons, the following acquisition parameters are mandatory.

Sample Preparation[1][2][3][4]
  • Solvent: Chloroform-d (

    
    )  is the gold standard.
    
    • Why? DMSO-

      
       is a strong hydrogen bond acceptor and may compete with the intramolecular H-bond, causing the NH peak to broaden or shift unpredictably. 
      
      
      
      is non-polar and preserves the intramolecular IHB.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (e.g., residual catalyst metals) that broaden lines.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero Go).

  • Relaxation Delay (D1): Wait time

    
     5 seconds. 
    
    • Scientific Logic:[2][3][4][5] Quaternary carbons and isolated aromatic protons in rigid anthraquinone systems have long longitudinal relaxation times (

      
      ). A short D1 (e.g., 1s) will saturate these signals, leading to inaccurate integration ratios (e.g., the aromatic integral will appear too low relative to the butyl chain).
      
  • Scans (NS): 16–32 scans are sufficient for this concentration.

Results & Discussion: Comparative Analysis

Region A: The "Fingerprint" (Aromatic Zone, 7.0 – 8.3 ppm)

In the parent Anthraquinone , this region is highly symmetric. In 1-BAQ , the substitution at Position 1 breaks the symmetry of the substituted ring (Ring A), while the unsubstituted ring (Ring C) remains relatively unperturbed.

  • Ring C (Unsubstituted): Appears as two multiplets at ~8.2 ppm (H5, H8) and ~7.7 ppm (H6, H7). They resemble the parent anthraquinone signals.

  • Ring A (Substituted): The protons at C2, C3, and C4 shift significantly.

    • H2 (Ortho to amine): Shielded (shifted upfield) due to the electron-donating nature of the nitrogen lone pair.

    • H4 (Para to amine): Shielded, often appearing as a doublet or doublet-of-doublets.

    • H3 (Meta to amine): Appears as a triplet/multiplet between H2 and H4.

Region B: The "Anchor" (Amine Proton, 9.5 – 11.0 ppm)

This is the critical purity check .

  • Signal: Broad Triplet (

    
    ).
    
  • Shift: 9.7 – 10.8 ppm (highly deshielded).

  • Mechanism: The proton is "deshielded" because the electron density is pulled away by the hydrogen bond to the carbonyl oxygen.

  • Differentiation:

    • If the signal is a singlet at ~7.5 ppm

      
       Likely 1-Aminoanthraquinone  (Precursor).
      
    • If the signal is absent

      
       Likely Anthraquinone  (Starting material) or deprotonation.
      
    • If the signal is a triplet at ~9.7+ ppm

      
       Confirms 1-(Butylamino)anthraquinone .
      
Region C: The "Tail" (Aliphatic Zone, 0.9 – 3.5 ppm)

Confirms the presence and integrity of the butyl chain.

  • 
    -CH
    
    
    
    (N-CH
    
    
    ):
    Quartet or Multiplet at ~3.3 – 3.4 ppm . This signal couples to both the NH (if visible) and the
    
    
    -CH
    
    
    .
  • 
    -CH
    
    
    
    :
    Multiplet at ~1.7 ppm .
  • 
    -CH
    
    
    
    :
    Multiplet at ~1.5 ppm .
  • 
    -CH
    
    
    
    :
    Triplet at ~1.0 ppm .
Summary Data Table
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation
NH (Amine)9.70 – 10.80 Broad Triplet1HDiagnostic of secondary amine + IHB .
Ar-H (Ring C)8.10 – 8.30Multiplet2HH5, H8 (Pseudo-symmetric).
Ar-H (Ring C)7.60 – 7.80Multiplet2HH6, H7 (Pseudo-symmetric).
Ar-H (Ring A)7.40 – 7.60Multiplet/Triplet1HH3 (Meta to N).
Ar-H (Ring A)7.10 – 7.30Doublet1HH4 (Para to N).
Ar-H (Ring A)6.90 – 7.10Doublet1HH2 (Ortho to N, shielded).

-CH

3.25 – 3.40 Quartet/Multiplet2HAttached to Nitrogen.

-CH

1.65 – 1.80Quintet/Multiplet2HAlkyl chain middle.

-CH

1.40 – 1.55Sextet/Multiplet2HAlkyl chain middle.

-CH

0.95 – 1.05 Triplet3HTerminal Methyl.

Troubleshooting & Validation Workflow

Use the following logic flow to interpret your spectrum and troubleshoot common issues.

Workflow Start Acquire 1H NMR (CDCl3) Check_Aliphatic Check 0.9 - 3.5 ppm Are butyl signals present? Start->Check_Aliphatic No_Butyl Compound is Anthraquinone or 1-AAQ Check_Aliphatic->No_Butyl No Yes_Butyl Check 9.5 - 11.0 ppm Is there a broad triplet? Check_Aliphatic->Yes_Butyl Yes No_NH Check 7.0 - 8.0 ppm Is there a broad singlet? Yes_Butyl->No_NH No NH_Triplet CONFIRMED: 1-(Butylamino)anthraquinone Yes_Butyl->NH_Triplet Yes (Deshielded) Singlet_Found Likely 1-Aminoanthraquinone (Butyl signals may be impurity) No_NH->Singlet_Found Yes No_Signal Proton Exchange? Sample too dilute? Check Solvent (Wet CDCl3?) No_NH->No_Signal No

Figure 2: Diagnostic workflow for validating 1-(Butylamino)anthraquinone synthesis.

References

  • PubChem. (2025).[6] 1-(Butylamino)anthraquinone Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Solvent Blue 35 (1,4-bis(butylamino)anthraquinone) Spectral Data. National Institute of Standards and Technology.[7] [Link]

  • Danielsen, K., et al. (1992).[8] NMR study of some anthraquinones from rhubarb. Magnetic Resonance in Chemistry. [Link]

  • Hansen, P. E. (2021).[2] A Spectroscopic Overview of Intramolecular Hydrogen Bonds. Molecules. [Link]

Sources

FTIR Spectral Analysis of 1-(Butylamino)anthraquinone: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Butylamino)anthraquinone (1-BAQ) represents a critical scaffold in the development of disperse dyes and anthracycline-based chemotherapeutics. Its structural uniqueness lies in the specific alkylation at the


-position (C1), which facilitates a strong intramolecular hydrogen bond (IMHB) between the secondary amine and the proximal carbonyl oxygen.

This guide provides a technical comparison of the FTIR spectral performance of 1-BAQ against its primary precursors and analogs: Anthraquinone (AQ) and 1-Aminoanthraquinone (1-AAQ) . For researchers, the "performance" of this analysis is defined by the diagnostic resolution —the ability of FTIR to unequivocally distinguish the butyl-substituted derivative from side products and starting materials based on specific vibrational shifts.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, one must understand the electronic environment. 1-BAQ features a donor-acceptor system where the butylamino group acts as an electron donor to the quinone system.

  • Intramolecular Hydrogen Bonding (IMHB): The hydrogen on the nitrogen atom forms a 6-membered ring with the C9 carbonyl oxygen. This weakens the N-H bond (lowering its force constant and wavenumber) and the C=O bond (red-shift).

  • Alkyl Chain Dynamics: The butyl group introduces

    
     C-H stretching modes absent in the aromatic core, serving as a quantitative marker for alkylation extent.
    
Visualization: Structural Logic & Spectral Shifts

The following diagram illustrates the causal link between the chemical structure and the observed spectral shifts.

G cluster_0 Chemical Structure cluster_1 Spectral Consequences (FTIR) Struct 1-(Butylamino) anthraquinone IMHB Intramolecular H-Bond (N-H...O=C) Struct->IMHB 1-position substitution Alkyl Butyl Chain (C4H9) Struct->Alkyl N-alkylation Shift_NH N-H Stretch Red Shift (Broadening) IMHB->Shift_NH Weakens N-H bond Shift_CO C=O Carbonyl Split (Free vs. H-bonded) IMHB->Shift_CO Weakens C=O bond New_CH Appearance of Aliphatic C-H Modes Alkyl->New_CH Adds sp3 carbons

Figure 1: Causal relationship between the 1-BAQ molecular structure and diagnostic FTIR spectral shifts.

Comparative Spectral Analysis

The following section compares 1-BAQ with its non-alkylated parent (1-AAQ) and the unsubstituted core (AQ). This comparison is vital for validating the success of N-alkylation reactions.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeAnthraquinone (AQ) 1-Aminoanthraquinone (1-AAQ) 1-(Butylamino)anthraquinone (1-BAQ) Diagnostic Note
Amine (N-H) Stretching (

)
Absent3440 & 3320 cm⁻¹ (Doublet, Primary)3250 – 3290 cm⁻¹ (Singlet, Secondary)1-BAQ shows a single band shifted lower due to alkylation and IMHB.
Alkyl (C-H) Stretching (

)
AbsentAbsent (only aromatic >3000)2960, 2930, 2870 cm⁻¹ Distinct triplet of peaks confirming the butyl chain.
Carbonyl (C=O) Stretching (

)
~1678 cm⁻¹ (Single, Sharp)~1670 & 1635 cm⁻¹ (Split)1665 & 1630 cm⁻¹ (Split)The H-bonded C=O in 1-BAQ appears at lower frequencies (~1630) than the free C=O.
Aromatic Ring Skeletal (

)
1590 cm⁻¹1590 – 1580 cm⁻¹1585 – 1575 cm⁻¹ Slight shifts due to electron donation from the butylamino group.
Detailed Analysis of Performance Differentiators
A. The N-H Stretching Region (3500–3100 cm⁻¹)
  • Alternative (1-AAQ): Exhibits two bands characteristic of a primary amine (

    
    ).
    
  • Product (1-BAQ): The conversion to a secondary amine removes one N-H bond. The remaining N-H is locked in a strong hydrogen bond. Performance Advantage: The disappearance of the high-frequency doublet and appearance of a single, broader band around 3250-3290 cm⁻¹ is the primary indicator of reaction completion (purity check).

B. The Aliphatic C-H Region (3000–2800 cm⁻¹)
  • Alternative (AQ & 1-AAQ): These spectra are "silent" below 3000 cm⁻¹, showing only weak aromatic C-H overtones.

  • Product (1-BAQ): Displays strong absorption bands corresponding to the methyl (

    
    ) and methylene (
    
    
    
    ) groups of the butyl chain.
    • 
      : Asymmetric 
      
      
      
      stretch.
    • 
      : Asymmetric 
      
      
      
      stretch.
    • 
      : Symmetric 
      
      
      
      stretch.
C. The Carbonyl Region (1700–1600 cm⁻¹)
  • Alternative (AQ): A single, symmetric environment for both C=O groups results in one dominant peak.

  • Product (1-BAQ): The symmetry is broken. The C9 carbonyl accepts a hydrogen bond, shifting it to ~1630 cm⁻¹. The C10 carbonyl remains relatively "free," appearing near 1665 cm⁻¹. Performance Advantage: This splitting confirms the regiochemistry of the substitution (1-position vs. 2-position). A 2-substituted isomer would not show such a dramatic split because the IMHB geometry is geometrically unfavorable.

Experimental Protocol for Validation

To achieve the resolution described above, the following protocol is recommended. This workflow ensures that atmospheric water vapor or sample concentration does not obscure the critical N-H and C=O regions.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for alkyl-anthraquinones to prevent moisture interference in the N-H region.

  • Crystal Selection: Diamond or ZnSe crystal (High refractive index required for aromatic compounds).

  • Background Collection: 32 scans in air (ambient temperature).

  • Sample Deposition:

    • Place ~2 mg of solid 1-BAQ on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for the C-H aliphatic region intensity).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Sufficient to resolve C=O splitting).

    • Scans: 64 scans (improves Signal-to-Noise ratio for weak overtone bands).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply baseline correction (rubberband method) and atmospheric suppression (CO2/H2O).

Workflow Diagram

Workflow Start Start: Crude Product Prep Sample Prep: Diamond ATR Crystal (High Pressure) Start->Prep Scan Acquisition: 4000-600 cm⁻¹ 64 Scans, 4 cm⁻¹ Res Prep->Scan Decision Check 3500-3100 cm⁻¹ Scan->Decision Result_Primary Doublet (3440/3320) = Unreacted 1-AAQ Decision->Result_Primary Doublet Found Result_Secondary Singlet (~3250) = 1-BAQ Confirmed Decision->Result_Secondary Singlet Found Check_Alkyl Check 3000-2800 cm⁻¹ (Butyl Chain Confirmation) Result_Secondary->Check_Alkyl Final Valid Structure Check_Alkyl->Final

Figure 2: Step-by-step decision tree for validating 1-BAQ synthesis using FTIR.

Functional Performance Implications

Why does this spectral data matter for drug development?

  • Solubility Prediction: The presence of the butyl chain (confirmed by C-H stretches) correlates directly with increased lipophilicity compared to 1-AAQ. This is critical for drug delivery systems where membrane permeability is required.

  • Stability Monitoring: The intensity of the H-bonded C=O peak (~1630 cm⁻¹) is a proxy for the stability of the molecule. Disruption of this band (e.g., in protic solvents or upon degradation) indicates a loss of the planar conformation required for DNA intercalation (a common mechanism for anthraquinone drugs).

References

  • Jaxel, J. et al. (2020). Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing. University of Vienna.[1] Available at: [Link]

  • PubChem. (2025).[2] 1-(Butylamino)anthraquinone | C18H17NO2.[2][3] National Library of Medicine. Available at: [Link]

  • Marković, et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects. DergiPark. Available at: [Link]

  • NIST. (2024). Anthraquinone Vibrational Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Comparative Mass Spectrometry Guide: 1-(Butylamino)anthraquinone Fragmentation & Structural Elucidation

[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(butylamino)anthraquinone , a critical scaffold in dye chemistry and antineoplastic drug development. Unlike standard spectral libraries that list peaks without context, this document dissects the mechanistic causality of fragmentation, specifically the role of intramolecular hydrogen bonding in directing the McLafferty-type rearrangement . We compare this performance against key alternatives: its structural isomer (2-butylamino) and its metabolic precursor (1-aminoanthraquinone), establishing a self-validating protocol for structural confirmation.[1]

Experimental Methodology

To ensure reproducibility, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended.

Protocol: High-Resolution EI-MS (Structural Elucidation)
  • Inlet System: Direct Insertion Probe (DIP) is preferred over GC to prevent thermal degradation prior to ionization.

  • Ionization Energy: 70 eV (Standard) vs. 20 eV (Low energy for molecular ion confirmation).[1]

  • Source Temperature: 200°C.

  • Scan Range: m/z 50–500.[1]

Protocol: ESI-MS/MS (Quantification & Bioanalysis)[1]
  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) to visualize the full fragmentation tree.

Mechanistic Deep Dive: 1-(Butylamino)anthraquinone

The fragmentation of 1-(butylamino)anthraquinone (m/z 279) is governed by the proximity of the amino group to the carbonyl oxygen at the C9 position.

The "Proximity Effect" & McLafferty Rearrangement

The defining feature of the 1-isomer is the intramolecular hydrogen bond between the N-H proton and the C9 carbonyl oxygen. Upon ionization, this pre-organized geometry facilitates a McLafferty-type rearrangement (specifically a

1
  • Molecular Ion (

    
    , m/z 279):  The radical cation forms.
    
  • Hydrogen Transfer: A

    
    -hydrogen from the butyl chain transfers to the carbonyl oxygen via a 6-membered transition state.
    
  • Alkene Elimination: The C-N bond cleaves, expelling neutral 1-butene (

    
    , 56 Da).[1]
    
  • Product Ion (m/z 223): This yields the stable 1-aminoanthraquinone radical cation.

This pathway is energetically favored over simple homolytic cleavage of the butyl group (which would yield m/z 222), making the m/z 223 peak a diagnostic marker for the 1-substituted isomer.

Visualization of Fragmentation Pathway[2]

FragmentationPathwayM_IonMolecular Ion (M+)m/z 279[C18H17NO2]+.TS6-MemberedTransition StateM_Ion->TSGamma-H TransferFrag_223Base Peak1-Aminoanthraquinonem/z 223[C14H9NO2]+.TS->Frag_223McLafferty-typeRearrangementNeutral_ButeneNeutral Loss:1-Butene (56 Da)TS->Neutral_ButeneFrag_195Loss of COm/z 195[C13H9NO]+.Frag_223->Frag_195Ring ContractionNeutral_CONeutral Loss:CO (28 Da)Frag_223->Neutral_COFrag_167Loss of 2nd COm/z 167[C12H9N]+.Frag_195->Frag_167Secondary CO Loss

Figure 1: Mechanistic pathway of 1-(butylamino)anthraquinone fragmentation showing the critical McLafferty rearrangement step.[1]

Comparative Analysis: Product vs. Alternatives

To validate the identity of 1-(butylamino)anthraquinone, one must compare it against its direct structural "competitors."

Comparison Table: 1-Isomer vs. 2-Isomer vs. Parent
Feature1-(Butylamino)anthraquinone (Product)2-(Butylamino)anthraquinone (Alternative 1)1-Aminoanthraquinone (Alternative 2)
Molecular Ion m/z 279 (Strong)m/z 279 (Moderate)m/z 223 (Base Peak)
Base Peak m/z 223 (Loss of Butene)m/z 236 (Loss of Propyl) or m/z 222m/z 223
Mechanism McLafferty Rearrangement (Facilitated by H-bond)Simple Cleavage (No H-bond facilitation)N/A (Parent structure)
Key Neutral Loss 56 Da (

)
43 Da (

) or 57 Da (

)
28 Da (CO)
Diagnostic Ratio High 223/279 ratioLow 223/279 ratio; High 236/279100% at 223
Analysis of Alternatives

Alternative 1: 2-(Butylamino)anthraquinone (Regioisomer) [1]

  • Performance: Lacks the intramolecular H-bond between the amine and the carbonyl.

  • Result: The McLafferty rearrangement is geometrically disfavored. Instead, fragmentation is dominated by simple homolytic cleavage of the alkyl chain. You will often see a loss of a propyl radical (

    
    ) to form a stabilized cation at m/z 236, or loss of the butyl radical (
    
    
    ) to m/z 222.[1]
  • Differentiation: The presence of a dominant m/z 223 peak is the "fingerprint" of the 1-isomer.

Alternative 2: 1-Aminoanthraquinone (Parent) [1]

  • Performance: This is the core scaffold.

  • Result: Its spectrum is identical to the m/z 223

    
     195 
    
    
    167 region of the butyl derivative.
  • Differentiation: The butyl derivative is distinguished solely by the presence of the m/z 279 parent ion. In high-energy collision studies (in-source fragmentation), the butyl derivative may mimic the parent entirely if the molecular ion is obliterated.

Self-Validating Workflow for Identification

This logic flow ensures accurate identification of the compound in unknown samples.

WorkflowStartUnknown Sample(MW ~279)Check_279Observe m/z 279?Start->Check_279Check_223Base Peak at m/z 223?Check_279->Check_223YesResult_3Suspect:Degraded/Parent CompoundCheck_279->Result_3No (Only 223 seen)Check_LossCalculate Neutral LossCheck_223->Check_LossYesResult_2Suspect:2-(Butylamino)anthraquinoneCheck_223->Result_2No (e.g., 236 or 222)Result_1Confirmed:1-(Butylamino)anthraquinoneCheck_Loss->Result_1Loss = 56 Da(Butene)Check_Loss->Result_2Loss = 43/57 Da(Propyl/Butyl)

Figure 2: Decision tree for differentiating 1-(butylamino)anthraquinone from its isomers and degradation products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67212, 1-(Butylamino)anthraquinone. Retrieved from [Link]

  • Kwiecień, A. et al. (2013). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Central European Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps (2025). McLafferty Rearrangement in Mass Spectrometry. Retrieved from [Link]

  • Zhan, X. et al. (2016).Fragmentation pathways of anthraquinones in electrospray ionization mass spectrometry. (Contextual reference for CO loss mechanisms supported by search results).

Comparative Solubility Guide: 1-(Butylamino)anthraquinone vs. 1-(Methylamino)anthraquinone

[1]

Executive Summary

This guide provides a technical comparison between 1-(Methylamino)anthraquinone (Disperse Red 9) and its alkyl-homolog 1-(Butylamino)anthraquinone .[1] While both are amino-anthraquinone derivatives used as solvent dyes and intermediates, their solubility profiles diverge significantly due to the impact of alkyl chain length on crystal lattice energy and lipophilicity.

Key Finding: The extension of the alkyl chain from methyl (C1) to butyl (C4) results in a dramatic ~90°C reduction in melting point (from ~170°C to ~79°C). This physical change, combined with a higher partition coefficient (LogP), renders the butyl variant significantly more soluble in non-polar solvents, aliphatic hydrocarbons, and polymer matrices, whereas the methyl variant retains better stability in slightly more polar organic systems.

Compound Profile & Physical Properties[2][3][4][5][6][7]

The structural difference of three methylene units (-CH₂-) fundamentally alters the thermodynamic barrier to dissolution (crystal lattice energy).[1]

Property1-(Methylamino)anthraquinone1-(Butylamino)anthraquinone
Common Name Disperse Red 9 / Solvent Red 1111-Butylaminoanthraquinone
CAS Number 82-38-2129-45-3
Molecular Structure C₁₅H₁₁NO₂C₁₈H₁₈NO₂
Molecular Weight 237.26 g/mol 279.34 g/mol
Appearance Red PowderDeep Red Solid
Melting Point 170 – 172 °C 78 – 79 °C
LogP (Predicted) ~2.76~5.10
Absorption (

)
~500 nm (Ethanol)~505-510 nm (Bathochromic shift)

Analyst Note: The lower melting point of the butyl derivative is the critical predictor of its superior solubility in low-temperature processes. The "odd-even" effect and chain flexibility of the butyl group disrupt the efficient


 stacking seen in the methyl derivative, lowering the energy required to break the crystal lattice.

Comparative Solubility Performance

Solvent Compatibility Matrix

The following data synthesizes experimental observations and theoretical solubility parameters (

Solvent ClassRepresentative SolventMethyl-AQ SolubilityButyl-AQ SolubilityPerformance Verdict
Aliphatic Hydrocarbons Hexane, Heptane< 0.1 g/L (Poor)Moderate to High Butyl variant is superior for fuels/waxes.[1]
Aromatic Hydrocarbons Toluene, XyleneSlightly SolubleHighly Soluble Butyl chain interacts favorably with

-systems.[1]
Chlorinated Solvents DichloromethaneSolubleVery Soluble Both dissolve well; Butyl dissolves faster.
Polar Aprotic Acetone, DMFSoluble SolubleMethyl variant is sufficient for standard polar use.
Alcohols Ethanol, IsopropanolSoluble (Hot)Soluble (Warm)Butyl variant resists crystallization upon cooling better.
Aqueous WaterInsoluble (< 0.1 mg/L)InsolubleNeither is suitable for aqueous systems.
Polymer & Matrix Integration[1]
  • Polyolefins (PE/PP): The Butyl derivative is the preferred candidate. Its high lipophilicity (LogP ~5.1) ensures compatibility with the hydrophobic polymer matrix, reducing migration and blooming compared to the Methyl derivative.

  • Polyesters (PET): The Methyl derivative (Disperse Red 9) is the industry standard. Its smaller molecular size allows it to diffuse into the tight polyester fiber structure during high-temperature dyeing processes.[1]

  • Supercritical CO₂: The Butyl derivative shows enhanced solubility in scCO₂ due to the "CO₂-philic" nature of flexible alkyl chains, making it a candidate for waterless dyeing technologies.

Mechanistic Insight: The Alkyl Chain Effect

The solubility difference is not merely chemical compatibility but thermodynamic. Dissolution requires the solvent-solute interaction energy to overcome the solute-solute lattice energy.[1]

Diagram: Solvation Mechanism & Lattice Disruption

The following diagram illustrates how the butyl chain acts as a "molecular wedge," disrupting crystal packing and facilitating solvent entry.

SolubilityMechanismcluster_Methyl1-(Methylamino)AQ Crystalcluster_Butyl1-(Butylamino)AQ CrystalM_NodeMethyl-AQ(High Lattice Energy)MP: 172°CM_PackTight Pi-Pi StackingEfficient PackingM_Node->M_PackStrong Intermolecular ForcesSolventNon-Polar Solvent(e.g., Toluene)M_Pack->SolventHigh Energy BarrierSlow DissolutionB_NodeButyl-AQ(Low Lattice Energy)MP: 79°CB_PackSteric DisruptionLoose PackingB_Node->B_PackWeakened ForcesB_Pack->SolventLow Energy BarrierRapid SolvationcaptionFig 1. The butyl chain disrupts crystal packing (lowering MP), allowing solvent molecules to penetrate the lattice more easily.

Experimental Protocol: Comparative Solubility Determination

To objectively verify the solubility differences, use the Saturation Shake-Flask Method . This protocol is designed to ensure thermodynamic equilibrium is reached.

Workflow Diagram

ProtocolStartStart: Weigh Excess Solid(approx. 100 mg)SolventAdd Specific Solvent(10 mL)Start->SolventAgitateAgitate at Constant Temp(25°C for 24 hours)Solvent->AgitateFilterFilter Supernatant(0.45 µm PTFE Syringe Filter)Agitate->FilterDiluteDilute Aliquot(to within UV-Vis linear range)Filter->DiluteMeasureMeasure Absorbance(UV-Vis at Lambda max)Dilute->MeasureCalcCalculate Solubility (S)S = (Abs / Epsilon) * Dilution FactorMeasure->CalccaptionFig 2. Standardized workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Accurately weigh ~100 mg of the dye (Methyl-AQ or Butyl-AQ) into a sealable glass vial.[1]

  • Solvent Addition: Add 10.0 mL of the target solvent (e.g., Toluene, Acetone).

  • Equilibration: Place vials in a temperature-controlled shaker (25°C ± 0.5°C) and agitate at 200 rpm for 24 hours. Note: Ensure excess solid remains visible to confirm saturation.

  • Filtration: Withdraw 2 mL of the supernatant and filter through a 0.45 µm PTFE syringe filter to remove undissolved micro-crystals.

  • Quantification:

    • Dilute the filtrate with pure solvent (typically 1:100 or 1:1000) to ensure the absorbance falls between 0.2 and 0.8 AU.

    • Measure absorbance at

      
       (~500 nm for Methyl, ~508 nm for Butyl).
      
    • Calculate concentration using the Beer-Lambert Law (

      
      ).[1]
      

Applications & Selection Guide

Application AreaRecommended VariantRationale
Smoke Grenades Methyl-AQ Higher melting point allows for sublimation-based dispersion (vaporization) rather than thermal degradation.[1]
Fuel & Wax Marking Butyl-AQ High solubility in aliphatic hydrocarbons prevents precipitation and filter clogging in fuel systems.[1]
Plastic Coloration Butyl-AQ Lower melting point ensures rapid, homogeneous dispersion during extrusion without requiring high shear.[1]
Textile Dyeing (PET) Methyl-AQ Optimized molecular size for diffusion into polyester fibers (Disperse Red 9).[1]

References

  • European Patent Office. (1980). Process for producing substituted naphthalic acid compounds (EP0010994A1).

    • PubChem. (2025).[2] 1-(Butylamino)anthraquinone (Compound Summary).[1][3][4][5] National Library of Medicine.

      • [1]

    • BenchChem. (2025). Comparative Performance Guide: Disperse Red 9 and Solvent Red 111.

      • [1]

    • University of Vienna. (2020). Facile synthesis of 1-butylamino- and 1,4-bis(butylamino)-2-alkyl-9,10-anthraquinone dyes for improved supercritical carbon dioxide dyeing.

      • ChemicalBook. (2024).

        A Senior Application Scientist's Guide to Validating 1-(Butylamino)anthraquinone Concentration via Extinction Coefficient

        Author: BenchChem Technical Support Team. Date: February 2026

        In the realms of chemical research and drug development, the precise quantification of compound concentration is a cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven protocol for the validation of 1-(Butylamino)anthraquinone concentration using its molar extinction coefficient, a fundamental and widely applicable spectrophotometric technique. We will explore the causality behind the experimental choices, establish a self-validating system, and compare this method with a common alternative, High-Performance Liquid Chromatography (HPLC), to provide a comprehensive understanding of its place in the analytical toolkit.

        The Importance of Accurate Concentration Determination

        Part 1: Spectrophotometric Quantification of 1-(Butylamino)anthraquinone

        The quantification of a substance in solution using UV-Vis spectrophotometry is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

        The Beer-Lambert Law:

        A = εbc

        Where:

        • A is the absorbance (unitless)

        • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

        • b is the path length of the cuvette (typically 1 cm)

        • c is the concentration of the analyte (in M)

        The molar extinction coefficient (ε) is a constant that is specific to a given substance at a particular wavelength (λmax) and in a specific solvent. The accuracy of this method hinges on the reliability of the extinction coefficient.

        Experimental Protocol: Validating Concentration via Extinction Coefficient

        This protocol is designed to be a self-validating system, incorporating checks and controls to ensure the accuracy and reliability of the results. The validation of this analytical procedure is guided by the principles outlined in the ICH Q2(R1) guidelines.

        Materials and Equipment:

        • 1-(Butylamino)anthraquinone (high purity standard)

        • Spectrophotometer (UV-Vis)

        • Calibrated analytical balance

        • Volumetric flasks (Class A)

        • Pipettes (calibrated)

        • Quartz cuvettes (1 cm path length)

        • Appropriate solvent (e.g., Methanol, Ethanol, or Chloroform)

        Step-by-Step Methodology:

        • Solvent Selection and λmax Determination:

          • The choice of solvent is critical as it can influence the absorption spectrum of the analyte. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.

          • Prepare a dilute solution of 1-(Butylamino)anthraquinone in the chosen solvent.

          • Scan the solution across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For anthraquinone derivatives, this is often in the visible region.

        • Preparation of a Primary Stock Solution:

          • Accurately weigh a precise amount of high-purity 1-(Butylamino)anthraquinone using a calibrated analytical balance.

          • Quantitatively transfer the weighed compound to a Class A volumetric flask.

          • Dissolve the compound in the chosen solvent and fill to the mark. This will be your primary stock solution of a known concentration.

        • Preparation of a Calibration Curve (Linearity):

          • Prepare a series of at least five dilutions from the primary stock solution, covering a range of concentrations.

          • Measure the absorbance of each dilution at the predetermined λmax.

          • Plot a graph of absorbance versus concentration. The relationship should be linear, and the R² value should be ≥ 0.999. This confirms that the Beer-Lambert Law is obeyed within this concentration range.

        • Determination of the Molar Extinction Coefficient (ε):

          • The slope of the calibration curve is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

          • Calculate the mean ε value from the slope of your calibration curve. This experimentally determined value should be compared to literature values if available, though it's important to note that the solvent used will affect the value.

        • Validation of an Unknown Sample:

          • Prepare a solution of the 1-(Butylamino)anthraquinone sample of unknown concentration.

          • Measure the absorbance of the unknown sample at the λmax.

          • Using the Beer-Lambert Law and the experimentally determined ε, calculate the concentration of the unknown sample.

        Workflow for Spectrophotometric Validation

        G cluster_prep Preparation cluster_measurement Measurement & Calibration cluster_validation Validation A Select Solvent & Determine λmax B Prepare Primary Stock Solution (Known Concentration) A->B C Prepare Serial Dilutions B->C D Measure Absorbance of Dilutions C->D E Plot Calibration Curve (Absorbance vs. Concentration) D->E F Determine Molar Extinction Coefficient (ε) from the slope E->F I Calculate Concentration using Beer-Lambert Law and ε F->I G Prepare 'Unknown' Sample H Measure Absorbance of 'Unknown' G->H H->I

        Caption: Workflow for validating 1-(Butylamino)anthraquinone concentration.

        Trustworthiness: A Self-Validating System

        The protocol described above has several built-in checks to ensure trustworthiness:

        • Linearity Check: The generation of a calibration curve with a high R² value confirms that the method is linear over the tested range.

        • Experimental Determination of ε: By determining the extinction coefficient in your own laboratory, you account for any variations in instrumentation and solvent purity.

        • Use of High-Purity Standard: The accuracy of the entire method relies on the purity of the initial standard used to prepare the stock solution.

        Part 2: Comparison with an Alternative Method: HPLC

        While spectrophotometry is a rapid and cost-effective method, it has limitations, particularly in terms of specificity. High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the quantification of anthraquinone derivatives.

        Brief Overview of HPLC for Quantification

        HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For 1-(Butylamino)anthraquinone, a reversed-phase HPLC method with UV detection is typically employed. The concentration is determined by comparing the peak area of the analyte in the sample to the peak areas of a series of standards of known concentration.

        Comparison of Methods
        FeatureSpectrophotometry (via Extinction Coefficient)High-Performance Liquid Chromatography (HPLC)
        Specificity Low. Any substance absorbing at the same wavelength will interfere.High. The analyte is separated from other components before detection.
        Sensitivity Moderate.High. Can detect and quantify low concentrations of the analyte.
        Speed Fast. Measurements take only a few minutes per sample.Slower. Each sample run can take several minutes to over an hour.
        Cost (Instrument) Low.High.
        Cost (Per Sample) Low.Moderate to High, due to solvent and column usage.
        Complexity Simple.Complex. Requires skilled operators for method development and troubleshooting.
        Validation Relatively straightforward.More extensive validation is required as per ICH guidelines.

        Logical Relationship between Method Choice and Application

        G cluster_application Application cluster_method Recommended Method A Pure Compound Concentration Check C Spectrophotometry A->C Sufficient Specificity B Complex Mixture (e.g., in a formulation) D HPLC B->D High Specificity Required

        Caption: Choosing the right analytical method based on the application.

        Conclusion

        The validation of 1-(Butylamino)anthraquinone concentration using its extinction coefficient is a rapid, cost-effective, and reliable method for pure samples. By following a well-designed protocol that includes the experimental determination of the molar extinction coefficient and the generation of a calibration curve, researchers can have high confidence in their results. However, for complex mixtures where specificity is a concern, HPLC is the superior method. The choice of analytical technique should always be guided by the specific requirements of the application, including the nature of the sample, the required level of accuracy and precision, and available resources.

        References

        • **Ultraviolet and visible spectrophotometric studies of anth

        Technical Comparison Guide: Thermal Gravimetric Analysis (TGA) of 1-(Butylamino)anthraquinone

        Author: BenchChem Technical Support Team. Date: February 2026

        Common Name: Solvent Red 111 (C.I. 60505) CAS: 82-38-2 Molecular Formula:

        
        
        

        Executive Summary

        This guide provides a technical analysis of the thermal stability profile of 1-(Butylamino)anthraquinone , a critical anthraquinone derivative used as a lipophilic dye (Solvent Red 111) in polymer processing and as a structural scaffold in drug development.

        For researchers and formulation scientists, the thermal behavior of this compound is the limiting factor in two key applications:

        • High-Temperature Polymer Processing: It must withstand extrusion temperatures (200°C–280°C) without degrading or subliming, which would cause color shifts or mold contamination.

        • Pharmaceutical Stability: As an amino-anthraquinone analog, its degradation kinetics model the shelf-life stability of anthracycline-based therapeutics.

        This guide compares 1-(Butylamino)anthraquinone against its precursor (1-Aminoanthraquinone ) and a di-substituted alternative (1,4-Bis(butylamino)anthraquinone ), utilizing TGA data to establish operational windows.

        Experimental Protocol: Self-Validating TGA Methodology

        To obtain reproducible data that distinguishes between physical sublimation and chemical decomposition, the following protocol is recommended. This approach minimizes artifacts common to volatile organic solids.

        Recommended TGA Workflow

        TGA_Workflow Sample_Prep Sample Preparation (2-5 mg, Fine Powder) Pan_Selection Crucible Selection (Alumina, Pinhole Lid) Sample_Prep->Pan_Selection Minimizes Gradient Equilibration Atmosphere Purge (N2, 50 mL/min, 30 min) Pan_Selection->Equilibration Prevents Sublimation Heating_Ramp Dynamic Heating (10°C/min to 600°C) Equilibration->Heating_Ramp Inert Env Analysis Data Analysis (Derivative DTG Peak) Heating_Ramp->Analysis Identify T_onset

        Figure 1: Optimized TGA workflow for semi-volatile organic dyes. The use of a pinhole lid is critical to suppress premature sublimation while allowing decomposition gases to escape.

        Protocol Justification (Causality)
        • Crucible Choice (Pinhole vs. Open): 1-(Butylamino)anthraquinone has a sublimation point (~219°C) close to its melting point (~170°C). An open pan will show mass loss due to evaporation before decomposition. A pinhole hermetic lid creates a "self-generated atmosphere," suppressing sublimation and allowing the measurement of true chemical degradation (

          
          ).
          
        • Purge Gas (Nitrogen vs. Air): Nitrogen (50 mL/min) is required to determine the intrinsic molecular stability. Air introduces oxidative degradation, which artificially lowers the onset temperature.

        Thermal Performance Profile

        Primary Thermal Events

        The TGA curve of 1-(Butylamino)anthraquinone typically exhibits three distinct regions:

        • Region I (Desolvation/Moisture):

          
          . Negligible mass loss (<0.5%) if the sample is dry.
          
        • Region II (Stability Window):

          
          . The compound melts (
          
          
          
          ) but retains mass stability in a semi-sealed environment.
        • Region III (Degradation/Volatilization):

          
          .
          
          • 
             (5% Mass Loss):  ~260°C – 280°C.
            
          • 
             (Peak DTG):  ~310°C – 350°C.
            
          • Mechanism: Homolytic cleavage of the butyl alkyl chain (dealkylation), followed by ring fragmentation.

        Comparative Analysis Table

        The following table contrasts 1-(Butylamino)anthraquinone with its structural analogs.

        Property1-(Butylamino)anthraquinone (Solvent Red 111)1-Aminoanthraquinone (Precursor)1,4-Bis(butylamino)anthraquinone (Solvent Blue 35)
        Structure Mono-substituted (Secondary Amine)Mono-substituted (Primary Amine)Di-substituted (Secondary Amines)
        Melting Point (
        
        
        )
        169–171°C 250–253°C90–95°C
        Sublimation Point ~219°C~230°C~180°C
        Stability Limit (
        
        
        )
        ~280°C ~300°C~260°C
        Heat Resistance High (Suitable for PET/PC)Very High (Rigid structure)Moderate (Lower due to steric strain)
        Solubility (Organic) HighLowVery High

        Key Insight: The addition of the butyl chain in the target compound significantly lowers the melting point compared to the 1-Amino precursor (171°C vs 253°C) due to disruption of intermolecular hydrogen bonding. However, it maintains sufficient thermal stability (up to 280°C) for engineering plastics, unlike the di-substituted Solvent Blue 35, which melts and degrades earlier.

        Mechanistic Degradation Pathway

        Understanding how the molecule fails is essential for predicting toxic byproducts in drug development or polymer molding.

        Degradation_Mechanism Parent 1-(Butylamino)anthraquinone (Stable Liquid > 171°C) Step1 N-C Bond Homolysis (Rate Limiting Step ~280°C) Parent->Step1 Heat Input Products Primary Products: 1-Aminoanthraquinone + Butene/Butyl Radical Step1->Products Dealkylation Secondary Secondary Carbonization (Formation of Char/Coke > 400°C) Products->Secondary Ring Condensation

        Figure 2: Thermal degradation pathway. The "weak link" is the alkyl-nitrogen bond. Rupture leads to the formation of the more stable primary amine and volatile alkene gases.

        Application-Specific Implications

        For Polymer Engineers (Plastics)
        • Processing Window: The "Heat Resistance" of 300°C cited in technical sheets is an upper limit. For residence times >5 minutes (e.g., in an extruder), maintain temperatures below 260°C to prevent "blooming" (dye migration to surface) caused by partial sublimation.

        • Material Compatibility: Excellent for Polystyrene (PS), PMMA, and Polycarbonate (PC). Avoid use in Nylon 6 (PA6) if processing exceeds 280°C, as the amine group can react with the polyamide matrix.

        For Drug Development (Pharma)
        • Scaffold Stability: The anthraquinone core is robust, but the butylamino side chain introduces susceptibility to oxidative dealkylation.

        • Formulation: If used as a model for anthracycline drugs, TGA data suggests that solid-state formulations are stable up to high temperatures, but hot-melt extrusion (HME) processes must be carefully controlled near the melting point (170°C) to avoid degradation.

        References

        • Enoch Dye. Solvent Red 111 Technical Data Sheet (TDS). Retrieved from

        • Carl Roth. Safety Data Sheet: 1,4-Bis(butylamino)anthraquinone (Structural Analog Comparison). Retrieved from

        • World Dye Variety. C.I. Solvent Red 111 Properties and Applications. Retrieved from

        • Epsilon Pigments. Solvent Red 111 Technical Specifications. Retrieved from

        • Chemos GmbH. Safety Data Sheet: 1,4-bis(butylamino)anthraquinone. Retrieved from

        Safety Operating Guide

        1-(Butylamino)anthraquinone proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: 1-(Butylamino)anthraquinone Proper Disposal Procedures CAS Registry Number: 129-45-3 Synonyms: 1-(Butylamino)-9,10-anthracenedione; Solvent Red 19 (Note: Trade names vary; verify by CAS).[1][2][3][4][5]

        Part 1: Core Directive & Executive Summary

        The Immediate Directive: 1-(Butylamino)anthraquinone is a lipophilic, persistent organic colorant.[1][2][3][4][5] Do not discharge into aqueous waste streams. The anthraquinone core is resistant to biological degradation and requires high-temperature thermal destruction (incineration) to fully mineralize.[1][2][4][5]

        Operational Stance: Treat this compound as a Chronic Aquatic Toxin and a potential Skin Sensitizer .[1][2] Your primary disposal objective is containment and segregation into the "Non-Halogenated Organic" waste stream for off-site incineration.[1][2][3][4][5]

        Critical Distinction: Do not confuse this with Solvent Red 111 (1-(Methylamino)anthraquinone).[1][2][3][4] While structurally similar, the butyl chain increases lipophilicity, altering its bioavailability and permeation properties.

        Part 2: Chemical Profile & Hazard Assessment

        To manage disposal effectively, you must understand the physicochemical drivers of the hazard.

        PropertyDataOperational Implication
        CAS Number 129-45-3Use this for all waste manifesting.[1][2][3][4][5]
        Physical State Red Crystalline SolidHigh potential for static-induced dust dispersion.[1][2][3][4][5]
        Solubility Lipophilic (Soluble in Toluene, Acetone)Insoluble in water. Do not attempt to dilute with water for disposal.[1][2]
        Partition Coeff. (LogKow) ~4.5 - 5.0 (Estimated)High bioaccumulation potential.[1][2][3][4][5] Readily permeates latex gloves.[2][5]
        Hazard Class Irritant (Skin/Eye), Aquatic ChronicZero-discharge policy for sinks/drains.[1][2][3][4][5]
        The Mechanism of Risk (Why we handle it this way)

        The anthraquinone backbone is planar and highly stable.[1][2] When released into the environment, it does not readily hydrolyze. The butylamino substituent increases its affinity for organic matter (lipophilicity), meaning it will partition into the fatty tissues of aquatic organisms rather than remaining in the water column. Therefore, drain disposal is an environmental violation. [1][2]

        Part 3: Personal Protective Equipment (PPE) Matrix

        Standard latex gloves are insufficient due to the compound's lipophilic nature.[5]

        • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1][2]

          • Reasoning: Nitrile offers superior resistance to organic dyes compared to latex.[2][5]

        • Secondary Barrier (Solutions): If the dye is dissolved in Acetone or Toluene , you must use Silver Shield (Laminate) or Viton gloves.[1][2]

          • Reasoning: Nitrile degrades rapidly (<1 min) in acetone/toluene, carrying the dissolved dye through to the skin.

        • Respiratory: N95 or P100 particulate respirator when weighing solids to prevent inhalation of micro-dust.[1][2]

        Part 4: Disposal & Waste Stream Management

        Scenario A: Solid Waste (Pure Powder)
        • Container: Collect in a wide-mouth HDPE or Amber Glass jar.

        • Labeling: "Hazardous Waste - Solid - Toxic to Aquatic Life."

        • Stream: Segregate with Solid Organics .

        • Destruction: Must be sent for Rotary Kiln Incineration .

        Scenario B: Liquid Waste (Solutions)

        Most researchers encounter this compound dissolved in solvents.[1][2] The solvent dictates the waste code, but the dye dictates the toxicity profile.[1]

        • Segregation:

          • Non-Halogenated Solvents (e.g., Acetone, Ethanol): Place in the "Flammable/Organic" waste carboy.[1][2]

          • Halogenated Solvents (e.g., DCM, Chloroform): Place in the "Halogenated" waste carboy.[1][2]

        • Prohibited Actions:

          • NO Bleach treatment (Bleach may not fully degrade the anthraquinone ring and can create chlorinated byproducts).[1][2]

          • NO Evaporation in the fume hood (Concentrates the dye as a hazardous residue).[1][2]

        Scenario C: Contaminated Glassware
        • Triple Rinse: Rinse glassware 3x with a compatible solvent (acetone or ethanol).[1][2]

        • Collect Rinsate: Pour all rinsate into the appropriate liquid waste container (see Scenario B).

        • Final Wash: Only after triple rinsing can the glassware be washed with soap and water in the sink.[1][2]

        Part 5: Immediate Spill Response Protocol

        Causality: Because the compound is hydrophobic, using water on a spill will cause it to smear and expand the contamination zone.

        Step-by-Step Protocol:

        • Isolate: Mark the area.[1][2] Put on Nitrile gloves (double gloving recommended).[1][5][6]

        • Dry Spill (Powder):

          • Do NOT sweep vigorously. This generates dust.[1][2]

          • Use a HEPA-filtered vacuum if available.[1][2][4][5]

          • Alternatively, cover with wet paper towels (dampened with water, not solvent) to suppress dust, then scoop into a waste bag.[1][5]

        • Wet Spill (Solution):

          • Contain: Surround the spill with absorbent socks or vermiculite dykes.[1][2]

          • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or Polypropylene pads).[1][2]

          • Note: Do not use combustible materials (sawdust) if the solvent is oxidizable.[1][2]

        • Decontaminate:

          • Once bulk material is removed, wipe the surface with a solvent-dampened towel (Acetone/Ethanol) to solubilize the remaining dye.[1][2][4][5]

          • Dispose of all towels and absorbents as Hazardous Solid Waste .[1][2]

        Part 6: Decision Logic & Workflow (Visualization)

        The following diagram illustrates the decision matrix for disposing of 1-(Butylamino)anthraquinone based on its physical state and solvent matrix.

        DisposalWorkflow Start Waste Generation: 1-(Butylamino)anthraquinone StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Powder LiquidPath Liquid / Solution Form StateCheck->LiquidPath Dissolved SolidAction Collect in HDPE/Glass Jar Label: 'Toxic Solid' SolidPath->SolidAction SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalDest Final Fate: High-Temp Incineration SolidAction->FinalDest NonHalo Non-Halogenated (Acetone, EtOH, Toluene) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens DisposalNonHalo Dispose in Flammable Organic Waste NonHalo->DisposalNonHalo DisposalHalo Dispose in Halogenated Waste Halo->DisposalHalo DisposalNonHalo->FinalDest DisposalHalo->FinalDest

        Caption: Operational decision tree for segregating 1-(Butylamino)anthraquinone waste streams to ensure compliance with incineration protocols.

        References

        • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67212, 1-(Butylamino)anthraquinone. Retrieved from [Link][1][2][4][7]

        • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2][4]

        • ECHA (European Chemicals Agency). Information on Chemicals - Anthraquinone Dyes. (General guidance on anthraquinone aquatic toxicity). Retrieved from [Link][1][2][3][4]

        • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Data supporting nitrile permeation rates for organic solvents). Retrieved from [Link]

        Sources

        Personal protective equipment for handling 1-(Butylamino)anthraquinone

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Summary

        1-(Butylamino)anthraquinone (often used in LCD color filters and dyestuff synthesis) presents a deceptive hazard profile.[1] While often classified as a standard Irritant (Skin/Eye/Respiratory), its physical properties as a fine, lipophilic powder create unique containment challenges.

        The "Invisible" Risks:

        • Sublimation & Drift: Fine anthraquinone dust behaves like a gas in turbulent air, bypassing standard safety glasses and causing conjunctival staining/irritation.

        • Static Charge: This compound is highly electrostatic. It will "jump" from spatulas, contaminating balances and PPE surfaces unexpectedly.

        • Dermal Staining: As a dye, it rapidly partitions into the stratum corneum. Removal is difficult, and aggressive scrubbing often exacerbates skin irritation.

        GHS Classification (Baseline):

        • H315: Causes skin irritation.[2]

        • H319: Causes serious eye irritation.[2][3]

        • H335: May cause respiratory irritation.[2][3]

        • Note: Treat as a potential sensitizer due to the anthraquinone core structure.

        The PPE Firewall: A Layered Defense

        Do not rely on generic lab safety rules. This compound requires a specific barrier strategy to prevent migration and staining.[4][5]

        A. Respiratory Protection (The Critical Barrier)

        Requirement: N95 (Minimum) / P100 (Recommended) [1]

        • The Logic: Standard surgical masks offer zero protection against fine dye particulates. Inhaling this powder leads to colored nasal discharge ("blue/purple nose") and potential long-term sensitization.[1]

        • Best Practice: Use a half-face respirator with P100 cartridges if handling >1 gram.[1] This ensures a face seal that prevents dust from entering the breathing zone via gaps.

        B. Ocular Defense

        Requirement: Unvented or Indirect Vent Goggles

        • The Logic: Safety glasses with side shields are insufficient. Static-charged dust particles will drift around the lenses and settle on the moisture of the eye.[1]

        • Pro Tip: If you wear contact lenses, remove them. Dye particles trapped between the lens and cornea can cause severe abrasion and permanent staining of the lens.

        C. Hand Protection (Permeation Logic)

        Your glove choice depends entirely on the state of matter .

        StateGlove MaterialMin. ThicknessRationale
        Dry Solid Nitrile 5 mil (0.12 mm)Excellent resistance to solid permeation; high contrast for spotting contamination.[1]
        In Acetone/Alcohol Double Nitrile 8 mil (total)Short-term splash protection.[1] Change immediately upon contact.
        In DCM/Chloroform Silver Shield / Laminate N/AHalogenated solvents permeate nitrile in seconds, carrying the dye through to the skin.
        D. Body Shielding

        Requirement: Lab Coat + Tyvek® Sleeve Covers [1]

        • The Logic: The most common exposure point is the gap between the glove cuff and the lab coat sleeve. Tyvek sleeve covers bridge this gap and prevent "wrist-ring" staining.[1]

        Visualization: PPE Decision Matrix

        PPE_Decision_Matrix Start Handling 1-(Butylamino)anthraquinone State_Check Determine State of Matter Start->State_Check Dry_Solid Dry Powder / Solid State_Check->Dry_Solid Solution Dissolved in Solvent State_Check->Solution PPE_Dry PPE PROTOCOL A: - Nitrile Gloves (5 mil) - N95/P100 Respirator - Goggles (Indirect Vent) Dry_Solid->PPE_Dry Solvent_Check Identify Solvent Type Solution->Solvent_Check Standard_Solvent Ketones/Alcohols (Acetone, MeOH) Solvent_Check->Standard_Solvent Aggressive_Solvent Halogenated (DCM, Chloroform) Solvent_Check->Aggressive_Solvent PPE_Std PPE PROTOCOL B: - Double Nitrile Gloves - Change immediately on splash - Fume Hood MANDATORY Standard_Solvent->PPE_Std PPE_Agg PPE PROTOCOL C: - Silver Shield/Laminate Gloves - Nitrile Over-glove (for grip) - Fume Hood MANDATORY Aggressive_Solvent->PPE_Agg

        Figure 1: Decision matrix for selecting appropriate protective equipment based on physical state and solvent carrier.[1]

        Operational Protocol: The "Static-Free" Workflow

        Handling anthraquinones requires mitigating static electricity to prevent the powder from "flying."

        Step 1: Preparation
        • Ionization: If available, use an anti-static gun or ionizing bar on the weighing vessel.

        • Surface Prep: Lay down a black or dark-colored spill mat.[1] (Since the powder is often dark, a white mat is usually standard, but contrast is key—test a small amount to see which background makes the dust most visible).

        • Tool Selection: Use metal spatulas. Plastic spatulas generate static charge, causing the powder to repel and scatter.

        Step 2: Weighing & Transfer[1]
        • The "Draft" Rule: Do not weigh inside a turbulent fume hood if possible. Use a powder containment balance enclosure. If you must use a hood, lower the sash completely and turn the fan to "Low" or "Standby" only during the actual transfer to prevent turbulence from blowing the powder.

        • Transfer: Weigh directly into the final vessel. Do not use weighing boats (static traps). Use glass weighing funnels.

        Step 3: Solubilization
        • Add Solvent to Powder: Never add powder to solvent. Adding powder to a stirring solvent creates a dust cloud.

        • Seal Immediately: Cap the vial before vortexing or sonicating.

        Step 4: Decontamination[1]
        • The "Wipe Down": Wipe the balance area with a wet paper towel (solvent-soaked) before removing your PPE.[1]

        • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure no outer surface touches your skin.

        Emergency & Disposal

        Spill Response

        Do NOT dry sweep. Dry sweeping generates a hazardous aerosol cloud.

        • Wet Method: Cover the spill with a solvent-dampened pad (Acetone or Ethanol usually works best for anthraquinones).[1]

        • Wipe: Wipe inward from the perimeter to the center.

        • Verify: Use a white chem-wipe to verify the surface is clean; anthraquinones leave persistent residue.[1]

        Skin Exposure[2][3][4][5][6]
        • Immediate Wash: Wash with soap and cool water. Hot water opens pores and drives the dye deeper.

        • Solvent Warning: Do not use acetone or alcohol to clean skin. This thins the skin's lipid barrier and increases systemic absorption of the chemical. Use a specialized surfactant-based skin cleanser (e.g., Kresto®) or simple mineral oil followed by soap.[1]

        Disposal[1][3][7][8][9][10]
        • RCRA Status: Dispose of as hazardous chemical waste.

        • Segregation: If dissolved in halogenated solvents, segregate into the "Halogenated Waste" stream.

        • Sharps/Solids: Contaminated gloves and mats must go into solid hazardous waste, not regular trash.

        References

        • National Center for Biotechnology Information (PubChem). Anthraquinone, 1-(butylamino)- (Compound Summary).[1] Retrieved from [Link]

        • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

        • Showagroup. Chemical Permeation Guide (Nitrile vs. Organic Solvents). Retrieved from [Link]

        • New Jersey Department of Health. Hazardous Substance Fact Sheet: Anthraquinone. Retrieved from [Link]

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.